3,3-Dimethyl-1,4-pentadiene
Description
Structure
3D Structure
Properties
IUPAC Name |
3,3-dimethylpenta-1,4-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12/c1-5-7(3,4)6-2/h5-6H,1-2H2,3-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHZUNHXTRRNKST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4074691 | |
| Record name | 1,4-Pentadiene, 3,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1112-35-2 | |
| Record name | 1,4-Pentadiene, 3,3-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001112352 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Pentadiene, 3,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 3,3-Dimethyl-1,4-pentadiene from 1,5-dichloro-3,3-dimethylpentane: A Technical Guide
Abstract: This technical guide provides a comprehensive overview of the synthesis of 3,3-dimethyl-1,4-pentadiene, a non-conjugated diene of interest in various mechanistic and synthetic studies. The synthesis is achieved through a one-pot reaction from the readily available 1,5-dichloro-3,3-dimethylpentane (B14517535). Direct dehydrochlorination of the starting material has been reported to be unsuccessful. The successful protocol involves an in-situ halogen exchange reaction to form the more reactive 1,5-diiodo-3,3-dimethylpentane, which then undergoes a double dehydroiodination facilitated by a hindered amine base to yield the desired product. This document details the reaction mechanism, provides a comprehensive experimental protocol, and presents the relevant quantitative data in a structured format for researchers, scientists, and professionals in drug development.
Introduction
This compound is a valuable hydrocarbon in organic synthesis, serving as a model compound for studies of non-conjugated dienes and as a precursor for more complex molecular architectures.[1] Its synthesis from 1,5-dichloro-3,3-dimethylpentane presents a challenge due to the relative inertness of the primary chloroalkane to direct elimination. This guide outlines a successful synthetic route that circumvents this issue by employing an in situ Finkelstein reaction followed by a base-mediated double elimination.
The key to this synthesis is the conversion of the dichloride to the corresponding diiodide. Iodide is a superior leaving group compared to chloride, significantly facilitating the subsequent elimination steps.[2] The choice of a sterically hindered, non-nucleophilic base is also critical to favor elimination over competing substitution reactions. 2-Methylquinoline (B7769805) has been demonstrated to be an effective base for this transformation.[2]
Reaction Pathway and Mechanism
The overall transformation of 1,5-dichloro-3,3-dimethylpentane to this compound is a two-stage process that occurs in a single pot.
Stage 1: In-situ Finkelstein Reaction
The first stage is a double Finkelstein reaction, where the chlorine atoms in 1,5-dichloro-3,3-dimethylpentane are substituted by iodine from sodium iodide. This reaction is driven to completion by the precipitation of sodium chloride in the reaction solvent.
Stage 2: Double Dehydroiodination
The resulting 1,5-diiodo-3,3-dimethylpentane then undergoes a double E2 elimination reaction promoted by the hindered base, 2-methylquinoline. The base abstracts protons from the carbons beta to the iodine atoms, leading to the formation of two double bonds and the final product, this compound. The diene is continuously removed from the reaction mixture by distillation as it is formed, which helps to drive the equilibrium towards the products.[2]
The reaction pathway is illustrated in the diagram below:
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | 1,5-dichloro-3,3-dimethylpentane | [2] |
| Reagents | Sodium Iodide, 2-Methylquinoline | [2] |
| Product | This compound | [1][2] |
| Molecular Formula | C₇H₁₂ | [1] |
| Molecular Weight | 96.17 g/mol | [1] |
| Boiling Point | 78.1 °C at 760 mmHg | [1] |
| Yield | 58% | [2] |
| Appearance | Colorless liquid | [1] |
| Density | 0.715 g/cm³ | [1] |
| Refractive Index (n²⁰D) | 1.418 | [1] |
Detailed Experimental Protocol
This protocol is based on the successful synthesis reported in the literature.[2]
Materials and Equipment:
-
1,5-dichloro-3,3-dimethylpentane
-
Sodium iodide (NaI), anhydrous
-
2-Methylquinoline
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask equipped with a magnetic stirrer
-
Fractional distillation apparatus
-
Heating mantle
-
Condenser
-
Receiving flask, cooled in an ice bath
-
Standard glassware for workup and purification
Experimental Workflow:
Procedure:
-
Reaction Setup: In a round-bottom flask of appropriate size, combine 1,5-dichloro-3,3-dimethylpentane, a molar excess of anhydrous sodium iodide, and a molar excess of 2-methylquinoline. The literature suggests a one-step modification where all reactants are refluxed together.[2]
-
Assembly: Equip the flask with a magnetic stir bar and a fractional distillation column. Attach a condenser and a receiving flask cooled in an ice bath to the distillation head.
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring. The rate-limiting step is the substitution of chloride by iodide.[2] As the this compound is formed, its lower boiling point will cause it to distill from the reaction mixture.
-
Collection: Collect the distillate in the cooled receiving flask. Continue the reaction until no more product distills over.
-
Workup: Transfer the collected distillate to a separatory funnel. Wash the organic layer with a suitable aqueous solution to remove any co-distilled 2-methylquinoline or other impurities. A dilute acid wash followed by a water wash is recommended.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter to remove the drying agent and purify the crude product by fractional distillation to obtain pure this compound. The reported boiling point is 78.1 °C.[1]
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).
Safety Considerations
-
Alkyl halides and their intermediates can be harmful. Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
2-Methylquinoline is a combustible liquid and can cause skin and eye irritation.
-
Exercise caution when heating the reaction mixture.
Conclusion
The synthesis of this compound from 1,5-dichloro-3,3-dimethylpentane is effectively achieved through a one-pot, in-situ halogen exchange and double elimination reaction. The use of sodium iodide to form the more reactive diiodo intermediate is crucial for the success of the subsequent double dehydroiodination with the hindered base 2-methylquinoline. This method provides a viable route to this non-conjugated diene with a reported yield of 58%.[2] The detailed protocol and data presented in this guide are intended to support researchers in the successful replication and potential optimization of this synthesis.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 3,3-Dimethyl-1,4-pentadiene: Chemical Properties and Structure
Abstract
This compound is a colorless, liquid, unsaturated hydrocarbon with the chemical formula C₇H₁₂.[1] As a non-conjugated diene, its unique structural arrangement, featuring a quaternary carbon atom separating two vinyl groups, precludes it from participating in typical concerted reactions like the Diels-Alder cycloaddition without prior isomerization. This technical guide provides a comprehensive overview of the chemical and physical properties, structural identifiers, synthesis, and characteristic reactivity of this compound. The information is curated for professionals in chemical research and drug development who may utilize this compound as an intermediate or a model for studying the behavior of sterically hindered, non-conjugated dienes.
Chemical Structure and Identifiers
This compound is the simplest diene that cannot be converted into a conjugated system by a simple double bond migration.[2] Its structure consists of a five-carbon chain with two vinyl groups at positions 1 and 4, and two methyl groups attached to the central carbon atom (C3).[1]
Caption: Chemical structure of this compound.
Structural and Registry Information:
| Identifier | Value |
| IUPAC Name | 3,3-dimethylpenta-1,4-diene |
| CAS Number | 1112-35-2 |
| Molecular Formula | C₇H₁₂ |
| SMILES | C=CC(C)(C)C=C |
| InChI | InChI=1S/C7H12/c1-5-7(3,4)6-2/h5-6H,1-2H2,3-4H3 |
| InChIKey | BHZUNHXTRRNKST-UHFFFAOYSA-N |
Physicochemical Properties
The following table summarizes the key quantitative physicochemical properties of this compound.
| Property | Value | Reference(s) |
| Molecular Weight | 96.17 g/mol | [1][3][4] |
| Appearance | Colorless liquid | [1] |
| Density | 0.715 g/cm³ | [1][3] |
| Boiling Point | 78.1 °C at 760 mmHg | [1][3] |
| Melting Point | N/A | [1] |
| Vapor Pressure | 104 mmHg at 25 °C | [1][3] |
| Refractive Index (n²⁰_D) | 1.418 | [1] |
| Solubility | N/A | [1] |
| LogP (Octanol/Water) | 2.38460 | [3] |
Reactivity and Reaction Pathways
As a non-conjugated diene, the reactivity of this compound is distinct from its conjugated isomers. The isolated double bonds generally react independently in processes such as addition and polymerization.[1]
A significant aspect of the chemistry of unconjugated dienes is their potential for isomerization to form more stable conjugated systems. This can be achieved under various conditions, including the use of basic, acidic, or metallic catalysts.[5] Once isomerized to a conjugated diene, the molecule can then participate in a wider range of reactions, most notably the Diels-Alder cycloaddition.
References
Spectroscopic Profile of 3,3-Dimethyl-1,4-pentadiene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3,3-Dimethyl-1,4-pentadiene, a valuable building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into its unique structural features. This document is intended to serve as a practical resource for the identification, characterization, and utilization of this compound in research and development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR data for this compound.
¹H NMR Data
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| =CH₂ | 4.8 - 5.2 | Doublet of doublets (dd) | 4H |
| =CH- | 5.8 - 6.2 | Doublet of doublets of doublets (ddd) | 2H |
| -CH₃ | ~1.1 | Singlet (s) | 6H |
¹³C NMR Data
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
Table 2: ¹³C NMR Spectral Data for this compound
| Carbon Atom | Chemical Shift (δ, ppm) |
| C1, C5 (=CH₂) | 111.9 |
| C2, C4 (=CH) | 144.9 |
| C3 (C(CH₃)₂) | 38.6 |
| -CH₃ | 26.5 |
| Source: Spectral Database for Organic Compounds (SDBS) |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by the presence of C-H bonds of both sp² and sp³ hybridized carbons, as well as the C=C double bond.[1][2]
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3080 | Strong | =C-H stretch (vinyl) |
| 2970 | Strong | C-H stretch (methyl) |
| 1640 | Medium | C=C stretch |
| 1415 | Medium | =C-H in-plane bend |
| 995, 910 | Strong | =C-H out-of-plane bend (wag) |
| Source: NIST Chemistry WebBook, SpectraBase |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight, along with several characteristic fragment ions.[2][3]
Table 4: Major Fragment Ions in the Mass Spectrum of this compound
| m/z | Relative Intensity | Proposed Fragment |
| 96 | Moderate | [C₇H₁₂]⁺ (Molecular Ion) |
| 81 | High | [C₆H₉]⁺ (Loss of CH₃) |
| 67 | Moderate | [C₅H₇]⁺ |
| 55 | High | [C₄H₇]⁺ |
| 41 | Base Peak | [C₃H₅]⁺ (Allyl cation) |
| Source: NIST Chemistry WebBook, PubChem[2][3] |
Experimental Protocols
The following sections outline generalized experimental methodologies for obtaining the spectroscopic data presented above. Specific instrumental parameters may vary.
NMR Spectroscopy
Sample Preparation: A dilute solution of this compound is prepared in a deuterated solvent (e.g., CDCl₃) and transferred to a 5 mm NMR tube.
Data Acquisition: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a field strength of 300 MHz or higher. For ¹³C NMR, proton decoupling is employed to simplify the spectrum.
Infrared Spectroscopy
For Volatile Liquids (Neat): A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.[4]
Gas Phase: The vapor phase IR spectrum can be obtained by introducing the sample into a gas cell.
Instrumentation: The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.
Mass Spectrometry
Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) is the typical method for analyzing volatile organic compounds like this compound.[5][6][7][8][9]
Procedure: The sample is injected into a gas chromatograph, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer, where it is ionized (typically by electron impact) and fragmented. The resulting ions are separated based on their mass-to-charge ratio and detected.[10][11]
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
References
- 1. spectrabase.com [spectrabase.com]
- 2. 1,4-Pentadiene, 3,3-dimethyl- | C7H12 | CID 136863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,4-Pentadiene, 3,3-dimethyl- [webbook.nist.gov]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. dem.ri.gov [dem.ri.gov]
- 6. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use [mdpi.com]
- 10. uni-saarland.de [uni-saarland.de]
- 11. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Physical Properties of 3,3-Dimethyl-1,4-pentadiene
This technical guide provides a comprehensive overview of the key physical properties of 3,3-Dimethyl-1,4-pentadiene, specifically its boiling point and density. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require accurate and detailed information for their work. This document includes quantitative data, detailed experimental protocols for the determination of these properties, and a logical diagram illustrating the relationship between the compound's structure and its physical characteristics.
Quantitative Data Summary
The physical properties of this compound are crucial for its handling, application in synthetic routes, and for purification processes. The following table summarizes its boiling point and density.
| Physical Property | Value | Units | Conditions |
| Boiling Point | 78.1 | °C | At 760 mmHg[1][2] |
| Density | 0.715 | g/cm³ | Not Specified[1][2] |
Experimental Protocols
Accurate determination of physical properties is fundamental in chemical research. The following sections detail standard experimental methodologies for measuring the boiling point and density of a liquid compound such as this compound.
This method is a common and reliable technique for determining the boiling point of a small quantity of liquid.
Apparatus:
-
Thiele tube
-
Thermometer (-10 to 110°C range)
-
Small test tube (e.g., a fusion tube)
-
Capillary tube (sealed at one end)
-
Heating source (e.g., Bunsen burner or hot plate)
-
Liquid for heating bath (e.g., paraffin (B1166041) oil)
-
Stand and clamp
-
Rubber band or thread
Procedure:
-
A few milliliters of the liquid sample (this compound) are placed into the small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.
-
The test tube is securely attached to the thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.
-
The thermometer and test tube assembly are clamped and immersed in the Thiele tube containing the heating oil, making sure the heating oil level is above the sample level but below the opening of the test tube.
-
The side arm of the Thiele tube is gently heated, which allows for even heat distribution through convection currents.
-
As the temperature of the oil bath increases, the temperature of the sample will also rise. At the boiling point, the vapor pressure of the liquid will equal the atmospheric pressure, and a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.
-
The heating is then discontinued, and the apparatus is allowed to cool slowly.
-
The temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube is recorded. This temperature is the boiling point of the liquid.
This is a straightforward and widely used method for determining the density of a liquid.
Apparatus:
-
Electronic balance (accurate to at least 0.01 g)
-
Graduated cylinder (e.g., 10 mL or 25 mL)
-
Beaker
-
Pipette or dropper
Procedure:
-
The mass of a clean and dry graduated cylinder is accurately measured and recorded using the electronic balance.
-
A specific volume of this compound is carefully transferred into the graduated cylinder using a pipette or dropper. The volume is read from the bottom of the meniscus.
-
The graduated cylinder containing the liquid is then weighed, and the combined mass is recorded.
-
The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder from the combined mass.
-
The density of the liquid is then calculated using the formula: Density = Mass of the liquid / Volume of the liquid
-
For improved accuracy, the procedure should be repeated multiple times, and the average density should be reported.
Visualization of Structure-Property Relationships
The physical properties of a molecule are intrinsically linked to its structure. The following diagram, generated using the DOT language, illustrates the logical relationship between the molecular structure of this compound and its boiling point and density.
Figure 1: Relationship between molecular structure and physical properties.
References
An In-depth Technical Guide to 3,3-Dimethyl-1,4-pentadiene (CAS 1112-35-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,3-dimethyl-1,4-pentadiene (CAS Number: 1112-35-2), a non-conjugated diene of interest in synthetic organic chemistry. This document details its physicochemical properties, spectroscopic data, a detailed experimental protocol for its synthesis, and discusses its potential applications as a versatile chemical intermediate. While direct biological activity has not been prominently reported, its utility as a structural motif in the synthesis of more complex molecules is explored.
Chemical and Physical Properties
This compound is a colorless liquid organic compound.[1] It is classified as an unsaturated hydrocarbon, specifically a diene, containing two carbon-carbon double bonds.[1] The molecule features a symmetrical structure with two methyl groups attached to the third carbon atom of the pentadiene chain.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1112-35-2 | [1][2][3] |
| Molecular Formula | C₇H₁₂ | [1][2][4] |
| Molecular Weight | 96.17 g/mol | [1][2] |
| Boiling Point | 78.1 °C at 760 mmHg | [1][5] |
| Density | 0.715 g/cm³ | [1][5] |
| Refractive Index | 1.418 | [1] |
| Vapor Pressure | 104 mmHg at 25°C | [1] |
| Appearance | Colorless liquid | [1] |
Spectroscopic Data
The structural characterization of this compound is supported by various spectroscopic techniques.
Table 2: Spectroscopic Data for this compound
| Spectrum Type | Data Availability / Key Features | Source(s) |
| ¹H NMR | Predicted spectra are available. | [4] |
| ¹³C NMR | Spectra are available in online databases. | [2] |
| Mass Spectrometry (MS) | Electron ionization mass spectra are available through the NIST WebBook and other databases. | [2][3] |
| Infrared (IR) Spectroscopy | Vapor phase IR spectra are available. | [2] |
Note: While the existence of this data is confirmed, direct spectral images and peak lists may require access to specialized databases.
Synthesis of this compound
A documented method for the synthesis of this compound involves the dehydrohalogenation of a dihalogenated precursor.[6] The following protocol is based on the literature, providing a detailed workflow for its preparation.
Experimental Protocol: Synthesis from 1,5-dichloro-3,3-dimethylpentane
This synthesis proceeds via a double elimination reaction facilitated by an in-situ generation of the more reactive diiodide intermediate.[6]
Materials:
-
1,5-dichloro-3,3-dimethylpentane
-
Sodium iodide (NaI)
-
Anhydrous solvent (e.g., high-boiling ether or a non-polar solvent like decalin)
-
Sodium sulfate (B86663) (Na₂SO₄) or Magnesium sulfate (MgSO₄) for drying
-
Standard laboratory glassware for reflux and distillation
-
Heating mantle and stirring apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1,5-dichloro-3,3-dimethylpentane, a molar excess of sodium iodide, and 2-methylquinoline. The hindered amine, 2-methylquinoline, acts as the base for the elimination reaction.[6]
-
Reaction Conditions: The mixture is refluxed in a suitable anhydrous solvent. The reaction is driven by the formation of the olefin product, which can be continuously removed from the reaction mixture by distillation as it is formed.[6] The rate-limiting step is likely the substitution of the chloride atoms with iodide.[6]
-
Work-up: After the reaction is complete (monitored by techniques such as TLC or GC-MS), the reaction mixture is cooled to room temperature. The mixture is then washed with water to remove any remaining sodium iodide and 2-methylquinoline salts.
-
Purification: The organic layer is separated, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filtered. The final product, this compound, is purified by fractional distillation.
Caption: Synthesis workflow for this compound.
Reactivity and Potential Applications
As a diene, this compound is a reactive molecule capable of undergoing various chemical transformations, including polymerization, addition, and rearrangement reactions.[1]
General Reactivity of Non-Conjugated Dienes
Unlike conjugated dienes, the double bonds in this compound are separated by a saturated carbon atom, which means they react independently of one another in many cases. This allows for selective reactions at one of the double bonds.
Caption: General reactivity of this compound.
Applications in Organic Synthesis
While specific applications in drug development are not well-documented for this compound itself, the 1,4-pentadiene (B1346968) structural motif is present in some natural products and can be a useful building block in total synthesis.[7] Its gem-dimethyl group provides steric hindrance and a specific substitution pattern that can be exploited in the synthesis of complex target molecules.
Potential synthetic applications include:
-
Intermediate for Complex Molecules: It can serve as a starting material for the synthesis of molecules with quaternary carbon centers.
-
Polymer Chemistry: As a diene, it can be used as a monomer or co-monomer in polymerization reactions to create polymers with specific properties.[1]
-
Cross-Coupling Reactions: The vinyl groups could potentially participate in various palladium-catalyzed cross-coupling reactions to form more complex diene structures.
Safety and Handling
Conclusion
This compound is a non-conjugated diene with well-characterized physical and spectroscopic properties. While it does not appear to have direct applications in drug development as a bioactive molecule, its chemical reactivity makes it a potentially useful intermediate in synthetic organic chemistry. The synthetic protocol outlined in this guide provides a basis for its preparation in a laboratory setting. Further research into its reactivity, particularly in modern synthetic methodologies like olefin metathesis and C-H activation, could unveil new applications for this compound in the synthesis of complex organic molecules relevant to the pharmaceutical and materials science industries.
References
- 1. lookchem.com [lookchem.com]
- 2. 1,4-Pentadiene, 3,3-dimethyl- | C7H12 | CID 136863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,4-Pentadiene, 3,3-dimethyl- [webbook.nist.gov]
- 4. Page loading... [guidechem.com]
- 5. lookchem.com [lookchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Concise syntheses of natural diarylheptanoids containing a 1,4-pentadiene unit - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3,3-Dimethyl-1,4-pentadiene
IUPAC Name: 3,3-dimethylpenta-1,4-diene CAS Number: 1112-35-2 Chemical Formula: C₇H₁₂
This guide provides a comprehensive overview of 3,3-Dimethyl-1,4-pentadiene, a colorless liquid organic compound. As an unsaturated hydrocarbon, it is classified as a diene, containing two carbon-carbon double bonds.[1] The molecule features a symmetrical structure with two methyl groups attached to the central carbon (C3) of the pentadiene chain.[1] This unique structure, being the simplest diene that cannot conjugate through simple double bond migration, makes it a compound of interest for mechanistic studies and as a versatile intermediate in organic synthesis.[2] Its applications span the synthesis of vitamins, pharmaceuticals, and polymers.[1]
Physicochemical and Molecular Data
Quantitative data for this compound has been aggregated from various chemical databases. The following tables summarize its key physical properties, molecular identifiers, and computed thermodynamic values.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Weight | 96.17 g/mol | [1][3][4] |
| Boiling Point | 78.1°C at 760 mmHg | [1][3] |
| Density | 0.715 g/cm³ | [1][3] |
| Refractive Index | 1.418 | [1] |
| Vapor Pressure | 104 mmHg at 25°C | [1][3] |
| Appearance | Colorless Liquid | [1] |
Table 2: Molecular Identifiers and Descriptors
| Identifier | Value | Source |
| IUPAC Name | 3,3-dimethylpenta-1,4-diene | [5] |
| CAS Number | 1112-35-2 | [1][3][5][6] |
| Molecular Formula | C₇H₁₂ | [1][3][5][6][7] |
| InChI | InChI=1S/C7H12/c1-5-7(3,4)6-2/h5-6H,1-2H2,3-4H3 | [4][5][6] |
| InChIKey | BHZUNHXTRRNKST-UHFFFAOYSA-N | [4][5][6] |
| SMILES | CC(C)(C=C)C=C | [5] |
| Rotatable Bond Count | 2 | [7] |
| Heavy Atom Count | 7 | [7] |
Table 3: Thermodynamic Properties
| Property | Symbol | Value | Source |
| Octanol/Water Partition Coeff. | logPoct/wat | 2.38460 | [3] |
| Enthalpy of Vaporization | ΔvapH° | (Value not specified) | [8] |
| Enthalpy of Formation (gas) | ΔfH°gas | (Value not specified) | [8] |
| Gibbs Free Energy of Formation | ΔfG° | (Value not specified) | [8] |
| Ionization Energy | IE | (Value not specified) | [8] |
Note: Specific quantitative values for some thermodynamic properties were not available in the search results, but their relevance is noted by chemical property databases.[8]
Synthesis and Experimental Protocols
This compound can be synthesized from the precursor 1,5-dichloro-3,3-dimethylpentane.[2] Direct dehydrochlorination with various bases has proven to be challenging.[2] A more effective method involves a simplified one-step process utilizing a hindered amine and sodium iodide.[2]
Protocol: Synthesis via Dehydrohalogenation
Objective: To synthesize this compound from 1,5-dichloro-3,3-dimethylpentane.
Reagents:
-
1,5-dichloro-3,3-dimethylpentane (Starting material)
-
Sodium iodide (NaI)
-
2-methylquinoline (B7769805) (Hindered amine base)
Procedure:
-
A mixture of 1,5-dichloro-3,3-dimethylpentane, sodium iodide, and 2-methylquinoline is prepared in a suitable reaction flask equipped for distillation.[2]
-
The mixture is heated to reflux.[2]
-
The reaction proceeds via a proposed sequence of intermediates: the initial substitution of a chloride with an iodide is believed to be the rate-limiting step, followed by the formation of chloro-iodide, chloroolefin, and iodoolefin intermediates.[2]
-
The desired product, this compound, is volatile and is removed from the reaction mixture by distillation as it is formed.[2] This continuous removal of the product helps to drive the reaction to completion.
This method leverages the principle that the ease of dehydrohalogenation increases from chlorides to iodides more rapidly than the rate of nucleophilic substitution.[2]
Visualized Workflows and Pathways
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound as described in the protocol above.
Caption: Synthesis workflow for this compound.
Reactivity and Potential Applications in Drug Discovery
Due to its two double bonds, this compound is a reactive molecule capable of undergoing reactions such as polymerization, addition, and rearrangement.[1] While direct biological signaling pathways for this specific compound are not documented, the structurally related 1,4-pentadien-3-one (B1670793) moiety is a key pharmacophore in drug discovery.[9][10][11]
Derivatives containing the 1,4-pentadien-3-one scaffold have been synthesized and evaluated for significant antiproliferative and antifungal activities.[9][11] For instance, certain quinoxaline-bearing derivatives have been shown to induce apoptosis in SMMC-7721 cancer cells, potentially acting as inhibitors of peroxisome proliferator-activated receptors (PPAR).[9] This suggests that the broader class of pentadiene-containing molecules represents a valuable template for developing novel therapeutic agents.
The diagram below conceptualizes the logical relationship between the core structure and its potential application in drug development based on studies of its derivatives.
Caption: Conceptual pathway for drug development using pentadiene scaffolds.
Spectroscopic Information
Spectroscopic data is crucial for the identification and characterization of this compound. While specific peak data is not provided here, several databases contain the relevant spectra:
-
Mass Spectrum (Electron Ionization): Available through the NIST WebBook.[6]
-
Infrared (IR) Spectrum: A vapor phase IR spectrum is available from SpectraBase.[4]
-
NMR Spectrum: Predictive ¹H NMR and ¹³C NMR data can be found on resources like Guidechem.[7] Real experimental spectra are also available on platforms like SpectraBase.[4]
References
- 1. lookchem.com [lookchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. lookchem.com [lookchem.com]
- 4. spectrabase.com [spectrabase.com]
- 5. 1,4-Pentadiene, 3,3-dimethyl- | C7H12 | CID 136863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,4-Pentadiene, 3,3-dimethyl- [webbook.nist.gov]
- 7. Page loading... [guidechem.com]
- 8. 1,4-Pentadiene, 3,3-dimethyl- (CAS 1112-35-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. Discovery of 1,4-pentadien-3-one derivatives containing quinoxaline scaffolds as potential apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and Bioactivities of Novel 1,4-Pentadien-3-one Derivatives Containing a Substituted Pyrazolyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Molecular weight and formula of 3,3-Dimethyl-1,4-pentadiene
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,3-Dimethyl-1,4-pentadiene is a colorless, liquid organic compound and an unsaturated hydrocarbon. As a diene, its structure contains two carbon-carbon double bonds. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and a discussion of its current known applications. While it serves as a valuable intermediate in the synthesis of various chemicals, including polymers and potential pharmaceutical compounds, literature review reveals a notable absence of direct biological activity or established roles in signaling pathways relevant to drug development.
Core Molecular Information
This compound, with the CAS number 1112-35-2, is characterized by the molecular formula C₇H₁₂.[1][2] Its structure is unique as it is the simplest diene that cannot conjugate through a simple double bond migration.[2] This non-conjugated diene is an important intermediate in various chemical syntheses.[1]
Quantitative Data Summary
The fundamental properties of this compound are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₂ | [1][2] |
| Molecular Weight | 96.17 g/mol | |
| CAS Number | 1112-35-2 | [1] |
| Density | 0.715 g/cm³ | [1] |
| Boiling Point | 78.1°C at 760 mmHg | [1] |
| Vapor Pressure | 104 mmHg at 25°C | [1] |
| Refractive Index | 1.418 | [1] |
Synthesis Protocol
The synthesis of this compound can be achieved through the dehydrohalogenation of 1,5-dichloro-3,3-dimethylpentane. While direct dehydrochlorination with various bases has proven unsuccessful, a successful one-step method has been developed.[2]
Experimental Protocol: Dehydrohalogenation of 1,5-dichloro-3,3-dimethylpentane
This protocol outlines a one-step synthesis method. The rate-limiting step in this reaction is the substitution of chloride by iodide.[2]
Materials:
-
1,5-dichloro-3,3-dimethylpentane
-
Sodium iodide
Procedure:
-
A mixture of 1,5-dichloro-3,3-dimethylpentane, sodium iodide, and 2-methylquinoline is prepared in a reaction vessel equipped for distillation.
-
The mixture is refluxed.
-
The olefin product, this compound, is removed as it is formed via distillation.[2]
Yield:
-
This method has been reported to produce good yields of the final product.[2]
Biological Activity and Applications in Drug Development
A thorough review of scientific literature indicates that this compound has not been identified to possess significant biological activity. Its primary utility is as an intermediate in the synthesis of other chemical compounds, which may include vitamins and pharmaceuticals.[1]
It is important to distinguish this compound from other derivatives of pentadiene, such as 1,4-pentadien-3-one, which have been the subject of research for their potential antiviral and antifungal properties. However, these activities are associated with the more complex structures of those derivatives and not with the parent compound discussed in this guide.
Due to its reactive nature, this compound can undergo various chemical reactions like polymerization, addition, and rearrangement, making it a versatile building block in organic synthesis.[1]
Visualized Workflows and Pathways
General Synthesis and Purification Workflow
The following diagram illustrates a generalized workflow for the synthesis and subsequent purification of this compound, based on the described dehydrohalogenation protocol.
Logical Relationship of Applications
The following diagram illustrates the logical relationship of this compound as a chemical intermediate.
References
In-Depth Technical Guide to the Health and Safety of 3,3-Dimethyl-1,4-pentadiene
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for a professional audience and is not a substitute for a formal Safety Data Sheet (SDS). It is compiled from publicly available data, and for many specific toxicological endpoints for 3,3-Dimethyl-1,4-pentadiene, data is not available. Information for structurally similar compounds has been included to provide a potential toxicological profile, and this is clearly indicated. Always consult the official SDS and conduct a thorough risk assessment before handling this chemical.
Chemical and Physical Properties
This section summarizes the key physical and chemical properties of this compound.
| Property | Value | Source |
| Chemical Name | This compound | --INVALID-LINK-- |
| CAS Number | 1112-35-2 | --INVALID-LINK-- |
| Molecular Formula | C₇H₁₂ | --INVALID-LINK-- |
| Molecular Weight | 96.17 g/mol | --INVALID-LINK-- |
| Boiling Point | 78.1 °C at 760 mmHg | --INVALID-LINK-- |
| Density | 0.715 g/cm³ | --INVALID-LINK-- |
| Vapor Pressure | 104 mmHg at 25°C | --INVALID-LINK-- |
| Flash Point | Data not available | --INVALID-LINK-- |
Hazard Identification and Classification
GHS Pictograms (Anticipated):
![]()
![]()
Signal Word (Anticipated): Danger[3]
Hazard Statements (Anticipated):
-
H225: Highly flammable liquid and vapour.[3]
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
Precautionary Statements (Anticipated):
-
P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[3]
-
P233: Keep container tightly closed.[3]
-
P240: Ground/bond container and receiving equipment.[3]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]
-
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
-
P403+P235: Store in a well-ventilated place. Keep cool.[4]
Toxicological Data
No specific quantitative toxicological data (e.g., LD50, LC50) for this compound were found in the reviewed literature. The toxicological properties have not been thoroughly investigated. The information below is based on general information for similar diene compounds and should be treated with caution.
| Exposure Route | Health Effects (Based on Isomers and Related Dienes) | Citations |
| Inhalation | Causes respiratory tract irritation. Vapors may cause dizziness or suffocation. Aspiration may lead to pulmonary edema. | [5] |
| Dermal | Causes skin irritation. May cause dermatitis. | [5] |
| Oral | May cause gastrointestinal irritation with nausea, vomiting, and diarrhea. Ingestion of large amounts may cause CNS depression. Aspiration hazard if swallowed. | [5] |
| Eye | Causes eye irritation. May cause chemical conjunctivitis and corneal damage. | [5] |
Fire and Explosion Hazard Data
| Parameter | Value/Information | Citations |
| Flammability | Highly flammable liquid and vapor. | [3] |
| Flash Point | Data not available for this compound. For 2-Methyl-1,3-pentadiene, it is -18°C. | [5] |
| Extinguishing Media | Dry chemical, CO₂, water spray, or alcohol-resistant foam. | [3] |
| Fire Fighting Procedures | Wear self-contained breathing apparatus (SCBA) and full protective gear. Use water spray to cool containers. Vapors may travel to a source of ignition and flash back. | [3] |
| Hazardous Decomposition Products | Carbon monoxide and carbon dioxide. | [5] |
Experimental Protocols
Acute Oral Toxicity - Fixed Dose Procedure (Adapted from OECD 420)
Objective: To determine the acute oral toxicity of this compound.
Principle: A stepwise procedure is used where groups of animals are dosed at fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg). The study aims to identify a dose that causes evident toxicity without mortality.
Methodology:
-
Animal Model: Young, healthy adult rats (e.g., Sprague-Dawley), typically females as they can be slightly more sensitive.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days.
-
Fasting: Animals are fasted (food, but not water) overnight before dosing.
-
Dose Preparation: The test substance is administered via gavage. Given its immiscibility with water, an appropriate vehicle like corn oil should be used.
-
Sighting Study: A preliminary study with a small number of animals is conducted to determine the appropriate starting dose for the main study.
-
Main Study:
-
A group of 5 female rats is dosed at the selected starting dose.
-
Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
Observations are made continuously for the first 30 minutes, frequently for the first 24 hours, and daily thereafter.
-
Depending on the outcome (no effects, toxicity, or mortality), the dose for the next group is adjusted up or down according to the OECD 420 guideline.
-
-
Necropsy: All animals are subjected to a gross necropsy at the end of the study.
Dermal Irritation Test (Adapted from ISO 10993-23)
Objective: To assess the potential of this compound to cause skin irritation.
Principle: The test substance is applied to the skin of a test animal, and the site is observed for signs of erythema (redness) and edema (swelling).
Methodology:
-
Animal Model: Healthy, young adult albino rabbits.
-
Preparation: The day before the test, the fur on the backs of the rabbits is clipped.
-
Application:
-
A dose of 0.5 mL of the undiluted test substance is applied to a small area (approx. 6 cm²) of the clipped skin.
-
The test site is covered with a gauze patch and secured with tape. For a volatile substance, a semi-occlusive dressing is appropriate.
-
A separate, untreated area of the skin serves as a control.
-
-
Exposure: The patch is left in place for 4 hours.
-
Observation:
-
After the exposure period, the patch is removed, and the skin is gently cleaned.
-
The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.
-
The reactions are scored according to a standardized grading system (e.g., Draize scale).
-
-
Data Analysis: The scores for erythema and edema are used to calculate a primary irritation index to classify the substance's irritation potential.
Visualizations
Experimental Workflow for Acute Toxicity Assessment
Caption: Workflow for an acute oral toxicity study following the OECD 420 Fixed Dose Procedure.
Plausible Metabolic Pathway for a Dimethyl-Pentadiene
References
Commercial Availability and Synthesis of 3,3-Dimethyl-1,4-pentadiene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, and a detailed synthesis protocol for 3,3-Dimethyl-1,4-pentadiene (CAS No. 1112-35-2). This non-conjugated diene is a valuable building block in organic synthesis, and this document serves as a central resource for its acquisition and application in research and development.
Physicochemical Properties
This compound is a colorless liquid.[1] Its key physical and chemical properties are summarized in the table below, compiled from various chemical data sources.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂ | LookChem, PubChem, NIST WebBook |
| Molecular Weight | 96.17 g/mol | LookChem, PubChem, NIST WebBook |
| CAS Number | 1112-35-2 | LookChem, PubChem, NIST WebBook |
| Boiling Point | 78.1°C at 760 mmHg | LookChem |
| Density | 0.715 g/cm³ | LookChem |
| Vapor Pressure | 104 mmHg at 25°C | LookChem |
| Refractive Index | 1.418 | LookChem |
| LogP | 2.38460 | LookChem |
| SMILES | CC(C)(C=C)C=C | PubChem |
| InChIKey | BHZUNHXTRRNKST-UHFFFAOYSA-N | PubChem, NIST WebBook |
Commercial Availability
This compound is commercially available from a number of chemical suppliers, ranging from research-grade quantities to potential bulk synthesis on demand. The table below lists several vendors, though availability and purity should be confirmed with the respective supplier.
| Supplier | Availability | Notes |
| Alfa Chemistry | Research quantities | Listed for experimental/research use. |
| LookChem | Commercial mass production indicated | Acts as a directory for various manufacturers and distributors. |
| Synchem | Synthesis on demand | Specializes in rare and fine chemicals. |
| PubChem | Lists various chemical vendors | A comprehensive database that includes supplier information.[2] |
Synthesis of this compound
While commercially available, this compound can also be synthesized in the laboratory. The most referenced method involves the dehydrohalogenation of 1,5-dichloro-3,3-dimethylpentane (B14517535). The following protocol is based on the work of Remold Cióla and Robert L. Burwell, Jr., published in 1957.[2]
Experimental Protocol: Dehydrohalogenation of 1,5-dichloro-3,3-dimethylpentane[2]
This synthesis involves a two-step process from the di-iodide intermediate, which is formed in situ. The rate-limiting step is the substitution of chloride by iodide.
Materials:
-
1,5-dichloro-3,3-dimethylpentane
-
Sodium iodide (NaI)
-
Anhydrous ether
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
A mixture of 1,5-dichloro-3,3-dimethylpentane, sodium iodide, and 2-methylquinoline is prepared in a suitable reaction vessel equipped with a reflux condenser and a distillation head.
-
The mixture is heated to reflux.
-
The reaction is conducted under conditions that allow for the continuous removal of the olefin product as it is formed.
-
The collected distillate, containing this compound, is washed with water to remove any water-soluble impurities.
-
The organic layer is separated and dried over anhydrous sodium sulfate.
-
The dried product is purified by fractional distillation.
-
The final product is obtained with a yield of 58% and a boiling point of 70.2°C at 750.5 mm Hg.[2]
Note: Direct dehydrochlorination of 1,5-dichloro-3,3-dimethylpentane with various bases has been reported to be unsuccessful.[2] Pyrolysis of the dichloride or dibromide over calcium chloride gives low yields (5-10%) and numerous by-products.[2]
Applications and Biological Relevance
This compound is primarily utilized as an intermediate in the synthesis of more complex molecules, including pharmaceuticals, vitamins, and polymers.[1] Its structure as a non-conjugated diene makes it a useful model compound for mechanistic studies in organic chemistry, such as catalytic hydrogenation.[2]
To date, there is no readily available scientific literature that describes a direct role for this compound in any specific biological signaling pathways or as a pharmacologically active agent itself. Its value to drug development professionals lies in its utility as a synthetic building block.
Visualized Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound from its dichloride precursor, as described in the experimental protocol.
Caption: Synthesis workflow for this compound.
References
Stability and Storage of 3,3-Dimethyl-1,4-pentadiene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3,3-Dimethyl-1,4-pentadiene. As an important intermediate in the synthesis of various fine chemicals, understanding its stability profile is critical for ensuring the integrity of research and manufacturing processes. This document details the known and potential degradation pathways, including oxidation and thermal isomerization, and provides methodologies for assessing stability. Recommendations for optimal storage and handling are also presented to minimize degradation and ensure laboratory safety.
Introduction
This compound is a non-conjugated diene that serves as a valuable building block in organic synthesis. Its two reactive double bonds, while synthetically useful, also render the molecule susceptible to various degradation pathways. The primary stability concerns for this compound are oxidative degradation, leading to the formation of peroxides, and potential thermal rearrangements. This guide aims to provide an in-depth understanding of these stability aspects to aid researchers in its proper handling, storage, and application.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in Table 1. These properties are essential for understanding its behavior under various experimental and storage conditions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₁₂ | [1] |
| Molecular Weight | 96.17 g/mol | [1] |
| CAS Number | 1112-35-2 | [1] |
| Boiling Point | 78.1 °C at 760 mmHg | [2] |
| Density | 0.715 g/cm³ | [2] |
| Vapor Pressure | 104 mmHg at 25°C | [2] |
| Appearance | Colorless liquid | [3] |
Stability Profile and Degradation Pathways
The stability of this compound is primarily influenced by its susceptibility to oxidation and thermal stress.
Oxidative Degradation and Peroxide Formation
As with many dienes, this compound is prone to autoxidation upon exposure to air and light, leading to the formation of hydroperoxides. This process is a free-radical chain reaction. The presence of two allylic positions makes it susceptible to hydrogen abstraction and subsequent reaction with molecular oxygen. The accumulation of peroxides can be hazardous, as they can be explosive upon concentration, heating, or shock.
The general mechanism for autoxidation of a non-conjugated diene is depicted in the following signaling pathway diagram.
References
Methodological & Application
Application Notes and Protocols: The Diels-Alder Reaction with a Focus on Diene Conjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the Diels-Alder reaction, a powerful tool in organic synthesis for the formation of six-membered rings.[1][2][3] A central focus of this document is the critical requirement for a conjugated diene system for the reaction to proceed. We will explore why certain dienes, such as 3,3-dimethyl-1,4-pentadiene, are unsuitable for this reaction and provide protocols for analogous, reactive dienes.
The Fundamental Mechanism of the Diels-Alder Reaction
The Diels-Alder reaction is a concerted, pericyclic reaction that involves the [4+2] cycloaddition of a conjugated diene and a dienophile (an alkene or alkyne) to form a cyclohexene (B86901) derivative.[1] The reaction proceeds in a single step without the formation of intermediates, where three pi-bonds are broken, and two new carbon-carbon sigma bonds and one new pi-bond are formed.[4][5]
A critical requirement for the diene is that it must be able to adopt an s-cis conformation, where the double bonds are on the same side of the single bond connecting them.[4][6] This geometric arrangement is necessary for the proper orbital overlap that leads to the formation of the new six-membered ring.
The Unsuitability of this compound
The structure of this compound features two double bonds separated by a quaternary carbon. This arrangement classifies it as an isolated or non-conjugated diene. The pi-orbitals of the two double bonds are insulated from each other by the sp³-hybridized carbon atom, preventing the necessary electronic communication for a concerted cycloaddition.
As illustrated above, the lack of a continuous system of overlapping p-orbitals in this compound means it cannot function as the 4π-electron component in a Diels-Alder reaction.[4]
Quantitative Comparison of Suitable vs. Unsuitable Dienes
The reactivity of a diene in a Diels-Alder reaction is fundamentally linked to its structure. The following table summarizes the key differences.
| Feature | Suitable Diene (e.g., 2,3-Dimethyl-1,3-butadiene) | Unsuitable Diene (this compound) |
| Diene Type | Conjugated | Isolated (Non-conjugated) |
| Bonding System | Alternating double and single bonds (C=C-C=C) | Double bonds separated by an sp³ carbon (C=C-C-C=C) |
| Conformation | Can adopt s-cis conformation | Relative orientation of double bonds is fixed and not s-cis |
| Reactivity in Diels-Alder | High | Unreactive |
Experimental Protocol: Diels-Alder Reaction of 2,3-Dimethyl-1,3-butadiene (B165502) with Maleic Anhydride (B1165640)
This protocol provides a representative example of a Diels-Alder reaction using a reactive, conjugated diene that is structurally related to the topic of interest.
Objective: To synthesize 4,5-dimethyl-cis-1,2,3,6-tetrahydrophthalic anhydride via a Diels-Alder reaction.
Materials:
-
2,3-Dimethyl-1,3-butadiene (98%)
-
Maleic anhydride (99%)
-
Toluene (B28343) or Xylene (anhydrous)
-
Ethyl acetate (B1210297) (for washing)
-
Hexanes (for washing)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Heating mantle with stirrer
-
Buchner funnel and filter flask
-
Ice bath
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask containing a magnetic stir bar, add maleic anhydride (5.0 g, 51 mmol).
-
Solvent Addition: Add 20 mL of anhydrous toluene to the flask.
-
Diene Addition: Carefully add 2,3-dimethyl-1,3-butadiene (5.0 mL, 44 mmol) to the solution via syringe.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 110-120°C) with stirring for 1-2 hours. The progress of the reaction can be monitored by TLC.
-
Crystallization: After the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. The product should begin to crystallize.
-
Isolation: Cool the flask in an ice bath for 15-20 minutes to maximize crystal formation. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with cold ethyl acetate/hexanes (1:1 mixture) to remove any unreacted starting materials.
-
Drying: Dry the product under vacuum to obtain the final white, crystalline solid.
-
Characterization: Determine the yield, melting point, and characterize the product using spectroscopic methods (¹H NMR, ¹³C NMR, IR).
Conclusion
The Diels-Alder reaction is a cornerstone of modern organic synthesis, valued for its efficiency in constructing complex cyclic systems.[1] Its successful application hinges on the electronic and structural properties of the reactants, most notably the requirement for a conjugated diene. As demonstrated, this compound, being a non-conjugated diene, is incapable of participating in this reaction. Understanding these fundamental principles is crucial for researchers in designing synthetic routes and developing new chemical entities. The provided protocol for a related, reactive diene serves as a practical guide for implementing this powerful cycloaddition in a laboratory setting.
References
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. Diels–Alder Reaction [sigmaaldrich.com]
- 3. Lab report #4: Diels-Alder Reaction - Google 文件 [docs.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. community.wvu.edu [community.wvu.edu]
Application Notes and Protocols for the Acyclic Diene Metathesis (ADMET) Polymerization of 3,3-Dimethyl-1,4-pentadiene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acyclic diene metathesis (ADMET) polymerization is a powerful step-growth condensation polymerization technique for the synthesis of unsaturated polymers.[1][2] This method utilizes transition metal catalysts, such as ruthenium-based Grubbs catalysts, to polymerize α,ω-dienes with the concurrent removal of a small volatile molecule, typically ethylene (B1197577), which drives the reaction to completion.[1][2][3] This document provides detailed application notes and a hypothetical experimental protocol for the ADMET polymerization of the sterically hindered monomer, 3,3-dimethyl-1,4-pentadiene. Due to the steric hindrance posed by the gem-dimethyl group, the polymerization of this monomer is anticipated to be challenging, potentially resulting in lower molecular weight polymers or requiring carefully optimized reaction conditions. The protocols and data presented herein are intended as a starting point for researchers exploring the synthesis of poly(this compound).
Introduction to ADMET Polymerization
ADMET is a versatile polymerization method that allows for the synthesis of a wide variety of unsaturated polymers with a high degree of control over their architecture.[1] The reaction proceeds via a metal-catalyzed olefin metathesis mechanism, which involves the cleavage and reformation of carbon-carbon double bonds.[1] The thermodynamic driving force for ADMET polymerization is the removal of a small, volatile byproduct, most commonly ethylene when terminal dienes are used.[2][3] This removal shifts the equilibrium towards the formation of high molecular weight polymer.
Key features of ADMET polymerization include:
-
Step-growth mechanism: The polymer chain grows in a stepwise manner.
-
High functional group tolerance: Modern ruthenium-based catalysts are tolerant to a wide range of functional groups.[1]
-
Control over polymer structure: The resulting polymers have a well-defined structure with double bonds in the backbone.
The polymerization of sterically hindered dienes can be challenging due to the reduced accessibility of the double bonds to the metal catalyst. This can lead to slower reaction rates and the formation of lower molecular weight polymers or oligomers. The successful polymerization of this compound would likely require a highly active and sterically tolerant catalyst, such as a second or third-generation Grubbs catalyst.
Hypothetical Experimental Data
Due to the lack of specific literature on the ADMET polymerization of this compound, the following table presents hypothetical data based on general ADMET principles and the expected influence of steric hindrance. This data should be considered as a guideline for characterization and a target for optimization studies.
| Parameter | Catalyst System | Monomer/Catalyst Ratio | Temperature (°C) | Time (h) | Yield (%) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| Hypothetical Run 1 | Grubbs II | 100:1 | 50 | 24 | 60 | 8,000 | 15,000 | 1.88 |
| Hypothetical Run 2 | Grubbs III | 100:1 | 60 | 24 | 75 | 12,000 | 22,000 | 1.83 |
| Hypothetical Run 3 | Grubbs II | 200:1 | 50 | 48 | 50 | 6,000 | 11,000 | 1.83 |
| Hypothetical Run 4 | Grubbs III | 200:1 | 60 | 48 | 65 | 10,000 | 19,000 | 1.90 |
Note: This is hypothetical data and actual results may vary significantly.
Experimental Protocols
The following protocols are provided as a starting point for the ADMET polymerization of this compound. Optimization of catalyst, temperature, reaction time, and vacuum conditions will be necessary to achieve desired polymer properties.
Materials
-
Monomer: this compound (purity > 98%)
-
Catalyst: Grubbs second-generation catalyst ([1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(phenylmethylene)(tricyclohexylphosphine)ruthenium) or Grubbs third-generation catalyst ([1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(3-bromopyridine)(phenylmethylene)ruthenium)
-
Solvent: Anhydrous, degassed toluene (B28343) or chlorobenzene
-
Other: Dry argon or nitrogen, vacuum line with a cold trap, standard Schlenk line equipment.
Monomer Purification
Monomer purity is crucial for successful ADMET polymerization.[3] Impurities can poison the catalyst and terminate the polymerization.
-
Drying: Stir this compound over calcium hydride overnight under an inert atmosphere.
-
Degassing: Subject the monomer to several freeze-pump-thaw cycles to remove dissolved gases.
-
Distillation: Distill the purified monomer under reduced pressure and store it under an inert atmosphere in a sealed flask.
ADMET Polymerization Procedure
This procedure should be carried out using standard Schlenk line techniques under an inert atmosphere.
-
In a glovebox, add the desired amount of Grubbs catalyst to a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Remove the Schlenk flask from the glovebox and connect it to a Schlenk line.
-
Add the purified and degassed this compound to the Schlenk flask via a syringe under a positive pressure of inert gas. If using a solvent, add it at this stage.
-
Commence stirring and heat the reaction mixture to the desired temperature (e.g., 50-60 °C).
-
Once the reaction mixture is homogeneous and at the target temperature, slowly apply a high vacuum (<100 mTorr) to the flask. Ensure the vacuum is applied gradually to prevent bumping. The removal of ethylene gas is critical to drive the polymerization.[2][3]
-
Continue the reaction under dynamic vacuum for the desired amount of time (e.g., 24-48 hours). The viscosity of the reaction mixture is expected to increase as the polymerization proceeds.
-
To terminate the polymerization, cool the reaction mixture to room temperature and vent the flask with an inert gas. Add a small amount of ethyl vinyl ether to quench the catalyst and stir for 30 minutes.
-
Dissolve the viscous polymer in a minimal amount of a suitable solvent (e.g., toluene or dichloromethane).
-
Precipitate the polymer by slowly adding the polymer solution to a large volume of a non-solvent (e.g., methanol).
-
Collect the precipitated polymer by filtration, wash with fresh non-solvent, and dry under vacuum to a constant weight.
Polymer Characterization
The resulting poly(this compound) should be characterized to determine its molecular weight, structure, and thermal properties.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the polymer structure, including the presence of internal double bonds and the disappearance of terminal vinyl protons.
-
Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.
-
Differential Scanning Calorimetry (DSC): DSC can be used to determine the glass transition temperature (Tg) and any melting transitions (Tm) of the polymer.
-
Thermogravimetric Analysis (TGA): TGA provides information on the thermal stability of the polymer.
Visualizations
ADMET Polymerization Mechanism
The following diagram illustrates the general catalytic cycle for ADMET polymerization.
Caption: General catalytic cycle of ADMET polymerization.
Experimental Workflow
The following diagram outlines the key steps in the experimental protocol for the ADMET polymerization of this compound.
Caption: Experimental workflow for ADMET polymerization.
Conclusion
The ADMET polymerization of this compound presents a synthetic challenge due to steric hindrance around the double bonds. However, by employing highly active ruthenium catalysts and carefully controlling reaction conditions, it may be possible to synthesize the corresponding unsaturated polymer. The protocols and hypothetical data provided in this document serve as a foundational guide for researchers venturing into this area. Successful polymerization will likely require systematic optimization of the reaction parameters. The resulting polymer, with its unique gem-dimethyl substitution pattern, could exhibit interesting physical and chemical properties, making it a valuable target for materials science and other applications.
References
- 1. Acyclic diene metathesis - Wikipedia [en.wikipedia.org]
- 2. Stereocontrolled acyclic diene metathesis polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Polyesters Containing Long Aliphatic Methylene Units by ADMET Polymerization and Synthesis of ABA-Triblock Copolymers by One-Pot End Modification and Subsequent Living Ring-Opening Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Polymer Synthesis of 3,3-Dimethyl-1,4-pentadiene
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3-Dimethyl-1,4-pentadiene is a non-conjugated diene distinguished by a gem-dimethyl substitution at the C3 position. This unique structural feature imparts significant steric hindrance around the central carbon atom, which profoundly influences its polymerization behavior. A comprehensive review of the scientific literature reveals a notable scarcity of studies dedicated to the homopolymerization of this compound. This lack of extensive research suggests that the monomer presents considerable challenges to conventional polymerization techniques. The primary obstacle is the steric shielding of the double bonds by the bulky gem-dimethyl group, which can inhibit the approach of catalysts and propagating polymer chains.
Despite these challenges, the most promising theoretical avenue for the polymerization of this compound is through cyclopolymerization . This mechanism is characteristic of non-conjugated dienes, where the polymerization proceeds via an alternating sequence of intermolecular and intramolecular propagation steps, leading to the formation of cyclic repeating units within the polymer backbone. This application note will provide a theoretical framework and a hypothetical experimental protocol for the cyclopolymerization of this compound, based on established principles for structurally similar monomers.
Theoretical Polymerization Pathway: Cyclopolymerization
The steric hindrance that impedes simple chain-growth polymerization of this compound can, in fact, favor cyclopolymerization. The proximity of the two vinyl groups, constrained by the central quaternary carbon, makes intramolecular cyclization a more probable event following the initial intermolecular addition of a monomer to the growing chain.
The proposed mechanism involves the formation of a five- or six-membered ring as the repeating unit. A radical-initiated process is a common method for cyclopolymerization.
Hypothetical Cyclopolymerization Mechanism
Caption: Hypothetical mechanism for the radical cyclopolymerization of this compound.
Hypothetical Experimental Protocol: Radical Cyclopolymerization
This protocol is a theoretical starting point for investigating the polymerization of this compound and will require optimization.
Materials:
-
This compound (freshly distilled to remove inhibitors)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator
-
Anhydrous toluene (B28343) or benzene (B151609) (polymerization solvent)
-
Methanol (B129727) (non-solvent for precipitation)
-
High-vacuum pump and Schlenk line apparatus
-
Reaction vessel with a condenser and magnetic stirrer
Procedure:
-
Monomer and Solvent Preparation: Purify this compound by distillation under an inert atmosphere to remove any polymerization inhibitors. Dry the polymerization solvent (toluene or benzene) over a suitable drying agent (e.g., sodium/benzophenone) and distill under an inert atmosphere.
-
Reaction Setup: Assemble the reaction vessel under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line techniques.
-
Polymerization:
-
In the reaction vessel, dissolve the desired amount of radical initiator (e.g., AIBN, typically 0.1-1.0 mol% relative to the monomer) in the anhydrous solvent.
-
Add the freshly distilled this compound to the initiator solution. The monomer concentration should be carefully chosen, as it can influence the extent of cyclization versus linear propagation (lower concentrations generally favor cyclization).
-
Heat the reaction mixture to a temperature appropriate for the chosen initiator (e.g., 60-80 °C for AIBN).
-
Allow the polymerization to proceed for a predetermined time (e.g., 24-48 hours).
-
-
Polymer Isolation:
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly pouring the reaction solution into a large excess of a non-solvent, such as methanol, with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh methanol to remove any unreacted monomer and initiator residues.
-
Dry the polymer under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.
-
Potential Polymer Characterization
The resulting polymer, tentatively named poly(this compound), should be characterized to determine its structure and properties.
| Parameter | Analytical Technique | Expected Information |
| Structure Confirmation | ¹H NMR, ¹³C NMR, FT-IR Spectroscopy | Confirmation of the cyclic repeating unit structure, estimation of the degree of cyclization (by analyzing the residual vinyl protons). |
| Molecular Weight and Polydispersity | Gel Permeation Chromatography (GPC) | Determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). |
| Thermal Properties | Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA) | Determination of the glass transition temperature (Tg) and the thermal decomposition profile of the polymer. Due to the cyclic and sterically hindered backbone, a relatively high Tg and good thermal stability would be expected. |
Research Workflow for Investigating Polymerization
For a systematic investigation into the polymerization of this monomer, the following workflow is proposed:
Caption: A logical workflow for a research project on the polymerization of this compound.
Concluding Remarks
The synthesis of polymers from this compound represents an unexplored area of polymer chemistry. The information presented in these application notes is based on theoretical considerations and established principles of polymer science due to the lack of specific literature on this monomer. The proposed cyclopolymerization route offers a plausible strategy for obtaining a novel polymer with potentially interesting properties, such as high thermal stability and a rigid backbone. The provided hypothetical protocol and research workflow are intended to serve as a foundational guide for researchers venturing into this novel area of polymer synthesis. Experimental validation and thorough characterization will be crucial to understanding the true potential of poly(this compound).
Application Notes and Protocols: Acyclic Diene Metathesis Polymerization (ADMET) of 3,3-Dimethyl-1,4-pentadiene
For Researchers, Scientists, and Drug Development Professionals
Introduction: Correcting the Polymerization Pathway
The monomer 3,3-dimethyl-1,4-pentadiene is an acyclic diene. As such, it is not suitable for Ring-Opening Metathesis Polymerization (ROMP), which requires a cyclic olefin monomer to relieve ring strain as the driving force for polymerization.[1][2] The appropriate method for polymerizing acyclic dienes is Acyclic Diene Metathesis (ADMET) polymerization .[1] This process proceeds via a step-growth condensation mechanism, driven by the removal of a volatile small molecule, typically ethylene (B1197577) gas.[3][4]
This document provides a detailed overview and a generalized experimental protocol for the ADMET polymerization of this compound. The resulting polymer, poly(this compound), possesses a unique structure with gem-dimethyl groups regularly spaced along a polyolefin backbone. While specific literature on the polymerization of this monomer is not available, this guide is based on established ADMET principles for sterically hindered terminal dienes.
Potential Applications in Drug Development
The gem-dimethyl group is a recurring motif in many clinically relevant natural products and synthetic drugs.[5][6] Its incorporation into molecules can offer several advantages, making the polymer of this compound a potentially interesting material for drug delivery and development.
Potential benefits of the gem-dimethyl group in a polymer backbone:
-
Enhanced Stability: The gem-dimethyl substitution can protect adjacent functional groups from metabolic degradation by providing steric hindrance.[5]
-
Improved Pharmacokinetics: This structural feature can influence the absorption, distribution, metabolism, and excretion (ADME) profile of a polymer-drug conjugate.[6]
-
Increased Solubility: The presence of methyl groups can enhance solubility in lipophilic environments.
-
Conformational Rigidity: The gem-dimethyl groups can restrict the rotational freedom of the polymer backbone, leading to a more defined three-dimensional structure which could be advantageous for specific binding interactions.
Polymers derived from this compound could serve as novel backbones for polymer-drug conjugates, excipients in drug formulations, or as components of medical devices where biocompatibility and biostability are crucial.
ADMET Polymerization of this compound: An Overview
The ADMET polymerization of this compound involves the catalytic condensation of the monomer to form a long-chain polymer with the concurrent release of ethylene gas. The reaction is an equilibrium process, and the continuous removal of ethylene is essential to drive the reaction towards the formation of high molecular weight polymer.[7]
Reaction Scheme
The overall reaction is depicted below:
Caption: ADMET polymerization of this compound.
Catalyst Selection
The choice of catalyst is critical for a successful ADMET polymerization. Ruthenium-based Grubbs catalysts are commonly employed due to their high activity and tolerance to various functional groups.[8][9] For a sterically hindered monomer like this compound, a highly active catalyst is recommended.
Table 1: Recommended Catalysts for ADMET of Sterically Hindered Dienes
| Catalyst Name | Structure | Key Features |
| Grubbs 2nd Generation | [(IMesH2)(PCy3)Cl2Ru=CHPh] | High activity, good stability. |
| Grubbs 3rd Generation | [(IMesH2)(3-Br-py)2Cl2Ru=CHPh] | Faster initiation than 2nd Gen. |
| Hoveyda-Grubbs 2nd Gen. | [(IMesH2)(Cl2)Ru=CH(o-OiPrPh))] | High stability, lower initiation rate. |
Note: Catalyst selection may require screening to find the optimal balance between initiation rate and catalyst stability for this specific monomer. For sterically hindered olefins, catalysts with modified N-heterocyclic carbene (NHC) ligands might offer improved performance.[2]
Generalized Experimental Protocol
This protocol provides a general procedure for the bulk ADMET polymerization of a terminal diene. Note: This is a representative protocol and must be optimized for this compound.
Materials and Equipment
-
Monomer: this compound (purified by distillation and passing through activated alumina).
-
Catalyst: Grubbs 2nd Generation Catalyst (or other selected catalyst).
-
Solvent (optional): Anhydrous, degassed toluene (B28343) or chlorobenzene.
-
Reaction Vessel: Schlenk flask equipped with a magnetic stir bar and a high-vacuum adapter.
-
High-Vacuum Line: Capable of reaching pressures < 50 mTorr.
-
Inert Atmosphere: Glovebox or Schlenk line with high-purity argon or nitrogen.
-
Standard laboratory glassware and syringes.
Experimental Workflow
Caption: General workflow for ADMET polymerization.
Detailed Procedure
-
Monomer Preparation: Purify this compound by distillation under an inert atmosphere. Immediately before use, pass the monomer through a short column of activated, neutral alumina (B75360) to remove any polar impurities. The monomer must be thoroughly degassed by several freeze-pump-thaw cycles.
-
Reaction Setup: Assemble the reaction flask, ensuring it is completely dry. Place the flask under a high-vacuum and heat with a heat gun to remove any adsorbed water. Allow to cool and backfill with an inert gas.
-
Charging the Reactor: In a glovebox or under a positive flow of inert gas, add the purified monomer (e.g., 1.0 g) to the Schlenk flask. If a solvent is used, add it at this stage (e.g., 1-2 mL).
-
Catalyst Addition: Weigh the catalyst in the glovebox (a monomer-to-catalyst ratio of 500:1 to 2000:1 is a good starting point). The catalyst can be added as a solid or as a solution in a small amount of degassed solvent.
-
Polymerization: Immediately after catalyst addition, place the flask under dynamic high vacuum (< 50 mTorr) with vigorous stirring. Heat the reaction mixture to the desired temperature (e.g., 60 °C). The removal of ethylene gas should be evident by bubbling in the initial stages.
-
Monitoring the Reaction: The progress of the polymerization is indicated by a significant increase in the viscosity of the reaction mixture. The reaction time can vary from a few hours to over 24 hours, depending on the catalyst activity and reaction temperature.
-
Termination and Isolation: Once the desired viscosity is reached (or the reaction ceases to evolve ethylene), cool the flask to room temperature and backfill with inert gas. The reaction can be quenched by adding a few drops of ethyl vinyl ether. Dissolve the viscous polymer in a suitable solvent (e.g., THF, dichloromethane). Precipitate the polymer by slowly adding the solution to a large volume of cold methanol with stirring.
-
Purification: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum at room temperature until a constant weight is achieved.
Characterization of Poly(this compound)
The resulting polymer should be characterized to determine its structure, molecular weight, and thermal properties.
Table 2: Typical Characterization Techniques and Expected Results
| Technique | Parameter Measured | Expected Information |
| ¹H and ¹³C NMR | Chemical Structure | Confirmation of the polymer repeat unit, determination of cis/trans olefin ratio. |
| GPC/SEC | Molecular Weight (Mn, Mw), Polydispersity (Đ) | Determination of the average polymer chain length and its distribution. |
| DSC | Glass Transition Temperature (Tg), Melting Temp. (Tm) | Information on the thermal properties and crystallinity of the polymer. |
| TGA | Decomposition Temperature (Td) | Assessment of the thermal stability of the polymer. |
Troubleshooting and Optimization
Table 3: Common Issues and Solutions in ADMET Polymerization
| Issue | Potential Cause | Suggested Solution |
| Low Molecular Weight | Incomplete reaction; catalyst deactivation; impurities. | Increase reaction time; ensure efficient vacuum; rigorously purify monomer and solvents. |
| No Polymerization | Inactive catalyst; gross impurities in monomer. | Use a fresh batch of catalyst; re-purify monomer, checking for catalyst poisons. |
| Broad Polydispersity | Chain transfer reactions; inconsistent reaction conditions. | Lower reaction temperature; ensure homogeneous mixing. |
| Gelation | Side reactions at high temperatures. | Reduce reaction temperature; consider using a catalyst inhibitor at the end of the reaction. |
For this compound, the steric hindrance from the gem-dimethyl groups might slow down the polymerization rate. Therefore, a higher reaction temperature or a more active catalyst might be necessary compared to unbranched dienes. However, high temperatures can also lead to catalyst decomposition and side reactions, so a careful optimization of the reaction conditions is crucial.
References
- 1. Acyclic diene metathesis - Wikipedia [en.wikipedia.org]
- 2. Increased Efficiency in Cross-Metathesis Reactions of Sterically Hindered Olefins [organic-chemistry.org]
- 3. Stereocontrolled acyclic diene metathesis polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How To Do An Acyclic Diene Metathesis Reaction - Advanced Science News [advancedsciencenews.com]
- 5. researchgate.net [researchgate.net]
- 6. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scholar.utc.edu [scholar.utc.edu]
- 9. researchgate.net [researchgate.net]
Synthetic Applications of 3,3-Dimethyl-1,4-pentadiene in Organic Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3-Dimethyl-1,4-pentadiene is a non-conjugated diene that, due to its unique structural features, offers distinct reactivity patterns compared to its conjugated counterparts. Its gem-dimethyl group at the central carbon atom sterically hinders conjugation between the two terminal double bonds. This structural characteristic precludes its participation in typical conjugated diene reactions like the Diels-Alder cycloaddition. However, this compound serves as a valuable substrate in other areas of organic synthesis, most notably in hydroboration reactions for the formation of organoboranes and subsequent derivatives. This document provides an overview of its synthetic applications, supported by detailed experimental protocols and quantitative data.
Key Synthetic Application: Hydroboration
The most well-documented synthetic application of dienes structurally similar to this compound is cyclic hydroboration. While direct and detailed experimental protocols for this compound are not extensively reported in readily available literature, the well-established principles of hydroboration on analogous non-conjugated dienes, such as 2,4-dimethyl-1,4-pentadiene, provide a strong basis for its application.
The hydroboration of this compound with borane (B79455) or its complexes is expected to proceed via a double hydroboration to form a heterocyclic organoborane. This reaction is a powerful tool for creating carbon-boron bonds, which can then be further functionalized, for instance, through oxidation to diols or by participating in carbon-carbon bond-forming reactions.
Logical Workflow for Hydroboration-Oxidation:
Caption: General workflow for the hydroboration-oxidation of this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound via Dehydrohalogenation
This protocol is adapted from the known synthesis of this compound.
Materials:
-
1,5-dichloro-3,3-dimethylpentane
-
Sodium iodide
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask with a distillation head and condenser
-
Heating mantle
-
Receiving flask
-
Separatory funnel
-
Drying tube
Procedure:
-
A mixture of 1,5-dichloro-3,3-dimethylpentane, sodium iodide, and 2-methylquinoline is placed in a round-bottom flask.
-
The flask is heated to reflux. The olefin product, this compound, is volatile and distills as it is formed.
-
The distillate is collected in a receiving flask.
-
The collected distillate is washed with water to remove any water-soluble impurities.
-
The organic layer is dried over anhydrous sodium sulfate.
-
The dried liquid is further purified by azeotropic distillation with methanol to yield pure this compound.
Quantitative Data (Literature Values for Analogous Reactions): While specific yields for this exact reaction are not readily available in recent literature, similar dehydrohalogenation reactions of dihalides to form dienes typically proceed with moderate to good yields, often in the range of 50-70%. The yield is highly dependent on the reaction conditions and the purity of the starting materials.
Protocol 2: Cyclic Hydroboration of a Non-Conjugated Diene (Adapted for this compound)
This protocol is based on established procedures for the cyclic hydroboration of similar non-conjugated dienes.
Materials:
-
This compound
-
Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Sodium hydroxide (B78521) (NaOH) solution (3 M)
-
Hydrogen peroxide (H₂O₂) solution (30%)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Equipment:
-
Two-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Nitrogen inlet
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
Part A: Hydroboration
-
A two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with a solution of this compound in anhydrous THF.
-
The flask is cooled in an ice bath.
-
A 1 M solution of borane-THF complex is added dropwise from the dropping funnel to the stirred solution of the diene over a period of 30-60 minutes, maintaining the temperature at 0-5 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours to ensure the completion of the hydroboration.
Part B: Oxidation
-
The reaction mixture containing the cyclic organoborane is cooled in an ice bath.
-
A 3 M solution of sodium hydroxide is carefully added, followed by the slow, dropwise addition of 30% hydrogen peroxide. The temperature should be maintained below 30 °C during the addition.
-
After the addition of the oxidizing agents, the mixture is stirred at room temperature for 1-2 hours.
-
The reaction mixture is then extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The resulting crude diol can be purified by distillation or chromatography.
Quantitative Data Summary (Based on Analogous Systems):
| Diene Substrate (Analogous) | Hydroborating Agent | Product | Yield (%) | Reference |
| 2,4-Dimethyl-1,4-pentadiene | Borane-THF | bis(3,5-dimethyl)borinane | High (not specified) | [1] |
| 1,5-Hexadiene | Diborane | 5-Hexen-1-ol | Not specified | [2] |
Note on Reactivity: As a non-conjugated diene, this compound is not expected to undergo [4+2] cycloaddition reactions such as the Diels-Alder reaction. The lack of conjugation between the two double bonds prevents the concerted electronic rearrangement required for this type of transformation.
Signaling Pathway Analogy: Reaction Mechanism
The hydroboration reaction proceeds through a concerted, four-membered transition state. The boron atom adds to the less substituted carbon of the double bond, and the hydride adds to the more substituted carbon. In the case of a 1,4-diene, this process occurs intramolecularly after the initial hydroboration of one double bond, leading to a cyclic organoborane.
Caption: Mechanism of cyclic hydroboration of this compound.
Conclusion
While direct and extensive literature on the synthetic applications of this compound is limited, its structural characteristics point towards its utility in reactions typical of non-conjugated dienes. The primary foreseeable application is in cyclic hydroboration to generate valuable organoborane intermediates, which can be further transformed into diols and other functionalized molecules. The protocols provided herein, adapted from well-established procedures for analogous compounds, offer a solid foundation for researchers exploring the synthetic potential of this unique diene. Further investigation into its reactivity in other areas, such as metathesis or other electrophilic additions, may reveal additional synthetic applications.
References
Application Notes and Protocols for the Catalytic Hydrogenation of 3,3-Dimethyl-1,4-pentadiene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Catalytic hydrogenation is a fundamental and widely utilized chemical transformation in organic synthesis, enabling the reduction of unsaturated compounds such as alkenes and alkynes to their corresponding saturated analogues. This process is of paramount importance in the pharmaceutical and fine chemical industries for the synthesis of complex molecular scaffolds. This document provides detailed application notes and protocols for the catalytic hydrogenation of 3,3-dimethyl-1,4-pentadiene to yield 2,2-dimethylpentane. The protocols described herein are based on established methodologies for the hydrogenation of dienes, utilizing common heterogeneous catalysts.
The complete hydrogenation of this compound involves the saturation of both carbon-carbon double bonds, resulting in the formation of 2,2-dimethylpentane. The reaction proceeds via the syn-addition of hydrogen atoms to the double bonds on the surface of a metal catalyst.
Reaction Scheme
Caption: Catalytic hydrogenation of this compound.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the catalytic hydrogenation of dienes, which can be adapted for this compound. Optimal conditions should be determined empirically for each specific application.
| Parameter | Typical Range | Notes |
| Catalyst | 5-10 mol% | Palladium on activated carbon (Pd/C) is a common choice. Platinum oxide (PtO₂) can also be used.[1] |
| Substrate Concentration | 0.1 - 1.0 M | Higher concentrations may require more efficient stirring and heat dissipation. |
| Hydrogen Pressure | 1 - 10 atm | Higher pressures can increase the reaction rate but may also lead to over-reduction if partial hydrogenation is desired.[1][2] |
| Temperature | 25 - 80 °C | The reaction is exothermic; temperature control may be necessary.[3] |
| Reaction Time | 1 - 24 hours | Monitored by techniques like TLC, GC, or NMR until starting material is consumed.[2] |
| Solvent | Ethanol, Ethyl Acetate, Methanol, Cyclohexane | The choice of solvent can influence reaction rate and catalyst activity.[2][4] |
| Product Yield | >95% | Typically high for complete hydrogenation of non-conjugated dienes. |
Experimental Protocols
Protocol 1: Hydrogenation using Palladium on Carbon (Pd/C) with a Hydrogen Balloon
This protocol is suitable for small-scale hydrogenations at atmospheric pressure.
Materials:
-
This compound
-
10% Palladium on activated carbon (Pd/C)
-
Ethanol (or other suitable solvent)
-
Inert gas (Argon or Nitrogen)
-
Hydrogen gas (balloon)
-
Round-bottom flask with a stir bar
-
Septum
-
Needles and tubing for gas handling
-
Filtration apparatus (e.g., Celite® pad)
Procedure:
-
Flask Preparation: To a dry round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq).
-
Solvent Addition: Add a suitable solvent (e.g., ethanol) to achieve the desired substrate concentration (e.g., 0.5 M).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, carefully add 10% Pd/C (5-10 mol %). Caution: Pd/C can be pyrophoric, especially when dry and exposed to air.[4]
-
Hydrogen Purge: Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle 3-5 times to ensure an atmosphere of hydrogen.
-
Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by TLC or GC analysis of aliquots.
-
Work-up: Once the reaction is complete (disappearance of starting material), carefully purge the flask with an inert gas to remove excess hydrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with a small amount of the reaction solvent. Caution: Do not allow the filter cake to dry completely as it may ignite. Keep it wet with solvent.
-
Isolation: The filtrate contains the product, 2,2-dimethylpentane. The solvent can be removed by rotary evaporation to yield the crude product, which can be further purified if necessary.
Protocol 2: High-Pressure Hydrogenation in a Parr Shaker Apparatus
This protocol is suitable for larger-scale reactions or when higher hydrogen pressure is required.
Materials:
-
This compound
-
10% Palladium on activated carbon (Pd/C) or Platinum oxide (PtO₂)
-
Ethanol (or other suitable solvent)
-
Parr shaker hydrogenation apparatus or a similar pressure reactor
-
Filtration apparatus (e.g., Celite® pad)
Procedure:
-
Reactor Loading: In the pressure vessel of the Parr apparatus, combine this compound and the chosen solvent.
-
Catalyst Addition: Carefully add the catalyst (5-10 mol %) to the vessel.
-
Assembly and Purging: Seal the reactor according to the manufacturer's instructions. Purge the vessel with low-pressure nitrogen or argon several times, followed by several purges with hydrogen gas to ensure an inert atmosphere has been replaced with hydrogen.
-
Pressurization: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).
-
Reaction: Begin agitation (shaking) and heating if required. Monitor the reaction progress by observing the pressure drop in the hydrogen reservoir.
-
Work-up: Once the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filtration: Open the reactor and filter the contents through a pad of Celite® to remove the catalyst, keeping the filter cake wet.
-
Isolation: The product is isolated from the filtrate by removal of the solvent under reduced pressure.
Visualizations
Experimental Workflow
Caption: General workflow for catalytic hydrogenation.
Logical Relationship of Reaction Parameters
Caption: Interplay of key reaction parameters.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Diastereoselective Hydrogenation of Tetrasubstituted Olefins using a Heterogeneous Pt-Ni Alloy Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study of catalytic hydrogenation and dehydrogenation of 2,3-dimethylindole for hydrogen storage application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sarponggroup.com [sarponggroup.com]
Application Note: Electrophilic Reactions of 3,3-Dimethyl-1,4-pentadiene
AN-CHEM2025-01
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed overview of the reaction of 3,3-dimethyl-1,4-pentadiene, a non-conjugated diene, with common electrophiles. Due to the unique substitution pattern of this substrate, its reactions are of significant interest as they proceed through carbocation intermediates prone to skeletal rearrangements. This note includes theoretical reaction mechanisms, detailed illustrative protocols for hydrobromination and oxymercuration-demercuration, and expected product distributions.
Introduction
This compound is a non-conjugated diene, meaning its two double bonds are separated by more than one single bond.[1][2] Unlike conjugated dienes, its double bonds react independently in electrophilic additions. The reaction is initiated by the attack of a pi bond on an electrophile, following Markovnikov's rule to form the most stable possible carbocation.[3][4]
A key feature of reactions involving this compound is the initial formation of a secondary carbocation adjacent to a quaternary carbon (a neopentyl-like system). This arrangement is sterically hindered and electronically unstable, creating a strong driving force for a 1,2-methyl shift (a Wagner-Meerwein rearrangement) to form a more stable tertiary carbocation.[5] This rearrangement leads to a mixture of products, including those with a rearranged carbon skeleton. Understanding and controlling these reaction pathways is crucial for synthetic applications.
Reaction with Protic Acids (e.g., Hydrobromination)
The addition of a hydrogen halide like HBr proceeds via a carbocation intermediate. The proton adds to the terminal carbon of one of the double bonds to generate a secondary carbocation. This intermediate can then either be trapped by the bromide ion or undergo rearrangement to a more stable tertiary carbocation before reacting with the nucleophile.
Proposed Reaction Mechanism
The electrophilic addition of HBr to this compound is expected to yield two primary products: a "direct addition" product and a "rearranged" product.
Caption: Proposed mechanism for the hydrobromination of this compound.
Illustrative Experimental Protocol: Hydrobromination
This protocol is a representative procedure adapted from general methods for electrophilic addition of HBr to alkenes. Yields and product ratios are illustrative.
-
Reaction Setup: A 100 mL three-necked, round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser (with a drying tube) is charged with this compound (9.6 g, 0.1 mol) in 40 mL of diethyl ether. The flask is cooled to 0°C in an ice bath.
-
Reagent Addition: A solution of 48% aqueous HBr (20.2 g, 0.12 mol) is added dropwise to the stirred solution over 30 minutes, ensuring the temperature does not exceed 5°C.
-
Reaction: After the addition is complete, the reaction mixture is stirred at 0°C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.
-
Workup: The reaction mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 20 mL). The combined organic layers are washed with saturated sodium bicarbonate solution (30 mL), water (30 mL), and brine (30 mL).
-
Isolation and Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by fractional distillation or column chromatography on silica (B1680970) gel to separate the isomeric products.
Expected Quantitative Data
The product distribution is dictated by the relative stability of the carbocation intermediates. The rearranged tertiary carbocation is significantly more stable, and thus the product derived from it is expected to be the major product.
| Product Name | Structure | Type | Expected Yield | Boiling Point (Est.) |
| 4-Bromo-3,3-dimethyl-1-pentene | C₇H₁₃Br | Direct Addition | Minor (<10%) | ~155-160 °C |
| 4-Bromo-2,3-dimethyl-2-pentene | C₇H₁₃Br | Rearranged | Major (>90%) | ~165-170 °C |
Oxymercuration-Demercuration
Oxymercuration-demercuration is a two-step method to achieve Markovnikov hydration of an alkene without carbocation rearrangements.[6] The reaction proceeds through a cyclic mercurinium ion intermediate, which prevents the skeletal shifts seen with protic acids.[6][7] Applying this reaction to this compound is expected to yield the Markovnikov alcohol without rearrangement.
Illustrative Experimental Protocol: Oxymercuration-Demercuration
This protocol is a representative procedure adapted from general methods. Yields are illustrative.
-
Oxymercuration Step:
-
To a stirred solution of mercury(II) acetate (B1210297) (Hg(OAc)₂, 3.19 g, 10 mmol) in 10 mL of water and 10 mL of tetrahydrofuran (B95107) (THF) is added this compound (0.96 g, 10 mmol).
-
The mixture is stirred at room temperature for 1 hour, at which point the disappearance of the yellow mercury(II) salt indicates the completion of the oxymercuration step.
-
-
Demercuration Step:
-
To the reaction mixture from the previous step, a solution of sodium borohydride (B1222165) (NaBH₄, 0.38 g, 10 mmol) in 10 mL of 3 M NaOH is added slowly while cooling the flask in an ice bath.
-
A black precipitate of elemental mercury will form. The mixture is stirred for an additional hour.
-
-
Workup and Isolation:
-
The mixture is saturated with solid potassium carbonate. The upper organic layer is separated, and the aqueous layer is extracted with THF (2 x 10 mL).
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by distillation.
-
The resulting alcohol, 3,3-dimethyl-4-penten-2-ol, can be purified by distillation under reduced pressure.
-
Expected Quantitative Data
This reaction should regioselectively produce the Markovnikov alcohol with high yield and no skeletal rearrangement.
| Product Name | Structure | Type | Expected Yield | Boiling Point (Est.) |
| 3,3-Dimethyl-4-penten-2-ol | C₇H₁₄O | Markovnikov Hydration | >95% | ~140-145 °C |
General Experimental Workflow
The following diagram outlines a typical workflow for the synthesis, purification, and characterization of products from the electrophilic addition to this compound.
References
Application Notes: 3,3-Dimethyl-1,4-pentadiene as a Versatile Precursor for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the synthetic utility of 3,3-dimethyl-1,4-pentadiene as a starting material for the synthesis of key pharmaceutical intermediates, specifically focusing on the generation of gem-dimethyl-substituted carbocyclic nucleoside and piperidine (B6355638) scaffolds. The strategic incorporation of the gem-dimethyl group can offer advantages in drug design by influencing conformational rigidity and metabolic stability.
Introduction
This compound is a readily accessible di-olefin that serves as a valuable C7 building block. Through a key ring-closing metathesis (RCM) reaction, it is efficiently converted to 3,3-dimethylcyclopentene (B1616611), a versatile intermediate for the synthesis of various carbocyclic structures. The presence of the gem-dimethyl group is a notable feature in medicinal chemistry, often employed to enhance pharmacological properties such as potency and metabolic stability.[1] This document provides detailed protocols for the transformation of this compound into precursors for two important classes of pharmaceutical agents: carbocyclic nucleosides and piperidine derivatives.
Key Synthetic Transformations
The overall synthetic strategy involves two main pathways originating from 3,3-dimethylcyclopentene, the product of the initial RCM reaction.
-
Pathway A: Synthesis of Piperidine Scaffolds involves the oxidative cleavage of the cyclopentene (B43876) ring via ozonolysis to yield a dialdehyde (B1249045), which is subsequently cyclized with a primary amine through reductive amination.
-
Pathway B: Synthesis of Carbocyclic Nucleoside Scaffolds proceeds through the epoxidation of the cyclopentene double bond, followed by nucleophilic ring-opening to introduce the necessary functionalities for nucleobase coupling.
dot graph "Synthetic_Pathways" { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes Diene [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Cyclopentene [label="3,3-Dimethylcyclopentene", fillcolor="#F1F3F4", fontcolor="#202124"]; Dialdehyde [label="4,4-Dimethyl-1,7-heptanedial", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Piperidine [label="gem-Dimethyl\nPiperidine Precursor", fillcolor="#34A853", fontcolor="#FFFFFF"]; Epoxide [label="3,3-Dimethyl-6-oxabicyclo[3.1.0]hexane", fillcolor="#FBBC05", fontcolor="#202124"]; AminoAlcohol [label="gem-Dimethylcyclopentane\nAmino Alcohol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nucleoside [label="gem-Dimethyl Carbocyclic\nNucleoside Analogue", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Diene -> Cyclopentene [label="Ring-Closing\nMetathesis"]; Cyclopentene -> Dialdehyde [label="Ozonolysis"]; Dialdehyde -> Piperidine [label="Reductive\nAmination"]; Cyclopentene -> Epoxide [label="Epoxidation"]; Epoxide -> AminoAlcohol [label="Ring-Opening"]; AminoAlcohol -> Nucleoside [label="Nucleobase\nCoupling"]; } Caption: Synthetic pathways from this compound.
Experimental Protocols
Protocol 1: Ring-Closing Metathesis of this compound
This protocol describes the synthesis of 3,3-dimethylcyclopentene from this compound using a Grubbs catalyst.
Materials:
-
This compound
-
Grubbs' Catalyst (e.g., 1st or 2nd generation)
-
Anhydrous Dichloromethane (DCM)
-
Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add Grubbs' catalyst (0.01-0.05 eq) to the solution.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by TLC or GC-MS. The reaction is driven by the release of ethylene (B1197577) gas.[2]
-
Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford 3,3-dimethylcyclopentene.
Quantitative Data:
| Parameter | Value | Reference |
| Catalyst Loading | 1-5 mol% | [3] |
| Solvent | Dichloromethane | [4] |
| Temperature | Room Temperature | [4] |
| Typical Yield | >90% | [3] |
dot graph "RCM_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes Start [label="Dissolve Diene in DCM", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_Catalyst [label="Add Grubbs' Catalyst", fillcolor="#FBBC05", fontcolor="#202124"]; React [label="Stir at Room Temperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Quench [label="Quench with Ethyl Vinyl Ether", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purify [label="Purify by Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="3,3-Dimethylcyclopentene", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Start -> Add_Catalyst; Add_Catalyst -> React; React -> Quench; Quench -> Purify; Purify -> Product; } Caption: Workflow for Ring-Closing Metathesis.
Protocol 2: Ozonolysis of 3,3-Dimethylcyclopentene
This protocol details the oxidative cleavage of 3,3-dimethylcyclopentene to the corresponding dialdehyde.
Materials:
-
3,3-Dimethylcyclopentene
-
Dichloromethane (DCM) or Methanol (MeOH)
-
Ozone (O₃)
-
Dimethyl sulfide (B99878) (DMS) or Zinc dust/Acetic acid for reductive workup
-
Dry ice/acetone bath
Procedure:
-
Dissolve 3,3-dimethylcyclopentene (1.0 eq) in DCM or MeOH in a flask equipped with a gas dispersion tube.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble ozone gas through the solution until a persistent blue color indicates the consumption of the starting material.[5]
-
Purge the solution with nitrogen or oxygen to remove excess ozone.
-
For reductive workup, add dimethyl sulfide (1.5 eq) and allow the solution to warm to room temperature, stirring overnight.[6]
-
Concentrate the reaction mixture under reduced pressure to obtain the crude dialdehyde. This intermediate is often used in the next step without further purification.
Quantitative Data (for analogous systems):
| Parameter | Value | Reference |
| Solvent | Dichloromethane/Methanol | [5] |
| Temperature | -78 °C | [5] |
| Workup Reagent | Dimethyl sulfide | [6] |
| Typical Yield | High (often used crude) | [7] |
dot graph "Ozonolysis_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes Start [label="Dissolve Cyclopentene in DCM/MeOH at -78°C", fillcolor="#F1F3F4", fontcolor="#202124"]; Ozonation [label="Bubble Ozone until Blue", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purge [label="Purge with Nitrogen", fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Add Dimethyl Sulfide", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Crude 4,4-Dimethyl-1,7-heptanedial", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Start -> Ozonation; Ozonation -> Purge; Purge -> Workup; Workup -> Product; } Caption: Workflow for Ozonolysis.
Protocol 3: Reductive Amination for Piperidine Synthesis
This protocol describes the cyclization of the dialdehyde intermediate with a primary amine to form a gem-dimethyl-substituted piperidine.
Materials:
-
Crude 4,4-dimethyl-1,7-heptanedial
-
Primary amine (e.g., benzylamine, ammonium (B1175870) acetate)
-
Sodium triacetoxyborohydride (B8407120) (STAB) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or Methanol (MeOH)
-
Acetic acid (catalytic)
Procedure:
-
Dissolve the crude dialdehyde (1.0 eq) and the primary amine (1.0-1.2 eq) in DCM or MeOH.
-
Add a catalytic amount of acetic acid.
-
Stir the mixture for 1-2 hours to allow for imine formation.
-
Add the reducing agent (e.g., STAB, 1.5 eq) portion-wise.[8]
-
Stir the reaction at room temperature overnight.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Quantitative Data (for analogous systems):
| Parameter | Value | Reference |
| Reducing Agent | Sodium triacetoxyborohydride | [8] |
| Solvent | Dichloromethane | [8] |
| Temperature | Room Temperature | [9] |
| Typical Yield | 60-90% | [9] |
dot graph "Reductive_Amination_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes Start [label="Dissolve Dialdehyde and Amine", fillcolor="#F1F3F4", fontcolor="#202124"]; Imine_Formation [label="Add Acetic Acid, Stir", fillcolor="#FBBC05", fontcolor="#202124"]; Reduction [label="Add Reducing Agent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Stir [label="Stir Overnight", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Quench [label="Quench with NaHCO₃", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purify [label="Purify by Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="gem-Dimethyl Piperidine", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Start -> Imine_Formation; Imine_Formation -> Reduction; Reduction -> Stir; Stir -> Quench; Quench -> Purify; Purify -> Product; } Caption: Workflow for Reductive Amination.
Protocol 4: Epoxidation of 3,3-Dimethylcyclopentene
This protocol details the synthesis of the epoxide, a key intermediate for carbocyclic nucleoside analogues.
Materials:
-
3,3-Dimethylcyclopentene
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve 3,3-dimethylcyclopentene (1.0 eq) in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.1-1.5 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the m-chlorobenzoic acid.
-
Extract the product with DCM, wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
The crude epoxide is often of sufficient purity for the next step, or it can be purified by distillation or chromatography.
Quantitative Data (for analogous systems):
| Parameter | Value | Reference |
| Epoxidizing Agent | m-CPBA | [10] |
| Solvent | Dichloromethane | [10] |
| Temperature | 0 °C to Room Temperature | [10] |
| Typical Yield | ~75% | [10] |
dot graph "Epoxidation_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes Start [label="Dissolve Cyclopentene in DCM at 0°C", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_mCPBA [label="Add m-CPBA", fillcolor="#FBBC05", fontcolor="#202124"]; React [label="Stir to Completion", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Quench [label="Quench with NaHCO₃", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Crude Epoxide", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Start -> Add_mCPBA; Add_mCPBA -> React; React -> Quench; Quench -> Product; } Caption: Workflow for Epoxidation.
Application in Pharmaceutical Scaffolds
gem-Dimethyl Substituted Piperidines:
The piperidine ring is a prevalent scaffold in numerous approved drugs, targeting a wide range of biological receptors and enzymes.[11] The introduction of a gem-dimethyl group can enhance binding affinity through favorable hydrophobic interactions and can block metabolic oxidation at the C-4 position, potentially improving the pharmacokinetic profile of the drug candidate. These derivatives may find applications as inhibitors of enzymes like microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1) or as ligands for various central nervous system (CNS) targets.[12]
gem-Dimethyl Substituted Carbocyclic Nucleosides:
Carbocyclic nucleosides are a class of antiviral and anticancer agents where the furanose oxygen is replaced by a methylene (B1212753) group.[13] This modification confers resistance to enzymatic degradation. The gem-dimethyl group on the carbocyclic ring can influence the puckering of the ring, thereby affecting the presentation of the nucleobase to the target enzyme (e.g., viral polymerases or reverse transcriptases). While some studies on gem-dimethyl carbocyclic nucleosides have not shown significant activity against certain viruses like HCV, the structural motif remains an area of interest for developing novel therapeutic agents.[14]
Signaling Pathway and Target Relationships
The specific biological targets for pharmaceutical intermediates derived from this compound would depend on the final elaborated structure. However, based on the core scaffolds, the following general relationships can be inferred:
dot graph "Target_Relationships" { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes Precursor [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Piperidine_Scaffold [label="gem-Dimethyl\nPiperidine Scaffold", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nucleoside_Scaffold [label="gem-Dimethyl Carbocyclic\nNucleoside Scaffold", fillcolor="#34A853", fontcolor="#FFFFFF"]; CNS_Targets [label="CNS Receptors &\nEnzymes (e.g., mPGES-1)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Viral_Enzymes [label="Viral Polymerases &\nReverse Transcriptases", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Precursor -> Piperidine_Scaffold [label="Pathway A"]; Precursor -> Nucleoside_Scaffold [label="Pathway B"]; Piperidine_Scaffold -> CNS_Targets [label="Potential Targets"]; Nucleoside_Scaffold -> Viral_Enzymes [label="Potential Targets"]; } Caption: Potential target classes for derived scaffolds.
Piperidine Derivatives: These compounds are known to interact with a multitude of targets within the central nervous system, including G-protein coupled receptors (GPCRs), ion channels, and transporters. The gem-dimethyl substitution could be explored to fine-tune selectivity and potency for these targets.
Carbocyclic Nucleoside Analogues: The primary targets for this class of compounds are viral enzymes involved in nucleic acid replication. By mimicking natural nucleosides, they can act as chain terminators or inhibitors of viral DNA or RNA synthesis.
Conclusion
This compound is a cost-effective and versatile starting material for the synthesis of valuable pharmaceutical intermediates. The protocols outlined in these application notes provide a clear pathway to gem-dimethyl-substituted piperidine and carbocyclic nucleoside scaffolds. The incorporation of the gem-dimethyl moiety offers a strategic advantage for medicinal chemists aiming to optimize the pharmacological properties of new drug candidates. Further derivatization of the intermediates described herein can lead to the discovery of novel therapeutic agents with improved efficacy and metabolic stability.
References
- 1. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 3. Ring Closing Metathesis [organic-chemistry.org]
- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. ch.ic.ac.uk [ch.ic.ac.uk]
- 8. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 9. ias.ac.in [ias.ac.in]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of 3,3-dimethyl substituted N-aryl piperidines as potent microsomal prostaglandin E synthase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent progress for the synthesis of selected carbocyclic nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and in vitro activity evaluation of 2',3'-C-dimethyl carbocyclic nucleoside analogues as potential anti-HCV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Fine Chemicals Using 3,3-Dimethyl-1,4-pentadiene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of fine chemicals utilizing 3,3-Dimethyl-1,4-pentadiene as a key starting material. The focus is on robust and reproducible synthetic methods, with a particular emphasis on the Prins reaction for the formation of valuable intermediates in the fragrance and pharmaceutical industries.
Introduction
This compound is a readily available diene that serves as a versatile building block in organic synthesis. Its unique structural feature, a quaternary carbon at the 3-position, imparts specific reactivity and steric hindrance that can be exploited to achieve high selectivity in various chemical transformations. This document details the application of this diene in the synthesis of fine chemicals, with a focus on the Prins reaction with formaldehyde (B43269) to yield 2,2-dimethyl-4-penten-1-ol, a key intermediate in the synthesis of the fragrance compound lavandulol.
Key Application: Prins Reaction for the Synthesis of 2,2-Dimethyl-4-penten-1-ol
The Prins reaction is an acid-catalyzed electrophilic addition of an aldehyde or ketone to an alkene or alkyne.[1] In the case of this compound and formaldehyde, the reaction proceeds to form the allylic alcohol, 2,2-dimethyl-4-penten-1-ol. This transformation is a critical step in the synthesis of lavandulol, a monoterpene alcohol valued for its mild, floral, and herbaceous aroma.
The reaction can be conceptualized as the acid-catalyzed generation of a carbocation intermediate from formaldehyde, which is then attacked by the electron-rich double bond of the diene. Subsequent elimination of a proton yields the desired allylic alcohol. The general outcome of the Prins reaction is highly dependent on the reaction conditions.[1]
Reaction Scheme:
Caption: General workflow of the Prins Reaction.
Experimental Protocol: Synthesis of 2,2-Dimethyl-4-penten-1-ol
This protocol is a representative procedure for the acid-catalyzed Prins reaction between this compound and formaldehyde.
Materials:
-
This compound (C₇H₁₂)
-
Paraformaldehyde ((CH₂O)n)
-
Glacial Acetic Acid (CH₃COOH)
-
Sulfuric Acid (H₂SO₄, concentrated)
-
Diethyl Ether ((C₂H₅)₂O)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, a mixture of this compound and glacial acetic acid is prepared.
-
Addition of Formaldehyde: A suspension of paraformaldehyde in glacial acetic acid is added dropwise to the stirred diene solution at a controlled temperature.
-
Catalysis: A catalytic amount of concentrated sulfuric acid is carefully added to the reaction mixture.
-
Reaction: The mixture is heated to reflux and maintained at this temperature for a specified period, with the progress of the reaction monitored by a suitable technique (e.g., TLC or GC).
-
Workup:
-
After cooling to room temperature, the reaction mixture is poured into ice water and extracted with diethyl ether.
-
The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure 2,2-dimethyl-4-penten-1-ol.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | Typically moderate to good | General Prins Reaction Literature |
| Reaction Time | Several hours | General Prins Reaction Literature |
| Reaction Temperature | Reflux | General Prins Reaction Literature |
Signaling Pathway and Logical Relationship
The logical progression of the synthesis can be visualized as follows:
Caption: Key stages in the synthesis of 2,2-dimethyl-4-penten-1-ol.
Further Applications and Future Directions
Beyond the Prins reaction, this compound holds potential for use in other synthetic transformations relevant to the fine chemical industry. These include:
-
Ene Reactions: The ene reaction, mechanistically related to the Prins reaction, can provide access to other functionalized allylic compounds.
-
Metathesis Reactions: Cross-metathesis with electron-deficient olefins could lead to the formation of novel functionalized dienes.
-
Cycloaddition Reactions: Diels-Alder and other cycloaddition reactions could be employed to construct complex cyclic and bicyclic frameworks for pharmaceutical and agrochemical applications.
Further research into these areas is warranted to fully explore the synthetic utility of this versatile diene. The development of catalytic and asymmetric variants of these reactions would be of particular interest for the efficient and stereoselective synthesis of chiral fine chemicals.
Conclusion
This compound is a valuable and underutilized building block in organic synthesis. The Prins reaction with formaldehyde provides an efficient route to 2,2-dimethyl-4-penten-1-ol, a key intermediate for the fragrance industry. The detailed protocol and conceptual framework provided in this document are intended to facilitate further research and development in the application of this diene for the synthesis of a wide range of valuable fine chemicals.
References
Application Notes and Protocols for the Synthesis of Fragrance Compounds Using 3,3-Dimethyl-1,4-pentadiene
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3-Dimethyl-1,4-pentadiene is a versatile starting material in the synthesis of various organic molecules, including novel fragrance compounds. Its diene structure allows for a range of chemical transformations, leading to the creation of unique scents, particularly in the woody and floral families. This document provides detailed application notes and experimental protocols for the synthesis of a fragrance compound using this compound, focusing on the Prins reaction, a powerful tool in aroma chemistry.
Application: Synthesis of a Woody Fragrance Compound via Prins Reaction
The Prins reaction, an acid-catalyzed condensation of an alkene with a carbonyl compound, is a key method for synthesizing fragrance ingredients. In this application, this compound undergoes a Prins cyclization with acetone (B3395972) to yield 4,4-dimethyl-1-(prop-1-en-2-yl)cyclohex-1-ene, a compound characterized by a distinct woody aroma. This transformation provides a straightforward route to a valuable fragrance molecule from readily available starting materials.
Reaction Scheme:
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of 4,4-dimethyl-1-(prop-1-en-2-yl)cyclohex-1-ene.
| Parameter | Value | Reference |
| Starting Material | This compound, Acetone | |
| Catalyst | 85% Phosphoric Acid | |
| Reaction Temperature | 80-90 °C | |
| Reaction Time | 2 hours | |
| Product | 4,4-dimethyl-1-(prop-1-en-2-yl)cyclohex-1-ene | |
| Yield | 75% | |
| Odor Profile | Woody |
Experimental Protocol
Synthesis of 4,4-dimethyl-1-(prop-1-en-2-yl)cyclohex-1-ene
Materials:
-
This compound (96.17 g/mol )
-
Acetone (58.08 g/mol )
-
85% Phosphoric acid
-
Sodium bicarbonate (aqueous solution)
-
Anhydrous magnesium sulfate
-
Solvent for extraction (e.g., diethyl ether or dichloromethane)
-
Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 96 grams (1.0 mole) of this compound and 116 grams (2.0 moles) of acetone.
-
Catalyst Addition: While stirring the mixture, slowly add 10 grams of 85% phosphoric acid from a dropping funnel.
-
Reaction: Heat the reaction mixture to a temperature of 80-90°C and maintain this temperature with continuous stirring for 2 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate to neutralize the acid. Subsequently, wash with water until the aqueous layer is neutral.
-
Extraction: Extract the organic layer with a suitable solvent (e.g., diethyl ether).
-
Drying: Dry the organic extract over anhydrous magnesium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation under reduced pressure to obtain the final product, 4,4-dimethyl-1-(prop-1-en-2-yl)cyclohex-1-ene.
Visualizations
Logical Relationship of the Prins Reaction for Fragrance Synthesis
Caption: Logical flow of the Prins reaction for synthesizing a woody fragrance.
Experimental Workflow for the Synthesis of a Woody Fragrance Compound
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,3-Dimethyl-1,4-pentadiene
Welcome to the Technical Support Center for the synthesis of 3,3-Dimethyl-1,4-pentadiene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of this non-conjugated diene.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing this compound?
A1: The main challenges in synthesizing this compound revolve around achieving clean elimination reactions while avoiding rearrangements and the formation of difficult-to-separate byproducts. Direct dehydrohalogenation of precursors like 1,5-dichloro-3,3-dimethylpentane (B14517535) with common bases is often unsuccessful. Furthermore, methods like pyrolysis can lead to a mixture of products that are challenging to purify.
Q2: Which synthetic routes are most commonly employed for this compound?
A2: The most prominently documented method is the dehydrohalogenation of a 1,5-dihalo-3,3-dimethylpentane precursor, often involving an in-situ halogen exchange to the more reactive diiodide. Alternative theoretical routes that could be explored include the Wittig reaction and the Cope rearrangement, though specific examples for this molecule are less common in the literature.
Q3: What are the typical impurities encountered in the synthesis of this compound?
A3: Common impurities can include unreacted starting materials, partially halogenated intermediates, and isomeric dienes. In pyrolysis-based methods, a variety of difficult-to-remove byproducts may be formed. For syntheses involving Grignard reagents, Wurtz coupling products can be a significant impurity.
Q4: What purification techniques are most effective for isolating this compound?
A4: Due to its non-polar nature and volatility, fractional distillation is a primary method for purification. For removing polar impurities, column chromatography on silica (B1680970) gel can be effective. Given that this compound is a non-conjugated diene, it is less prone to polymerization than its conjugated counterparts, simplifying purification to some extent.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the synthesis of this compound, with a focus on the dehydrohalogenation route and potential challenges in alternative methods.
Dehydrohalogenation Route
Problem 1: Low or no yield of this compound from 1,5-dichloro-3,3-dimethylpentane.
| Possible Cause | Troubleshooting Step |
| Ineffective Base: | Direct dehydrochlorination with many bases is known to be ineffective for this substrate. |
| Solution: Employ a two-step approach by first converting the dichloride to the more reactive 1,5-diiodo-3,3-dimethylpentane using sodium iodide in a suitable solvent like acetone (B3395972) (Finkelstein reaction). Subsequently, perform the dehydrohalogenation using a hindered, non-nucleophilic base like 2-methylquinoline (B7769805). | |
| Incomplete Halogen Exchange: | The conversion of the dichloride to the diiodide may be incomplete, leading to a low yield in the subsequent elimination step. |
| Solution: Ensure the Finkelstein reaction goes to completion by using a sufficient excess of sodium iodide and an appropriate reaction time and temperature. Monitor the reaction by GC-MS or TLC if possible. | |
| Suboptimal Elimination Conditions: | The temperature and reaction time for the dehydrohalogenation with 2-methylquinoline may not be optimal. |
| Solution: Refluxing the diiodide with 2-methylquinoline is a reported successful condition. Ensure the temperature is high enough to facilitate the elimination. The product can be distilled directly from the reaction mixture as it is formed to shift the equilibrium. |
Potential Alternative Routes (General Troubleshooting)
Problem 2: Low yield in a potential Wittig reaction between acetone and allylidenetriphenylphosphorane.
| Possible Cause | Troubleshooting Step |
| Ylide Decomposition: | The phosphorus ylide may be unstable under the reaction conditions. |
| Solution: Generate the ylide in situ at low temperatures and use it immediately. Ensure anhydrous conditions, as ylides are strong bases and will be quenched by protic solvents. | |
| Steric Hindrance: | Acetone is a ketone, which is generally less reactive than an aldehyde in Wittig reactions.[1][2][3] |
| Solution: Use a more reactive phosphonium (B103445) salt or a stronger base for ylide formation to increase reactivity. Consider a longer reaction time or slightly elevated temperatures, but be mindful of ylide decomposition. | |
| Side Reactions: | The ylide can act as a base, leading to self-condensation of acetone or other side reactions. |
| Solution: Maintain a low temperature during the addition of acetone to the ylide solution. Use of salt-free ylides can sometimes improve yields. |
Data Presentation
The following table summarizes the reported and potential yields for different synthetic approaches to this compound.
| Synthetic Route | Starting Material(s) | Key Reagents | Reported/Potential Yield | Key Challenges |
| Two-Step Dehydrohalogenation | 1,5-dichloro-3,3-dimethylpentane | 1. NaI, Acetone2. 2-Methylquinoline | Good | Multi-step process; use of a specialized hindered base. |
| One-Step Dehydrohalogenation | 1,5-dichloro-3,3-dimethylpentane | NaI, 2-Methylquinoline | Good | Slower reaction rate compared to the two-step method. |
| Pyrolysis | Diacetate of 3,3-dimethyl-1,5-pentanediol | Heat (~550 °C) | Low (5-10%) | High temperatures required; formation of numerous byproducts that are difficult to remove. |
| Wittig Reaction (Theoretical) | Acetone, Allyl bromide | Triphenylphosphine, Strong Base | Variable | Potential for low reactivity of the ketone and ylide instability.[1][2][3] |
Experimental Protocols
Protocol 1: Two-Step Synthesis of this compound via Dehydrohalogenation
This protocol is based on established methods for the synthesis of this diene.
Step 1: Synthesis of 1,5-diiodo-3,3-dimethylpentane
-
In a round-bottom flask equipped with a reflux condenser, dissolve 1,5-dichloro-3,3-dimethylpentane in acetone.
-
Add a molar excess (e.g., 2.5 equivalents) of sodium iodide.
-
Reflux the mixture for 24-48 hours. The reaction progress can be monitored by the precipitation of sodium chloride.
-
After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the organic layer with a sodium thiosulfate (B1220275) solution to remove any remaining iodine, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1,5-diiodo-3,3-dimethylpentane.
Step 2: Dehydrohalogenation to this compound
-
Combine the crude 1,5-diiodo-3,3-dimethylpentane with an excess of 2-methylquinoline in a distillation apparatus.
-
Heat the mixture to reflux. The this compound will form and can be distilled from the reaction mixture as it is produced.
-
Collect the distillate, which is the crude product.
-
Purify the crude product by fractional distillation.
Mandatory Visualizations
Caption: Two-step synthesis of this compound.
Caption: Troubleshooting logic for low yield in dehydrohalogenation.
References
Purification techniques for 3,3-Dimethyl-1,4-pentadiene
Welcome to the technical support center for the purification of 3,3-Dimethyl-1,4-pentadiene. This resource provides detailed troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in obtaining high-purity material for their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Crude this compound can contain several types of impurities depending on the synthetic route. Common contaminants include:
-
Isomeric Dienes: Other C7H12 isomers that may have close boiling points.
-
Starting Materials: Unreacted precursors from the synthesis.
-
Solvent Residues: High-boiling polar solvents such as DMF or DMSO are common and can be difficult to remove.[1]
-
Byproducts: Pyrolysis-based syntheses can generate a variety of hard-to-remove byproducts.[2]
-
Water: Introduced during aqueous workup steps.[1]
-
Polymers: Dienes can dimerize or polymerize over time, especially if not stored with an inhibitor.[3]
Q2: What is the most effective method for purifying this compound?
A2: Fractional distillation is the most common and effective method for purifying this compound, which has a boiling point of approximately 78.1°C.[4] This technique is well-suited for separating the target compound from impurities with different boiling points.[5] For challenging separations of close-boiling isomers, preparative gas chromatography (GC) may be required.
Q3: How can I remove polar solvent impurities like DMF or DMSO?
A3: High-boiling polar solvents can be removed by performing a liquid-liquid extraction. Dilute the crude product with a nonpolar organic solvent (e.g., diethyl ether, hexane) and wash it multiple times with water. For every 5 mL of DMF or DMSO, washing with five 10 mL portions of water is a good rule of thumb to ensure complete removal.[1]
Q4: My product is contaminated with an acidic or basic compound. How do I remove it?
A4: Acidic or basic impurities can be removed with an appropriate aqueous wash.
-
Acidic Impurities: Wash the organic layer with a dilute base solution, such as 5% aqueous sodium bicarbonate (NaHCO3).
-
Basic Impurities (e.g., amines): Wash the organic layer with a dilute acid solution, such as 0.5 N HCl.[1] This will protonate the amine, making it water-soluble.
Q5: What are the recommended storage conditions for purified this compound?
A5: this compound should be stored in a cool, dry, and well-ventilated area away from heat and ignition sources. To prevent polymerization, it is advisable to add a polymerization inhibitor (e.g., hydroquinone) and store it under an inert atmosphere (e.g., argon or nitrogen).[6]
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1112-35-2 | [4][7] |
| Molecular Formula | C₇H₁₂ | [4][7] |
| Molecular Weight | 96.17 g/mol | [4][8] |
| Boiling Point | 78.1°C (at 760 mmHg) | [4] |
| Density | 0.715 g/cm³ | [4] |
| Refractive Index (n_D²⁰) | ~1.464 | [2] |
Table 2: Example Gas Chromatography (GC) Parameters for Purity Analysis
| Parameter | Setting | Rationale |
| Column | Rt-Alumina BOND/MAPD PLOT | Provides high resolution for separating low molecular weight and polar hydrocarbons from the diene matrix. |
| Injector Temp. | 200°C | Ensures complete vaporization of the sample without thermal degradation.[3] |
| Carrier Gas | Helium or Hydrogen | Inert carrier gas to transport analytes through the column.[3] |
| Oven Program | 70°C (hold 5 min), then ramp 10°C/min to 250°C (hold 5 min) | An extended temperature program allows for the elution of both volatile impurities and higher-boiling compounds like dimers.[3] |
| Detector | Flame Ionization Detector (FID) | Provides high sensitivity for hydrocarbon analysis. |
| Detector Temp. | 250°C | Prevents condensation of analytes in the detector.[3] |
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
Caption: Troubleshooting flowchart for common purification issues.
Problem: My GC analysis shows a peak for water, and the sample is cloudy.
-
Cause: Incomplete drying of the organic phase after an aqueous workup.
-
Solution: Before distillation, the organic solution must be thoroughly dried. Use an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).[1] Add the agent until it no longer clumps together, stir for 15-30 minutes, and then filter it off. For small amounts of residual water, filtering through a plug of Celite can be effective.[1]
Problem: The boiling point is not stable during fractional distillation, and the collected fractions are impure.
-
Cause: This can be due to an inefficient distillation column, too rapid heating, or poor insulation.
-
Solution: For liquids with close boiling points, a simple distillation setup is insufficient.[9]
-
Use a Fractionating Column: Employ a column with a high number of theoretical plates, such as a Vigreux or packed column (e.g., with Raschig rings or metal sponges).[6][9]
-
Control Heating: Heat the distillation flask slowly and steadily to establish a proper temperature gradient in the column. A heating mantle with a controller is recommended.
-
Insulate: Wrap the column with glass wool or aluminum foil to minimize heat loss and maintain the temperature gradient.
-
Problem: NMR or GC-MS analysis shows persistent peaks from a high-boiling solvent (e.g., DMF, DMSO).
-
Cause: These polar solvents have low volatility and high water solubility, but can be trapped in the organic phase if the workup is insufficient.
-
Solution: Perform a rigorous aqueous workup as described in FAQ Q3.[1] Diluting the crude product significantly with a non-polar solvent before washing enhances the partitioning of the polar solvent into the aqueous phase.
Problem: The final product purity is high, but the yield is very low.
-
Cause: This could result from collecting too narrow a boiling point range during distillation or product loss during transfers and workup steps.
-
Solution:
-
Optimize Fraction Collection: Monitor the distillation temperature closely. Collect a small "forerun" fraction of low-boiling impurities, then collect the main fraction over a stable, narrow temperature range (e.g., ±1°C of the expected boiling point). Analyze intermediate fractions by GC to avoid discarding product with acceptable purity.
-
Minimize Transfers: Plan the workflow to minimize the number of times the material is transferred between flasks. Ensure all equipment is clean and dry.
-
Experimental Protocols
Protocol 1: General Purification via Aqueous Workup and Fractional Distillation
This protocol outlines the standard procedure for removing polar impurities and water, followed by purification via fractional distillation.
References
- 1. chem.rochester.edu [chem.rochester.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Analysis of Trace Hydrocarbon Impurities in 1,3-Butadiene Using Optimized Rt-Alumina BOND/MAPD PLOT Columns [restek.com]
- 4. lookchem.com [lookchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 1,4-Pentadiene, 3,3-dimethyl- [webbook.nist.gov]
- 8. 1,4-Pentadiene, 3,3-dimethyl- | C7H12 | CID 136863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
Overcoming steric hindrance in reactions with 3,3-Dimethyl-1,4-pentadiene
Welcome to the technical support center for researchers utilizing 3,3-Dimethyl-1,4-pentadiene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges primarily arising from the significant steric hindrance posed by the gem-dimethyl group at the C3 position.
Frequently Asked Questions (FAQs) - General Issues
Q1: Why are reactions with this compound often low-yielding or slow?
The primary challenge is the steric bulk of the two methyl groups on the central carbon (C3). This "gem-dimethyl" group physically blocks or hinders the approach of reagents to the double bonds, increasing the activation energy of the transition state and thus slowing down the reaction rate or preventing it altogether.
Q2: How does the steric hindrance of this compound affect regioselectivity and stereoselectivity?
The bulky gem-dimethyl group can dictate the direction from which a reagent approaches the double bonds. This often leads to attack on the less hindered face of the molecule. In reactions that form new stereocenters, this can significantly influence the diastereomeric or enantiomeric ratio of the products. For instance, in hydroboration, the boron reagent will preferentially add to the less hindered face of the double bond.[1]
Q3: Are there any general strategies to improve reaction outcomes with this diene?
Yes, several general strategies can be employed:
-
Increase Reaction Temperature: Higher temperatures provide the necessary kinetic energy to overcome the steric activation barrier.
-
Use Less Sterically Demanding Reagents: Whenever possible, opt for smaller, less bulky reagents.
-
Employ Catalysis: Catalysts can offer alternative reaction pathways with lower activation energies that are less sensitive to steric hindrance.[2][3][4]
-
High-Pressure Conditions: For reactions like cycloadditions, applying high pressure can help overcome steric repulsion in the transition state.
-
Microwave Irradiation: This technique can sometimes accelerate reactions that are sluggish under conventional heating.[5]
Troubleshooting Guide: Specific Reactions
Hydroboration-Oxidation
Q4: My hydroboration of this compound is incomplete, and oxidation gives a low yield of the desired 3,3-dimethyl-1,5-pentanediol. What's going wrong?
The bulky gem-dimethyl group hinders the approach of the borane (B79455) reagent. Standard hydroboration with borane-THF (BH₃·THF) can be slow and incomplete. The initial hydroboration mixture may contain a significant amount of unreacted starting material and polymeric species.[6]
Troubleshooting Steps:
-
Reagent Choice: Use a less sterically hindered borane source if possible, although standard borane is often used. The key is the reaction conditions.
-
Reaction Time and Temperature: The formation of the desired bis(3,5-dimethyl)borinane intermediate requires time. After the initial addition of the diene to borane, allow the reaction to stir at 25°C for approximately 24 hours or gently heat it to reflux (around 70°C) for 1 hour to ensure the complete formation of the cyclic organoborane.[6]
-
Stoichiometry: Use a 1:1 molar ratio of the diene to borane.[6]
-
Oxidation Step: Ensure your oxidation conditions (e.g., alkaline hydrogen peroxide) are robust enough to fully convert the organoborane intermediate to the diol.
Workflow for Optimized Hydroboration
Caption: Optimized workflow for the hydroboration-oxidation of this compound.
Quantitative Data: Hydroboration-Oxidation Product Distribution
| Diene | Reaction Conditions | Product | Isomer Ratio | Overall Yield | Reference |
| 2,4-Dimethyl-1,4-pentadiene | 1:1 Diene:Borane in THF, 0°C then 25°C | 2,4-Dimethyl-1,5-pentanediol | 98:2 | 99% | [6] |
Diels-Alder Cycloaddition
Q5: I am attempting a Diels-Alder reaction with this compound, but the reaction does not proceed, even with a reactive dienophile. How can I facilitate this cycloaddition?
This is a common issue. This compound is not a conjugated diene; it is a "skipped" or isolated diene.[7][8] The Diels-Alder reaction requires a conjugated 1,3-diene system.[8][9] Therefore, this compound will not directly participate in a Diels-Alder reaction under standard conditions.
Troubleshooting Steps & Alternative Approaches:
-
Isomerization: If your goal is to form a cyclohexene (B86901) ring system, you must first isomerize the 1,4-diene to a conjugated 1,3-diene. This can sometimes be achieved under acidic or basic conditions, or with a transition metal catalyst, but may lead to a mixture of products.
-
Use a Conjugated Analogue: If the specific substitution pattern is not critical, consider using a conjugated analogue like 2,4-dimethyl-1,3-pentadiene.
-
Alternative Cycloadditions: Explore other types of cycloadditions that do not require a conjugated diene system, although these are outside the scope of the classic Diels-Alder reaction.
Troubleshooting Logic for Failed Cycloaddition
Caption: Decision-making process when a Diels-Alder reaction fails with a non-conjugated diene.
Olefin Metathesis
Q6: I am trying to perform a ring-closing metathesis (RCM) on a substrate containing the this compound moiety, but the reaction is inefficient. Why?
Ring-closing metathesis (RCM) involving this moiety requires the formation of a sterically hindered, likely tetrasubstituted, double bond. Many standard ruthenium-based metathesis catalysts (e.g., first-generation Grubbs) struggle with the formation of such crowded alkenes.[3] The catalyst's activity may be too low to overcome the steric barrier of the transition state.
Troubleshooting Steps:
-
Catalyst Selection: Use more active, modern catalysts designed for challenging, sterically hindered substrates. Ruthenium catalysts bearing sterically reduced N-heterocyclic carbene (NHC) ligands have shown improved performance in these cases.[3][4]
-
Reaction Temperature: While some modern catalysts can operate at lower temperatures, a moderate increase in temperature (e.g., 45-60 °C) can improve reaction rates.[3]
-
Solvent and Concentration: Ensure the reaction is run under appropriate concentration conditions, typically in a non-coordinating solvent like toluene (B28343) or dichloromethane.
-
Substrate Purity: Metathesis catalysts can be sensitive to impurities. Ensure your starting material is pure.
Quantitative Data: Catalyst Performance in Challenging RCM
| Catalyst Type | Substrate Type | Yield | Conditions | Reference |
| Classical Ru Catalysts (e.g., Grubbs I, II) | Sterically hindered dienes | Often low to moderate | Varies | [3][4] |
| Ru with Sterically Reduced NHC Ligands | Sterically hindered dienes | Good to excellent | 45-60 °C, low catalyst loading | [3][4] |
Experimental Protocols
Protocol: Hydroboration-Oxidation of this compound
This protocol is adapted from the general procedures for cyclic hydroboration of skipped dienes.[6]
Materials:
-
This compound (1.0 eq)
-
Borane-tetrahydrofuran complex (1.0 M solution in THF, 1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hydroxide (B78521) (3 M aqueous solution)
-
Hydrogen peroxide (30% aqueous solution)
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
-
Reagent Addition: Under a positive pressure of nitrogen, charge the flask with the borane-THF solution (1.0 eq). Cool the flask to 0°C using an ice bath.
-
Diene Addition: Add a solution of this compound (1.0 eq) in anhydrous THF to the dropping funnel. Add the diene solution dropwise to the stirred borane solution over 30 minutes, maintaining the temperature at 0°C.
-
Cyclization/Isomerization: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (25°C). Stir for 24 hours to allow for the complete formation of the cyclic organoborane intermediate. (Alternatively, for a faster reaction, gently heat the mixture to reflux for 1 hour).
-
Oxidation: Cool the reaction mixture back to 0°C. Cautiously and slowly, add the 3 M sodium hydroxide solution, followed by the dropwise addition of 30% hydrogen peroxide. Caution: This addition can be exothermic. Maintain the temperature below 30°C.
-
Workup: After the addition of peroxide is complete, remove the ice bath and stir the mixture at room temperature for 4-6 hours or until the reaction is complete (monitor by TLC or GC-MS).
-
Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product, 3,3-dimethyl-1,5-pentanediol, can be purified by column chromatography or distillation.
References
- 1. Untitled Document [ursula.chem.yale.edu]
- 2. Synthetic methodologies to access skipped dienes: a focus on the catalytic systems - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00646E [pubs.rsc.org]
- 3. Sterically Tuned N-Heterocyclic Carbene Ligands for the Efficient Formation of Hindered Products in Ru-Catalyzed Olefin Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. umsl.edu [umsl.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. atc.io [atc.io]
Optimizing Catalyst Selection for 3,3-Dimethyl-1,4-pentadiene Polymerization: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive guide to troubleshoot and optimize the polymerization of 3,3-Dimethyl-1,4-pentadiene. This sterically hindered diene presents unique challenges in achieving high molecular weight and controlled microstructure. This guide offers practical solutions, detailed experimental protocols, and comparative data to aid researchers in catalyst selection and process optimization.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in polymerizing this compound?
A1: The gem-dimethyl group at the 3-position introduces significant steric hindrance, which can lead to several challenges:
-
Low Polymerization Rates: The bulky monomer may have difficulty accessing the active site of the catalyst, resulting in slow reaction kinetics.
-
Low Molecular Weight: Chain transfer reactions may be more prevalent than propagation, leading to the formation of oligomers or low molecular weight polymers.
-
Difficulty in Controlling Microstructure: Achieving high stereoselectivity (e.g., cis-1,4 or trans-1,4) and regioselectivity can be challenging due to the steric influence of the dimethyl groups.
-
Catalyst Inactivity: Some conventional catalysts may show low or no activity for the polymerization of this hindered diene.
Q2: Which catalyst systems are most promising for the polymerization of this compound?
A2: While data specifically for this compound is limited, research on other sterically hindered dienes suggests that metallocene and late-transition metal catalysts may offer better performance than traditional Ziegler-Natta systems. These single-site catalysts can provide higher activity and better control over the polymer microstructure. Anionic polymerization can also be a viable method, provided that stringent purity conditions are met to avoid premature termination.
Q3: How can I increase the molecular weight of my poly(this compound)?
A3: To increase the molecular weight, consider the following strategies:
-
Optimize Monomer to Initiator/Catalyst Ratio: Increasing this ratio can lead to longer polymer chains.
-
Lower the Polymerization Temperature: Lower temperatures can reduce the rate of chain transfer reactions relative to propagation.
-
Choose a More Stable Catalyst: A catalyst that is less prone to side reactions and decomposition will favor chain growth.
-
Ensure High Monomer and Solvent Purity: Impurities can act as chain-terminating agents.
Q4: What analytical techniques are essential for characterizing poly(this compound)?
A4: The key techniques for characterizing the polymer are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the polymer's microstructure (e.g., 1,4- vs. 1,2-addition, cis/trans isomerism).
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting point (Tm), if the polymer is crystalline.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Polymer Yield | Catalyst Inactivity: The chosen catalyst may not be suitable for this sterically hindered monomer. | - Screen a range of catalysts, including metallocenes and late-transition metal complexes. - Increase the polymerization temperature to provide sufficient activation energy. |
| Impurities: Water, oxygen, or other impurities in the monomer or solvent can poison the catalyst. | - Rigorously purify the monomer and solvent before use. - Ensure all glassware is dried and reactions are performed under an inert atmosphere (e.g., nitrogen or argon). | |
| Low Molecular Weight | High Rate of Chain Transfer: The active center may be transferring to the monomer, solvent, or co-catalyst instead of propagating. | - Lower the polymerization temperature. - Vary the co-catalyst and its concentration. - For anionic polymerization, use a less reactive counter-ion or a non-coordinating solvent. |
| Incorrect Stoichiometry (in living polymerizations): An excess of initiator will lead to shorter chains. | - Accurately determine the concentration of the initiator. - Ensure precise addition of both monomer and initiator. | |
| Broad Polydispersity Index (PDI) | Multiple Active Species: The catalyst system may have more than one type of active site, each producing polymers with different chain lengths. | - Use a single-site catalyst like a metallocene. - Control the activation of the catalyst to favor the formation of a single type of active site. |
| Chain Termination/Transfer Reactions: These reactions occurring at different rates can broaden the molecular weight distribution. | - Optimize reaction conditions (temperature, time, concentrations) to minimize these side reactions. | |
| Uncontrolled Microstructure | Non-selective Catalyst: The catalyst may not have a strong preference for a specific mode of monomer insertion. | - Experiment with different ligand environments on the metal center of the catalyst. Bulky ligands can often impart higher stereoselectivity. - For anionic polymerization, the choice of solvent and counter-ion can significantly influence the microstructure. |
Data Presentation
Due to the limited availability of specific quantitative data for this compound polymerization in the public domain, the following tables present hypothetical yet plausible data based on trends observed for other sterically hindered dienes. These tables are intended to serve as a guide for experimental design and catalyst comparison.
Table 1: Comparison of Catalyst Performance in the Polymerization of this compound
| Catalyst System | Co-catalyst | Temp (°C) | Yield (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Predominant Microstructure |
| TiCl₄/Al(i-Bu)₃ | Al(i-Bu)₃ | 50 | 15 | 5,000 | 3.5 | Mixed 1,4-trans/1,2 |
| Cp₂ZrCl₂ | MAO | 50 | 45 | 25,000 | 2.1 | 1,4-cis |
| (n-BuCp)₂ZrCl₂ | MAO | 50 | 60 | 40,000 | 1.8 | High 1,4-cis |
| [Ni(acac)₂]/AlEt₂Cl | AlEt₂Cl | 25 | 30 | 15,000 | 2.8 | 1,4-trans |
| n-BuLi | - | 25 | 85 | 50,000 | 1.1 | Mixed 1,4/1,2 |
| sec-BuLi/TMEDA | - | 0 | 90 | 45,000 | 1.2 | High 1,2 |
Note: This is illustrative data and actual results may vary.
Experimental Protocols
General Considerations for Polymerization of this compound
Monomer and Solvent Purification: this compound should be purified by distillation over a suitable drying agent (e.g., CaH₂) to remove inhibitors and water. Solvents should be rigorously dried and deoxygenated prior to use.
Protocol 1: Metallocene-Catalyzed Polymerization
This protocol provides a general procedure for polymerization using a metallocene catalyst, which is often effective for sterically hindered monomers.
Materials:
-
This compound (purified)
-
Toluene (B28343) (anhydrous, deoxygenated)
-
Metallocene catalyst (e.g., (n-BuCp)₂ZrCl₂)
-
Methylaluminoxane (MAO) solution in toluene
-
Hydrochloric acid (10% aqueous solution)
Procedure:
-
In a glovebox, add the metallocene catalyst to a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous, deoxygenated toluene to dissolve the catalyst.
-
In a separate Schlenk flask, add the desired amount of purified this compound and dilute with toluene.
-
To the monomer solution, slowly add the required amount of MAO solution while stirring.
-
Transfer the catalyst solution to the monomer/MAO mixture to initiate the polymerization.
-
Stir the reaction mixture at the desired temperature for the specified time.
-
Quench the polymerization by adding methanol containing a small amount of hydrochloric acid.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Filter the polymer, wash with fresh methanol, and dry under vacuum at 40-50 °C to a constant weight.
Visualizations
Experimental Workflow: Catalyst Screening
Caption: Workflow for screening catalysts for this compound polymerization.
Troubleshooting Logic: Low Molecular Weight
Caption: Troubleshooting guide for addressing low molecular weight in polymerization.
Technical Support Center: Diels-Alder Reaction of 3,3-Dimethyl-1,4-pentadiene
This technical support guide provides troubleshooting advice and frequently asked questions for researchers encountering issues with the Diels-Alder reaction of 3,3-Dimethyl-1,4-pentadiene.
Frequently Asked Questions (FAQs)
Q1: Why is my Diels-Alder reaction with this compound and maleic anhydride (B1165640) not proceeding?
A1: The primary reason for the lack of reaction is that this compound is a non-conjugated diene. The two double bonds are separated by a saturated carbon atom (an sp³-hybridized carbon). The Diels-Alder reaction is a pericyclic reaction that requires a conjugated diene system (a 1,3-diene) to form the six-membered ring adduct.[1][2] Therefore, this compound cannot directly participate in a Diels-Alder reaction.
Q2: Can this compound be used in a Diels-Alder reaction under any conditions?
A2: For a Diels-Alder reaction to occur, this compound would first need to be isomerized to a conjugated 1,3-diene. This isomerization would likely require specific catalytic conditions (e.g., acid or base catalysis) or high temperatures. However, even if isomerization occurs, the resulting conjugated diene would be sterically hindered, which would likely lead to a low yield of the Diels-Alder adduct.
Q3: What are the likely side reactions when attempting a Diels-Alder reaction with this compound at elevated temperatures?
A3: The most probable side reaction is an intramolecular[3][3]-sigmatropic rearrangement known as the Cope Rearrangement .[4][5] This reaction is common for 1,5-dienes and typically occurs at elevated temperatures. Another potential side reaction is polymerization of the diene.
Q4: What is the expected product of the Cope Rearrangement of this compound?
A4: The Cope Rearrangement of this compound would yield 1,5-dimethyl-1,5-cycloheptadiene . This is a thermally allowed, concerted rearrangement.[4]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution/Explanation |
| No Reaction/Low Conversion | 1. This compound is a non-conjugated diene. 2. Steric hindrance from the gem-dimethyl group on the isomerized 1,3-diene disfavors the required s-cis conformation.[6] | 1. Confirm the starting material's structure. For a Diels-Alder reaction, a conjugated diene is necessary. 2. Consider a different synthetic route or a different diene that is less sterically hindered and already conjugated. |
| Formation of an Unexpected Product | The reaction conditions (likely elevated temperature) are favoring the Cope Rearrangement over the desired Diels-Alder reaction.[5] | Characterize the unexpected product. It is likely the Cope Rearrangement product, 1,5-dimethyl-1,5-cycloheptadiene. If the Diels-Alder adduct is the desired product, isomerization to a conjugated diene must be achieved under conditions that do not favor the Cope Rearrangement. |
| Polymerization | Dienes can undergo polymerization, especially in the presence of acid catalysts or at high temperatures. | Ensure all reagents and solvents are free of acidic impurities. Running the reaction at a lower temperature, if feasible for the desired reaction, can also minimize polymerization. |
| Mixture of Products | A mixture of the Cope Rearrangement product and the Diels-Alder adduct of an isomerized diene may be formed. | This indicates that the conditions used are promoting both isomerization and the Cope Rearrangement. Separation of the products would be necessary, and optimization of the reaction conditions to favor one pathway over the other would be required. |
Quantitative Data
The s-cis conformation required for the Diels-Alder reaction is often energetically disfavored compared to the s-trans conformation due to steric hindrance. The gem-dimethyl group in an isomerized form of this compound would significantly increase this energy difference. For comparison, here are the energy differences for some other dienes:
| Diene | ΔE (s-cis - s-trans) (kcal/mol) | Rotational Barrier (kcal/mol) |
| 1,3-Butadiene | 2.3 - 2.9 | 3.7 - 6.5 |
| Isoprene (2-methyl-1,3-butadiene) | ~2.5 | ~4.0 |
| 2,3-Dimethyl-1,3-butadiene | ~1.9 | ~3.5 |
| Note: Data is approximate and sourced from computational and experimental studies.[7] |
Experimental Protocols
Hypothetical Protocol for Isomerization Followed by Diels-Alder Reaction
This protocol is a suggested starting point and will likely require significant optimization.
Objective: To isomerize this compound to a conjugated diene and trap it in situ with a dienophile.
Materials:
-
This compound
-
Maleic anhydride
-
Acid or base catalyst for isomerization (e.g., p-toluenesulfonic acid or potassium tert-butoxide)
-
High-boiling point solvent (e.g., toluene (B28343) or xylene)
-
Anhydrous magnesium sulfate
-
Reaction flask, reflux condenser, magnetic stirrer, heating mantle
-
Standard workup and purification equipment
Procedure:
-
To a dry, inert-atmosphere reaction flask, add the chosen solvent and the isomerization catalyst.
-
Add the dienophile (e.g., maleic anhydride) to the flask.
-
Slowly add this compound to the reaction mixture with stirring.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Perform an appropriate aqueous workup to remove the catalyst.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Caution: High temperatures may promote the Cope Rearrangement. The choice of catalyst and reaction temperature will be critical in determining the product distribution.
Visualizations
Caption: Logical flow for the viability of a direct Diels-Alder reaction.
Caption: Competing reaction pathways for this compound.
Caption: General experimental workflow for the proposed modified reaction.
References
- 1. comporgchem.com [comporgchem.com]
- 2. youtube.com [youtube.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Cope rearrangement - Wikipedia [en.wikipedia.org]
- 5. Cope Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
Improving yield and selectivity in 3,3-Dimethyl-1,4-pentadiene synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3,3-Dimethyl-1,4-pentadiene, focusing on improving yield and selectivity.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The most frequently employed methods for the synthesis of this compound are the dehydrohalogenation of a suitable dihalo-dimethylpentane precursor and the thermolysis of specific aminimines. The dehydrohalogenation of 1,5-dichloro-3,3-dimethylpentane (B14517535) is a common approach.
Q2: What are the main challenges in synthesizing this compound?
A2: Key challenges include achieving high yield and selectivity, preventing the formation of isomeric byproducts, and managing the volatility of the final product during purification. Competing substitution reactions can lower the yield in dehydrohalogenation, while isomerization can lead to undesired conjugated dienes.
Q3: How can I purify the final this compound product?
A3: Due to its volatility, fractional distillation is a common purification method. It is crucial to use an efficient distillation column and carefully control the temperature to separate the desired product from solvents and byproducts. For high-purity requirements, preparative gas chromatography can be employed.
Q4: What analytical techniques are suitable for characterizing this compound and its potential impurities?
A4: Gas chromatography-mass spectrometry (GC-MS) is a powerful technique to identify the product and any volatile impurities or isomers. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation of the desired product and can help quantify isomeric purity.
Troubleshooting Guides
Problem 1: Low Yield of this compound in Dehydrohalogenation
Possible Causes and Solutions:
-
Incomplete Reaction:
-
Solution: Ensure the reaction goes to completion by monitoring its progress using thin-layer chromatography (TLC) or gas chromatography (GC). If the reaction stalls, consider increasing the reaction time or temperature. However, be cautious as excessive heat can promote side reactions.
-
-
Sub-optimal Base:
-
Solution: The choice of base is critical. A strong, sterically hindered base is preferred to favor the E2 elimination pathway over SN2 substitution. Potassium tert-butoxide is a common and effective choice. Ensure the base is fresh and anhydrous, as its reactivity can diminish with exposure to air and moisture.[1]
-
-
Presence of Water:
-
Solution: Water can consume the base and interfere with the reaction. Use anhydrous solvents and dry all glassware thoroughly before use. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude moisture.
-
-
Loss During Workup:
-
Solution: this compound is volatile. During aqueous workup and extraction, ensure all layers are cooled to minimize product loss. Use a low-boiling-point solvent for extraction to facilitate its removal at a lower temperature during the final purification.
-
Problem 2: Poor Selectivity and Formation of Isomeric Impurities
Possible Causes and Solutions:
-
Isomerization to Conjugated Dienes:
-
Solution: The non-conjugated this compound can isomerize to more stable conjugated dienes, especially in the presence of acid or at high temperatures. Maintain a basic reaction medium and use the lowest possible temperature during the reaction and purification steps. The use of a sterically hindered base can also help to minimize the formation of the thermodynamically more stable, but undesired, conjugated dienes.
-
-
Formation of Substitution Byproducts:
-
Solution: Nucleophilic substitution (SN2) can compete with the desired elimination (E2) reaction, leading to the formation of alkoxy or hydroxy byproducts. To favor elimination, use a strong, sterically hindered base like potassium tert-butoxide.[2] Polar aprotic solvents can sometimes favor SN2 reactions, so consider the solvent choice carefully.[3][4]
-
-
Formation of Regioisomers:
-
Solution: While the structure of 1,5-dichloro-3,3-dimethylpentane is symmetrical, incomplete halogenation of the precursor could lead to isomeric starting materials, resulting in a mixture of diene products. Ensure the purity of the starting dihalide.
-
Data Presentation
Table 1: Effect of Base and Solvent on Dehydrohalogenation Yield (Illustrative)
| Base | Solvent | Temperature (°C) | Typical Yield (%) | Selectivity (1,4-diene) | Reference |
| Potassium tert-butoxide | tert-Butanol (B103910) | 80 | 75-85 | High | General Knowledge |
| Potassium tert-butoxide | Dimethyl sulfoxide (B87167) (DMSO) | 60 | 80-90 | High | General Knowledge |
| Sodium Amide | Liquid Ammonia | -33 | 70-80 | Moderate | General Knowledge |
| Sodium Ethoxide | Ethanol | 78 | 50-60 | Moderate to Low | General Knowledge |
Note: These are typical values for similar dehydrohalogenation reactions and actual results may vary. Optimization for a specific setup is recommended.
Experimental Protocols
Protocol 1: Synthesis of this compound via Dehydrohalogenation
This protocol is a general guideline for the dehydrohalogenation of 1,5-dichloro-3,3-dimethylpentane.
Materials:
-
1,5-dichloro-3,3-dimethylpentane
-
Potassium tert-butoxide
-
Anhydrous tert-butanol or Dimethyl sulfoxide (DMSO)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet connected to a bubbler, and a dropping funnel under an inert atmosphere.
-
Reagent Preparation: In the flask, dissolve potassium tert-butoxide (2.5 equivalents) in the chosen anhydrous solvent (tert-butanol or DMSO).
-
Substrate Addition: Dissolve 1,5-dichloro-3,3-dimethylpentane (1 equivalent) in a minimal amount of the anhydrous solvent and add it to the dropping funnel.
-
Reaction: Add the solution of the dihalide dropwise to the stirred solution of the base at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the reaction mixture at a gentle reflux for 2-4 hours, monitoring the reaction progress by GC.
-
Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and carefully remove the solvent by distillation at atmospheric pressure using a fractionating column.
-
Purification: Purify the crude product by fractional distillation, collecting the fraction boiling at the expected temperature for this compound.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Technical Support Center: Preventing Undesired Polymerization of 3,3-Dimethyl-1,4-pentadiene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the storage and handling of 3,3-Dimethyl-1,4-pentadiene, with a focus on preventing its undesired polymerization.
Frequently Asked Questions (FAQs)
Q1: What causes the undesired polymerization of this compound during storage?
A1: The primary cause of undesired polymerization in this compound, a non-conjugated diene, is free-radical polymerization. This process can be initiated by several factors during storage:
-
Peroxide Formation: Like many dienes, this compound can react with atmospheric oxygen over time in a process called autoxidation to form peroxides. These peroxides can then decompose, especially when exposed to heat or light, to generate free radicals that initiate polymerization.
-
Heat and Light: Elevated temperatures and exposure to UV light can provide the energy needed to initiate the formation of free radicals, leading to polymerization.
-
Contaminants: The presence of certain contaminants can also catalyze polymerization.
Q2: What are the signs that my this compound has started to polymerize?
A2: Signs of polymerization can include:
-
An increase in the viscosity of the liquid.
-
The formation of a precipitate or solid material in the container.
-
A noticeable increase in temperature of the container, which can indicate a runaway polymerization reaction.
Q3: How can I prevent the polymerization of this compound?
A3: Prevention is key and involves a combination of proper storage techniques and the use of inhibitors.
-
Inhibitors: The addition of a suitable inhibitor, such as Butylated Hydroxytoluene (BHT) or 4-tert-Butylcatechol (TBC), is crucial. These compounds act as radical scavengers, terminating the chain reaction of polymerization.
-
Proper Storage: Store the compound in a cool, dark place, away from heat and light sources. The container should be tightly sealed to minimize exposure to oxygen. Storing under an inert atmosphere, such as nitrogen or argon, is also highly recommended.
Q4: How often should I test my this compound for peroxides?
A4: For opened containers, it is good practice to test for peroxides every 3 to 6 months. Always test for peroxides before any process that involves heating, such as distillation, as concentrating the diene can also concentrate potentially explosive peroxides.
Q5: What should I do if I detect peroxides in my this compound?
A5: If peroxides are detected, they should be removed before the diene is used, especially before heating. There are established protocols for peroxide removal, such as treatment with activated alumina (B75360) or a ferrous sulfate (B86663) solution. If you observe any crystal formation or a precipitate, do not handle the container and seek assistance from your institution's environmental health and safety department, as these could be shock-sensitive peroxide crystals.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Increased Viscosity or Solid Formation | Polymerization has initiated. | 1. Do not heat or agitate the container. 2. If significant polymerization has occurred, the product may not be salvageable. Consult your institution's safety guidelines for disposal of reactive chemicals. 3. If the change is minor, test for peroxides. If peroxides are present, they must be removed before use. |
| Positive Peroxide Test | Exposure to oxygen. | 1. Follow a recommended protocol for peroxide removal (see Experimental Protocols section). 2. After peroxide removal, consider adding a fresh amount of inhibitor. 3. Ensure the container is tightly sealed and consider purging with an inert gas before re-storing. |
| Discoloration of the Product | Presence of impurities or degradation products. | 1. Discoloration may indicate the presence of polymeric byproducts. 2. The product may need to be purified (e.g., by distillation after ensuring it is peroxide-free). |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 1112-35-2 |
| Molecular Formula | C₇H₁₂ |
| Molecular Weight | 96.17 g/mol [1] |
| Boiling Point | 78.1 °C at 760 mmHg[1][2] |
| Density | 0.715 g/cm³[1][2] |
| Vapor Pressure | 104 mmHg at 25 °C[1][2] |
| Refractive Index | 1.418[2] |
Table 2: Qualitative Comparison of Common Inhibitors for Diene Storage
| Inhibitor | Typical Concentration | Mechanism of Action | Considerations |
| Butylated Hydroxytoluene (BHT) | 10-200 ppm | Free-radical scavenger | Effective and commonly used. Can be removed by distillation. |
| 4-tert-Butylcatechol (TBC) | 10-100 ppm | Free-radical scavenger | Highly effective, often used for monomers during transport and storage. Can be removed by an alkaline wash. |
| Hydroquinone (HQ) | 50-250 ppm | Free-radical scavenger | Effective, but can be more prone to sublimation than BHT or TBC. |
Experimental Protocols
Protocol 1: Peroxide Detection - Iodide Test
Objective: To qualitatively detect the presence of peroxides in this compound.
Materials:
-
Sample of this compound
-
Glacial acetic acid
-
Potassium iodide (KI), solid
-
Test tube
Procedure:
-
In a clean test tube, add 1-2 mL of the this compound sample.
-
Add an equal volume of glacial acetic acid to the test tube.
-
Add a few crystals of potassium iodide.
-
Stopper the test tube and shake well for about 30 seconds.
-
Observe the color of the solution.
-
No color change: Peroxides are not present in significant amounts.
-
Yellow to brown color: Peroxides are present. The intensity of the color is proportional to the peroxide concentration.
-
Protocol 2: Peroxide Removal - Activated Alumina Column
Objective: To remove peroxides from this compound.
Materials:
-
Peroxide-containing this compound
-
Activated alumina (basic or neutral)
-
Chromatography column
-
Glass wool
-
Collection flask
Procedure:
-
Place a small plug of glass wool at the bottom of the chromatography column.
-
Fill the column with activated alumina. The amount will depend on the volume of diene to be treated; a general guideline is to use about 10-15 g of alumina per 100 mL of solvent.
-
Slowly pass the this compound through the alumina column under gravity.
-
Collect the eluate in a clean, dry flask.
-
Test the collected liquid for the presence of peroxides using the iodide test (Protocol 1) or peroxide test strips to confirm their removal.
-
If peroxides are still present, pass the liquid through a fresh column of activated alumina.
-
Important: The used alumina should be treated to destroy the adsorbed peroxides before disposal. This can be done by washing the alumina with a dilute acidic solution of ferrous sulfate.
Visualizations
Caption: Mechanism of undesired free-radical polymerization.
Caption: Troubleshooting workflow for unstable this compound.
References
Analytical methods for determining the purity of 3,3-Dimethyl-1,4-pentadiene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to determine the purity of 3,3-Dimethyl-1,4-pentadiene. The content is tailored for researchers, scientists, and drug development professionals.
Analytical Methods Overview
The primary methods for determining the purity of the volatile compound this compound are Gas Chromatography with Flame Ionization Detection (GC-FID) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. GC-FID is ideal for separating and quantifying volatile impurities, while qNMR provides an absolute purity assessment against a certified internal standard.
Gas Chromatography (GC-FID) Analysis
Gas chromatography is a powerful technique for assessing the purity of volatile compounds like this compound by separating them from potential impurities.
Experimental Protocol: GC-FID
Objective: To determine the purity of this compound and quantify volatile impurities using GC-FID.
Instrumentation and Conditions:
| Parameter | Value |
| Gas Chromatograph | Agilent 7890 Series GC System or equivalent |
| Detector | Flame Ionization Detector (FID) |
| Column | HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent non-polar capillary column |
| Injector | Split/Splitless, operated in split mode (e.g., 50:1 split ratio) |
| Injector Temperature | 250°C |
| Oven Program | Initial temperature: 50°C, hold for 5 minutes, then ramp to 250°C at 10°C/min, hold for 5 minutes |
| Carrier Gas | Helium, constant flow of 1.0 mL/min |
| Detector Temperature | 280°C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (He) | 25 mL/min |
| Injection Volume | 1 µL |
| Sample Preparation | Accurately weigh ~100 mg of this compound and dissolve in 10 mL of high-purity hexane. For quantitative analysis, an internal standard (e.g., n-dodecane) can be added. |
Data Analysis:
The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram. For more accurate quantification, a calibration curve with an internal standard should be used.
GC-FID Troubleshooting Guide
This guide addresses common issues encountered during the GC-FID analysis of this compound.
Question: Why am I seeing peak tailing for the this compound peak?
Answer: Peak tailing, where the peak asymmetry factor is greater than 1.5, can be caused by several factors:
-
Active Sites: The column or inlet liner may have active sites that interact with the analyte.
-
Solution: Use a deactivated liner and a high-quality, inert GC column. If the column is old, consider replacing it.
-
-
Column Overloading: Injecting too much sample can lead to peak tailing.
-
Solution: Dilute your sample or increase the split ratio.
-
-
Improper Column Installation: A poor column cut or incorrect installation depth can cause peak distortion.
-
Solution: Recut the column ensuring a clean, square cut and reinstall it according to the manufacturer's instructions.
-
Question: My chromatogram shows fronting peaks. What is the cause?
Answer: Peak fronting is often a sign of column overload or an incompatible stationary phase.
-
Column Overload: This is the most common cause of fronting.
-
Solution: Reduce the injection volume, dilute the sample, or increase the split ratio.[1]
-
-
Incompatible Stationary Phase: While less common with a non-polar column for a non-polar analyte, it can still occur.
-
Solution: Ensure you are using a suitable non-polar column like an HP-5 or DB-1.
-
Question: I am observing split peaks in my analysis. What should I do?
Answer: Split peaks can arise from issues with the injection technique or the inlet.
-
Fast Autosampler Injection: A very fast injection into an open liner can cause the sample to not vaporize uniformly.
-
Solution: Use a liner with glass wool to aid vaporization or reduce the injection speed if your autosampler allows.[1]
-
-
Solvent Mismatch: Injecting a polar sample into a non-polar column can sometimes cause peak splitting.
-
Solution: Ensure your sample is dissolved in a non-polar solvent like hexane.
-
Question: What are the potential sources of ghost peaks in my blank runs?
Answer: Ghost peaks are extraneous peaks that appear in your chromatogram, often in blank runs.
-
Carryover: Residual sample from a previous injection can be a source.
-
Solution: Implement a thorough rinse procedure for the syringe and consider a bake-out of the inlet and column between runs.
-
-
Contaminated Syringe or Inlet: The syringe or inlet liner may be contaminated.
-
Solution: Clean or replace the syringe and the inlet liner.
-
-
Septum Bleed: Particles from a degrading septum can enter the inlet.
-
Solution: Use high-quality, low-bleed septa and replace them regularly.
-
GC-FID Workflow Diagram
Caption: Workflow for GC-FID Purity Analysis.
Quantitative NMR (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance by comparing the integral of an analyte signal to that of a certified internal standard of known purity.
Experimental Protocol: qNMR
Objective: To determine the absolute purity of this compound by 1H qNMR.
Instrumentation and Conditions:
| Parameter | Value |
| NMR Spectrometer | 400 MHz or higher |
| Solvent | Chloroform-d (CDCl3) |
| Internal Standard | Maleic Anhydride (certified reference material) |
| Pulse Sequence | Standard 90° pulse |
| Relaxation Delay (d1) | At least 5 times the longest T1 of the signals of interest (typically > 30 s) |
| Number of Scans | 16 or 32 (to achieve S/N > 250 for quantifiable signals) |
| Acquisition Time | > 3 s |
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean vial.
-
Accurately weigh an equimolar amount of the internal standard (e.g., maleic anhydride) into the same vial.
-
Dissolve the mixture completely in ~0.7 mL of CDCl3.
-
Transfer the solution to a 5 mm NMR tube.
Data Processing and Calculation:
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Integrate a well-resolved signal for this compound (e.g., the vinyl protons) and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / W_analyte) * (W_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the internal standard
-
qNMR Troubleshooting Guide
This guide addresses common issues encountered during the qNMR analysis of this compound.
Question: My baseline is distorted. How can I fix it?
Answer: A distorted baseline can significantly affect the accuracy of integration.
-
Improper Phasing: Incorrect phase correction is a common cause.
-
Solution: Carefully re-phase the spectrum manually to achieve a flat baseline across all peaks.
-
-
Truncated FID: If the acquisition time is too short, the Free Induction Decay (FID) may be truncated, leading to baseline roll.
-
Solution: Increase the acquisition time to allow the FID to decay completely.
-
-
Broad Solvent or Water Peaks: A very broad peak can distort the baseline.
-
Solution: Use high-quality deuterated solvents and ensure your sample is dry.
-
Question: The integrations of my peaks are not consistent. What could be the reason?
Answer: Inconsistent integrations can lead to inaccurate purity calculations.
-
Incomplete Relaxation: If the relaxation delay (d1) is too short, signals will not have fully relaxed between pulses, leading to inaccurate integrals.
-
Solution: Ensure the relaxation delay is at least 5 times the longest T1 relaxation time of any signal you are integrating. For quantitative work, a d1 of 30-60 seconds is recommended.[2]
-
-
Poor Signal-to-Noise Ratio (S/N): Low S/N can make accurate integration difficult.
-
Solution: Increase the number of scans to improve the S/N. A ratio of at least 250:1 is recommended for the peaks being quantified.[3]
-
-
Peak Overlap: If the analyte or internal standard peaks overlap with other signals, integration will be inaccurate.
-
Solution: Choose signals for integration that are well-resolved and free from overlap. If necessary, try a different deuterated solvent to change the chemical shifts.[4]
-
Question: I see unexpected peaks in my NMR spectrum. What are they?
Answer: Unexpected peaks are typically from impurities or contaminants.
-
Residual Solvents: Solvents used in the synthesis or purification process may still be present.
-
Solution: Compare the chemical shifts of the unknown peaks to tables of common NMR solvent impurities.[4]
-
-
Synthesis Byproducts: Incomplete reactions or side reactions can lead to impurities. For this compound, potential impurities could include isomers like 3-methyl-1,3-pentadiene.
-
Solution: Analyze the synthesis route to predict potential byproducts and compare their expected NMR signals to your spectrum.
-
-
Water: Water is a common contaminant in NMR samples.
-
Solution: Use dry NMR solvents and dry your sample thoroughly before analysis. The water peak in CDCl3 typically appears around 1.56 ppm.
-
qNMR Logical Relationship Diagram
Caption: Logical Relationships for Accurate qNMR.
Frequently Asked Questions (FAQs)
Q1: Which method, GC-FID or qNMR, is better for determining the purity of this compound?
A1: Both methods have their advantages. GC-FID is excellent for identifying and quantifying volatile impurities, especially isomers that may be difficult to resolve by NMR. qNMR, on the other hand, provides an absolute purity value without the need for response factors for each impurity and can detect non-volatile impurities that would not be seen by GC. For comprehensive purity analysis, using both techniques is recommended as they provide complementary information.
Q2: What are the expected 1H and 13C NMR chemical shifts for this compound?
A2: Based on its structure and data from similar compounds, the expected chemical shifts in CDCl3 are approximately:
-
1H NMR:
-
~1.1 ppm (singlet, 6H, 2 x CH3)
-
~5.0-5.2 ppm (multiplet, 4H, 2 x =CH2)
-
~5.8-6.0 ppm (multiplet, 2H, 2 x -CH=)
-
-
13C NMR:
-
~27 ppm (CH3)
-
~40 ppm (quaternary C)
-
~112 ppm (=CH2)
-
~145 ppm (-CH=) The 13C NMR spectrum is available on PubChem (CID 136863).[5]
-
Q3: What are the most likely impurities in a sample of this compound?
A3: Potential impurities can arise from the synthesis process. Common synthesis routes for dienes may result in:
-
Isomers: Such as constitutional isomers (e.g., 2,3-dimethyl-1,3-butadiene) or geometric isomers of related pentadienes if isomerization occurs.[6]
-
Starting Materials: Unreacted starting materials from the synthesis.
-
Solvents: Residual solvents from the reaction or purification steps.
-
Dimers: Dienes can undergo dimerization, especially at elevated temperatures.[7]
Q4: How can I confirm the identity of an unknown impurity peak in my GC chromatogram?
A4: The most definitive way is to use Gas Chromatography-Mass Spectrometry (GC-MS). The mass spectrum of the impurity peak can be compared to spectral libraries (like NIST) for identification. If a standard of the suspected impurity is available, you can also confirm by comparing the retention times.
Q5: Can I use 13C NMR for quantitative analysis?
A5: While it is possible, 1H NMR is generally preferred for quantitative analysis. 13C NMR spectra are often acquired with proton decoupling, which can introduce the Nuclear Overhauser Effect (NOE), leading to inaccurate integrations. Additionally, the long relaxation times of quaternary carbons in 13C NMR make quantitative experiments very time-consuming. For these reasons, 1H qNMR is the more common and reliable method for purity determination.
References
- 1. nmr.ucdavis.edu [nmr.ucdavis.edu]
- 2. researchgate.net [researchgate.net]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. Troubleshooting [chem.rochester.edu]
- 5. 1,4-Pentadiene, 3,3-dimethyl- | C7H12 | CID 136863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. agilent.com [agilent.com]
Troubleshooting low conversion rates in 3,3-Dimethyl-1,4-pentadiene reactions
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address low conversion rates in reactions involving 3,3-Dimethyl-1,4-pentadiene.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is showing low or no conversion. What are the initial checks I should perform?
A1: When troubleshooting low conversion rates, a systematic check of your foundational experimental parameters is crucial. Start by verifying the following:
-
Reagent Purity: Ensure the this compound, along with all solvents and other reagents, are of high purity and are anhydrous if the reaction is moisture-sensitive. Impurities can act as catalyst poisons.
-
Inert Atmosphere: For many organometallic reactions, such as metathesis or Ziegler-Natta polymerization, maintaining a strict inert atmosphere (e.g., Argon or Nitrogen) is critical.[1] Verify the integrity of your seals and that all glassware was properly dried.
-
Reaction Temperature: Confirm that your heating or cooling apparatus is calibrated and maintaining the target temperature. Deviations can significantly impact reaction kinetics.
-
Catalyst Activity: If using a catalyst, ensure it has not degraded. Many catalysts are sensitive to air and moisture. Consider using a fresh batch or a sample from a newly opened container.
Q2: I am observing the formation of oligomers or polymers instead of my desired product in a ring-closing metathesis (RCM) reaction. How can I prevent this?
A2: The formation of oligomers or polymers is a common side reaction in RCM, resulting from an intermolecular reaction (Acyclic Diene Metathesis or ADMET) competing with the desired intramolecular cyclization. To favor the formation of the desired ring, you need to promote the intramolecular pathway. The most critical factor to adjust is the substrate concentration .
-
High Dilution: By significantly reducing the concentration of your diene substrate, you decrease the probability of molecules reacting with each other, thus favoring the intramolecular ring-closing reaction.
-
Slow Addition: Employing a syringe pump to slowly add the substrate to the reaction vessel containing the catalyst can also help maintain a low effective concentration throughout the reaction.
Q3: My Cope rearrangement of a this compound derivative is not proceeding. What are the likely causes?
A3: The Cope rearrangement is a thermal[2][2]-sigmatropic rearrangement that often requires high temperatures to overcome the activation energy.[3] If you are observing low conversion, consider the following:
-
Temperature: The reaction may require higher temperatures, often in the range of 150-300 °C.[2][3][4]
-
Thermodynamics: The Cope rearrangement is a reversible equilibrium.[5] The position of the equilibrium is determined by the relative thermodynamic stability of the starting material and the product. If the product is not significantly more stable, the conversion will be low.
-
Steric Hindrance: The gem-dimethyl group in this compound introduces significant steric bulk, which can hinder the formation of the required chair-like transition state, potentially increasing the activation energy.[4]
Q4: How does the choice of catalyst impact the success of a metathesis reaction with a sterically hindered diene like this compound?
A4: Catalyst selection is critical for sterically hindered substrates. The gem-dimethyl group can impede the approach of the substrate to the metal center of the catalyst.
-
First-Generation vs. Second-Generation Catalysts: While second-generation Grubbs catalysts are generally more reactive, for some sterically hindered substrates, a first-generation catalyst might show superior performance due to its smaller ligand sphere.
-
Specialized Catalysts: For challenging, sterically hindered reactions, consider using more specialized catalysts, such as Hoveyda-Grubbs catalysts, which are designed for increased stability and activity with such substrates.
Troubleshooting Guides
Guide 1: Low Conversion in Ring-Closing Metathesis (RCM)
This guide provides a structured approach to diagnosing and resolving low conversion rates in RCM reactions involving this compound derivatives.
Problem: Low or no formation of the desired cyclic product, with recovery of starting material or formation of oligomers/polymers.
Troubleshooting Workflow:
Data Presentation: Illustrative Effect of Concentration on RCM
The following table illustrates the typical effect of substrate concentration on the ratio of desired ring-closed product to undesired oligomeric byproducts for a generic gem-disubstituted diene.
| Substrate Concentration (M) | Temperature (°C) | Catalyst (mol%) | Yield of Monomer (%) | Yield of Oligomers (%) |
| 0.1 | 45 | 5 | 35 | 65 |
| 0.01 | 45 | 5 | 70 | 30 |
| 0.001 | 45 | 5 | >95 | <5 |
Note: This data is illustrative for a generic gem-disubstituted diene and serves to highlight the importance of high dilution.
Experimental Protocol: General Procedure for RCM under High Dilution
-
Preparation: A flame-dried Schlenk flask equipped with a reflux condenser and a magnetic stir bar is placed under an inert atmosphere (Argon).
-
Solvent and Catalyst: Dry, degassed solvent (e.g., dichloromethane (B109758) or toluene) is added to the flask, followed by the chosen Grubbs catalyst (e.g., Grubbs 2nd Generation, 1-5 mol%). The solution is heated to the desired temperature (e.g., 40-80 °C).
-
Substrate Addition: The this compound derivative is dissolved in a separate volume of dry, degassed solvent to create a dilute solution (e.g., 0.005 M). This solution is drawn into a gas-tight syringe and placed on a syringe pump.
-
Reaction: The substrate solution is added dropwise to the heated catalyst solution over a prolonged period (e.g., 4-12 hours).
-
Monitoring and Workup: The reaction is monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature and quenched, typically by adding a few drops of ethyl vinyl ether and stirring for 20 minutes. The solvent is then removed under reduced pressure, and the crude product is purified by flash column chromatography.
Guide 2: Low Conversion in Cope Rearrangement
This guide addresses common issues encountered during the thermal rearrangement of this compound derivatives.
Problem: The starting diene is recovered largely unreacted after prolonged heating.
Logical Relationship of Troubleshooting Steps:
Data Presentation: Illustrative Temperature Effects on Cope Rearrangement
The following table shows representative data for the thermal rearrangement of a substituted 1,5-diene, demonstrating the critical role of temperature.
| Substrate | Temperature (°C) | Time (h) | Conversion (%) |
| 3-methyl-1,5-hexadiene | 250 | 12 | ~20 |
| 3-methyl-1,5-hexadiene | 300 | 6 | >90 |
| 3-hydroxy-1,5-diene (Oxy-Cope) | 80 (with KH) | 2 | >95 |
Note: This data is illustrative. The gem-dimethyl group in this compound may necessitate even higher temperatures than shown for the monomethylated example.
Experimental Protocol: Anionic Oxy-Cope Rearrangement
This protocol for an anionic oxy-Cope rearrangement provides an alternative to high-temperature thermal conditions by using a strong thermodynamic driving force.[5]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add a solution of the 3-hydroxy-3-methyl-1,5-diene derivative (1.0 equiv) in anhydrous THF.
-
Deprotonation: Cool the flask in an ice bath (0 °C). Add potassium hydride (KH, 1.2 equiv) portion-wise.
-
Reaction: Allow the mixture to stir at room temperature for 1-4 hours, monitoring the reaction by TLC.
-
Quenching: Once the starting material is consumed, cool the reaction to -78 °C and slowly quench with methanol, followed by a saturated aqueous solution of ammonium (B1175870) chloride.
-
Workup and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude enone can be purified by flash column chromatography.
Guide 3: Low Yield/Activity in Ziegler-Natta Polymerization
This guide focuses on issues related to catalyst activity in the polymerization of this compound. Ziegler-Natta catalysts are notoriously sensitive to poisoning.[6]
Problem: Polymerization fails to initiate or proceeds at a very low rate, resulting in poor polymer yield.
Signaling Pathway of Catalyst Deactivation:
Troubleshooting Checklist and Solutions
| Potential Cause | Suggested Solution |
| Monomer Impurities | Purify the this compound by passing it through a column of activated alumina (B75360) and/or by distillation from a suitable drying agent (e.g., CaH₂). |
| Solvent Contamination | Use anhydrous grade solvents. Further purify by passing through a solvent purification system or by distillation over appropriate drying agents (e.g., sodium/benzophenone for ethers/hydrocarbons). |
| Atmospheric Leaks | Ensure all glassware joints are properly sealed and the system is thoroughly purged with a high-purity inert gas before adding reagents. |
| Incorrect Cocatalyst Ratio | The ratio of the organoaluminum cocatalyst (e.g., Triethylaluminum) to the transition metal component (e.g., TiCl₄) is critical.[7] Optimize this ratio based on literature precedents for similar monomers. |
Experimental Protocol: General Monomer Purification
-
Pre-drying: Stir the commercial this compound over anhydrous calcium chloride overnight.
-
Distillation: Decant the diene into a flame-dried distillation apparatus. Add a small amount of a polymerization inhibitor (if desired and easily removable) and a drying agent like calcium hydride.
-
Fractional Distillation: Distill the diene under an inert atmosphere. Collect the fraction boiling at the literature value (approx. 78 °C).
-
Storage: Store the purified monomer over molecular sieves in a sealed flask under an inert atmosphere, preferably in a freezer. Use immediately for best results.
References
- 1. chem.tamu.edu [chem.tamu.edu]
- 2. Cope rearrangement - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Cope Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. ias.ac.in [ias.ac.in]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Managing Exothermicity in the Polymerization of 3,3-Dimethyl-1,4-pentadiene
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the exothermic nature of 3,3-Dimethyl-1,4-pentadiene polymerization. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges to ensure safe and controlled experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is managing exothermicity critical in the polymerization of this compound?
A1: The polymerization of vinyl monomers, including dienes like this compound, is an exothermic process, releasing significant heat.[1][2] Failure to effectively dissipate this heat can lead to a rapid increase in reaction temperature. This can cause thermal runaway, a dangerous situation characterized by a rapid, uncontrolled rise in temperature and pressure, potentially leading to equipment failure and safety hazards.[3][4] Furthermore, poor temperature control can adversely affect polymer properties such as molecular weight, molecular weight distribution, and microstructure.
Q2: What are the primary methods for controlling the temperature of the polymerization reaction?
A2: The primary methods for controlling reaction temperature involve efficient heat removal and manipulation of reaction kinetics. Common techniques include:
-
Solution Polymerization: Conducting the polymerization in a solvent helps to dissipate heat as the solvent acts as a heat sink.[5] The choice of solvent is crucial as it can also influence reaction kinetics.[6][7]
-
Reactor Design: Utilizing jacketed reactors with a circulating cooling fluid (e.g., water or oil) is a standard method for heat removal.[8] For larger scale reactions, internal cooling coils or external heat exchangers can provide additional cooling capacity.[8]
-
Control of Reaction Rate: The rate of heat generation can be controlled by adjusting the concentration of the initiator and monomer.[9][10][11] A lower initiator concentration will generally lead to a slower reaction and less heat generated per unit of time.[10]
-
Monomer Feed Strategy: A semi-batch process, where the monomer is added gradually, can effectively control the reaction rate and, consequently, the heat generated.
Q3: How does the choice of polymerization method (e.g., Ziegler-Natta, cationic) affect exothermicity management?
A3: The choice of polymerization method significantly influences the reaction kinetics and, therefore, the approach to managing exothermicity.
-
Ziegler-Natta Polymerization: These systems can be highly active, and the reaction rate is sensitive to temperature and the specific catalyst components used.[12][13][14] The heat of polymerization for dienes is substantial, necessitating efficient cooling. The catalyst's activity can also change with temperature, which needs to be considered for stable operation.[15]
-
Cationic Polymerization: Cationic polymerizations are often very rapid and can be challenging to control.[16] They are typically conducted at low temperatures to suppress side reactions and control the polymerization rate.[17] The choice of solvent and counter-ion has a strong effect on the stability of the propagating cation and thus the reaction rate.[16]
Troubleshooting Guide
Problem 1: The reaction temperature is increasing too rapidly, exceeding the set point.
| Question | Answer/Suggestion |
| Is the cooling system operating effectively? | Verify that the cooling fluid is circulating at the correct flow rate and temperature. Ensure there are no blockages in the cooling lines. |
| Is the stirring adequate? | Insufficient stirring can lead to localized hot spots.[18] Ensure the stirrer is functioning correctly and at an appropriate speed to maintain a homogenous temperature throughout the reactor. |
| Was the initiator concentration too high? | A high initiator concentration leads to a faster reaction rate and increased heat generation.[9][19] Consider reducing the initiator concentration in subsequent experiments. |
| Was the monomer added too quickly? | For semi-batch processes, a high monomer addition rate can overwhelm the cooling system's capacity. Reduce the monomer feed rate. |
Problem 2: The polymerization reaction appears to have stalled or is proceeding very slowly.
| Question | Answer/Suggestion |
| Is the reaction temperature too low? | While necessary for control, excessively low temperatures can significantly slow down the reaction rate.[20] Consider a modest increase in the reaction temperature while carefully monitoring the exotherm. |
| Is there an inhibitor present? | Impurities in the monomer or solvent can inhibit the polymerization. Ensure all reagents and solvents are appropriately purified. |
| Is the initiator concentration too low? | An insufficient amount of initiator will result in a slow initiation rate.[10] Consider a small, incremental increase in the initiator concentration. |
Problem 3: I am observing inconsistent results between batches, particularly in the temperature profile.
| Question | Answer/Suggestion |
| Are the reaction conditions being precisely replicated? | Small variations in initiator amount, monomer purity, solvent volume, or initial temperature can lead to different thermal profiles. Maintain a detailed and consistent experimental protocol. |
| Is the moisture or air exposure being controlled? | Many catalyst systems, particularly Ziegler-Natta and cationic initiators, are sensitive to air and moisture. Ensure all manipulations are performed under an inert atmosphere (e.g., nitrogen or argon). |
Data Presentation
The following table summarizes the expected qualitative effects of key experimental parameters on the exothermicity of this compound polymerization.
| Parameter | Effect on Reaction Rate | Effect on Heat Generation Rate |
| ↑ Initiator Concentration | Increases | Increases |
| ↑ Monomer Concentration | Increases | Increases |
| ↑ Reaction Temperature | Increases | Increases |
| Solvent with High Heat Capacity | No direct effect | Better heat absorption |
| Solvent that promotes chain transfer | May decrease molecular weight | May have a minor effect |
Experimental Protocols
Protocol: Controlled Solution Polymerization of this compound using a Ziegler-Natta Catalyst
-
Materials:
-
This compound (purified by distillation over calcium hydride)
-
Toluene (anhydrous)
-
Titanium tetrachloride (TiCl₄)
-
Triethylaluminum (B1256330) (AlEt₃)
-
Nitrogen or Argon gas (high purity)
-
-
Equipment:
-
Jacketed glass reactor with a mechanical stirrer, thermocouple, and reflux condenser
-
Syringe pump for monomer addition
-
Circulating cooling bath
-
-
Procedure:
-
Assemble the reactor system and dry thoroughly under vacuum with gentle heating.
-
Purge the reactor with inert gas.
-
Charge the reactor with anhydrous toluene.
-
Cool the reactor to the desired initial temperature (e.g., 0 °C) using the circulating bath.
-
While stirring, add the triethylaluminum solution to the toluene.
-
Slowly add the titanium tetrachloride solution to the reactor. Allow the catalyst to age for the desired time.
-
Begin the slow, continuous addition of this compound to the reactor using the syringe pump.
-
Monitor the internal temperature closely. Adjust the cooling bath temperature or the monomer addition rate to maintain the desired reaction temperature.
-
After the monomer addition is complete, allow the reaction to proceed for the desired time while maintaining temperature control.
-
Quench the reaction by adding a small amount of methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Filter and dry the polymer under vacuum.
-
Mandatory Visualization
Caption: Experimental workflow for controlled polymerization.
Caption: Decision tree for managing thermal runaway.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Enthalpy of polymerization of SN2 ethylene as represented class 11 chemistry CBSE [vedantu.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Solution polymerization - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. d-nb.info [d-nb.info]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Cationic polymerization - Wikipedia [en.wikipedia.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. amarequip.com [amarequip.com]
- 19. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
Unraveling the Reactivity of 3,3-Dimethyl-1,4-pentadiene: A Comparative Guide Based on Computational and Experimental Precedents
For researchers, scientists, and professionals in drug development, understanding the intricate reactivity of organic molecules is paramount. This guide provides a comparative analysis of the computational and experimental studies on the reactivity of 3,3-dimethyl-1,4-pentadiene, with a focus on its propensity to undergo the Cope rearrangement. Due to a lack of direct experimental and computational data for this compound in the reviewed literature, this guide leverages data from its close structural analog, 3,3-dimethylhexa-1,5-diene, and established computational methodologies for substituted 1,5-hexadienes to offer a predictive comparison.
The Cope rearrangement, a thermally induced[1][1]-sigmatropic rearrangement of 1,5-dienes, is a cornerstone of organic synthesis, enabling the stereospecific formation of new carbon-carbon bonds.[2] The reactivity of substituted 1,5-dienes in these rearrangements is highly sensitive to their substitution patterns, which can influence both the kinetics and thermodynamics of the reaction.
Comparative Analysis of Reactivity: Experimental Data and Computational Predictions
Computational studies on a variety of substituted 1,5-hexadienes have consistently employed Density Functional Theory (DFT) to elucidate reaction mechanisms and activation energies.[4][5][6] These studies have shown that substituents can significantly alter the energy barrier of the Cope rearrangement. For instance, electron-withdrawing groups at the 3 and 4 positions can lower the activation barrier.[7] In the case of this compound, the gem-dimethyl group at the 3-position is expected to influence the stability of the reactant and the transition state.
Below is a table summarizing the experimental data for the Cope rearrangement of 3,3-dimethylhexa-1,5-diene and providing a qualitative prediction for this compound based on established principles.
| Compound | Reaction | Activation Energy (Ea) (kcal/mol) | Pre-exponential Factor (A) (s⁻¹) | Enthalpy of Reaction (ΔH°) (kcal/mol) | Entropy of Reaction (ΔS°) (cal/mol·K) | Reference |
| 3,3-dimethylhexa-1,5-diene | Isomerization to 6-methylhepta-1,5-diene | Data from cited source | Data from cited source | Data from cited source | Data from cited source | [3] |
| This compound | Rearrangement to 1,5-dimethyl-1,4-pentadiene | Predicted to be similar | Predicted to be similar | Predicted to be near zero | Predicted to be slightly positive |
Note: Specific numerical values from the experimental study on 3,3-dimethylhexa-1,5-diene are pending direct access to the full-text article. The predictions for this compound are qualitative and based on the general understanding of Cope rearrangements.
Experimental and Computational Protocols
A thorough investigation into the reactivity of this compound would involve a synergistic approach combining experimental kinetics and computational modeling.
Experimental Protocol: Gas-Phase Kinetic Studies
A typical experimental setup to determine the kinetic parameters of a gas-phase rearrangement involves a static or flow reactor system coupled with an analytical technique such as gas chromatography (GC) or mass spectrometry (MS).
-
Sample Preparation: Synthesis and purification of this compound.
-
Reaction Execution: The diene is introduced into a temperature-controlled reactor for a specific duration.
-
Product Analysis: The reaction mixture is periodically sampled and analyzed to determine the concentration of the reactant and product(s) over time.
-
Data Analysis: Rate constants are determined at various temperatures, and the Arrhenius parameters (Ea and A) are calculated from the slope and intercept of the Arrhenius plot (ln(k) vs. 1/T).
Computational Protocol: Density Functional Theory (DFT) Calculations
Computational chemistry provides a powerful tool to model the reaction at a molecular level and to calculate key energetic and structural parameters.
-
Conformational Search: Identify the lowest energy conformations of the reactant, product, and transition state.
-
Geometry Optimization: Optimize the geometries of the stationary points (reactant, product, transition state) on the potential energy surface. A commonly used level of theory for such systems is B3LYP/6-31G*.[5][8]
-
Frequency Calculations: Perform vibrational frequency calculations to confirm the nature of the stationary points (zero imaginary frequencies for minima, one imaginary frequency for the transition state) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Transition State Search: Locate the transition state structure connecting the reactant and product. Methods like the Berny algorithm are typically employed.
-
Intrinsic Reaction Coordinate (IRC) Calculations: Verify that the located transition state connects the desired reactant and product minima.
-
Energy Profile: Construct the potential energy profile for the reaction, including the activation energy and the enthalpy of reaction.
Visualizing the Reaction Pathway and Workflow
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: The Cope rearrangement of this compound proceeds through a chair-like transition state.
Caption: A typical workflow for a combined experimental and computational study of a chemical reaction.
Conclusion
While direct computational and experimental data on the reactivity of this compound is sparse, a comparative analysis based on its close analog, 3,3-dimethylhexa-1,5-diene, and established computational methodologies provides a strong predictive framework. The gem-dimethyl substitution at the 3-position is expected to have a discernible effect on the kinetics of the Cope rearrangement. Future research combining gas-phase kinetic experiments and high-level DFT calculations on this compound is necessary to quantitatively validate these predictions and to further enrich our understanding of this fundamental organic reaction. Such studies are crucial for the rational design of synthetic pathways and the development of novel molecular entities in various fields of chemical science.
References
- 1. Transient [3,3] Cope rearrangement of 3,3-dicyano-1,5-dienes: computational analysis and 2-step synthesis of arylcycloheptanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cope rearrangement - Wikipedia [en.wikipedia.org]
- 3. Cope rearrangement of 3,3-dimethylhexa-1,5-diene - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Overcoming Kinetic and Thermodynamic Challenges of Classic Cope Rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Polymerization of Isoprene and 3,3-Dimethyl-1,4-pentadiene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the polymerization behavior of isoprene (B109036), a widely used conjugated diene, and 3,3-dimethyl-1,4-pentadiene, a non-conjugated diene with significant steric hindrance. Understanding the differences in their reactivity, the resulting polymer properties, and the underlying polymerization mechanisms is crucial for the rational design of novel polymers for various applications, including in the pharmaceutical and biomedical fields.
Monomer Structure and Properties
Isoprene (2-methyl-1,3-butadiene) is a conjugated diene, meaning it has alternating double and single bonds. This conjugation allows for efficient polymerization through various mechanisms. In contrast, this compound is a non-conjugated diene with bulky dimethyl groups at the C3 position, which introduces significant steric hindrance around the double bonds.
| Property | Isoprene | This compound |
| Chemical Formula | C₅H₈ | C₇H₁₂ |
| Molar Mass | 68.12 g/mol | 96.17 g/mol |
| Structure |
|
|
| Diene Type | Conjugated | Non-conjugated (skipped) |
| Steric Hindrance | Low | High |
Polymerization Behavior: A Comparative Overview
The structural differences between isoprene and this compound lead to vastly different polymerization behaviors. Isoprene readily undergoes polymerization via various methods, including anionic, cationic, and Ziegler-Natta catalysis, to produce high molecular weight polymers with controlled microstructures.[1][2] In contrast, the steric hindrance in this compound makes its homopolymerization challenging.[1]
Anionic Polymerization
Anionic polymerization is a living polymerization technique that allows for excellent control over molecular weight and architecture.
Isoprene: Anionic polymerization of isoprene, typically initiated by organolithium compounds in nonpolar solvents, yields polyisoprene with a high cis-1,4 content, which is structurally similar to natural rubber.[1][3] The living nature of this polymerization allows for the synthesis of block copolymers.[4]
This compound: Direct homopolymerization of this compound via anionic methods is not well-documented and is expected to be extremely difficult due to the steric hindrance around the double bonds, which would impede the approach of the bulky anionic initiator and the growing polymer chain.[1][5] The steric bulk can lead to low reactivity and a higher propensity for side reactions over polymerization.[1]
Table 1: Comparison of Anionic Polymerization
| Parameter | Isoprene | This compound (Expected) |
| Reactivity | High | Very Low |
| Polymerizability | Readily polymerizes | Difficult to homopolymerize |
| Typical Initiators | n-Butyllithium, sec-Butyllithium | Not well-established; likely requires highly reactive, sterically unhindered initiators |
| Solvent Effects | Nonpolar solvents (e.g., cyclohexane) favor 1,4-addition; Polar solvents (e.g., THF) increase 3,4- and 1,2-addition[1] | Solvent effects on microstructure are unknown due to lack of polymerization data. |
| Resulting Polymer | High molecular weight, controlled microstructure (high cis-1,4) | Expected to be low molecular weight oligomers, if any polymer is formed.[1] |
Cationic Polymerization
Cationic polymerization is another common method for polymerizing olefins, initiated by Lewis acids or other cationic initiators.
Isoprene: Isoprene can be polymerized cationically, but the reactions are often difficult to control, leading to polymers with broad molecular weight distributions and complex microstructures due to side reactions like cyclization and cross-linking.[2][6]
This compound: Cationic polymerization of sterically hindered dienes can be challenging. While specific data for this compound is scarce, the bulky substituents may hinder the propagation step. However, in some cases, cationic polymerization can proceed where other methods fail for sterically hindered monomers, though control over the polymer structure is typically poor.[6]
Table 2: Comparison of Cationic Polymerization
| Parameter | Isoprene | This compound (Expected) |
| Reactivity | Moderate to High | Low to Moderate |
| Control | Poor, prone to side reactions | Expected to be poor |
| Typical Initiators | Lewis Acids (e.g., AlCl₃, TiCl₄) | Lewis Acids |
| Resulting Polymer | Low to moderate molecular weight, broad MWD, complex microstructure | Likely low molecular weight, with potential for side reactions. |
Ziegler-Natta Polymerization
Ziegler-Natta catalysts are highly effective for the stereospecific polymerization of olefins and dienes.
Isoprene: Ziegler-Natta catalysts, particularly those based on titanium and neodymium, are used industrially to produce synthetic polyisoprene with a very high cis-1,4 content, closely mimicking natural rubber.[7][8] These catalysts offer excellent control over the polymer's stereochemistry.[2]
This compound: The use of Ziegler-Natta catalysts for the homopolymerization of this compound is not extensively reported. The significant steric hindrance of the monomer would likely pose a major challenge for the coordination and insertion mechanism at the catalyst's active site, potentially leading to very low or no polymerization activity.[1]
Table 3: Comparison of Ziegler-Natta Polymerization
| Parameter | Isoprene | This compound (Expected) |
| Reactivity | High | Very Low |
| Stereocontrol | Excellent (high cis-1,4 or trans-1,4 depending on catalyst) | Unknown, but likely difficult to achieve high stereoregularity |
| Typical Catalysts | TiCl₄/AlR₃, Nd-based catalysts | Not well-established |
| Resulting Polymer | High molecular weight, highly stereoregular (e.g., >95% cis-1,4) | Expected to have very low yield and/or low molecular weight. |
Properties of the Resulting Polymers
Table 4: Comparison of Polymer Properties
| Property | Polyisoprene | Poly(this compound) (Hypothetical) |
| Microstructure | cis-1,4, trans-1,4, 1,2-, and 3,4-isomers | Would depend on the polymerization mechanism, if successful. |
| Glass Transition Temp. (Tg) | ~ -70 °C (high cis-1,4) | Expected to be significantly higher than polyisoprene due to the bulky side groups restricting chain mobility. |
| Crystallinity | Can be crystalline (e.g., trans-1,4-polyisoprene) or amorphous (e.g., cis-1,4-polyisoprene at rest) | Likely amorphous due to the irregular structure introduced by the bulky, asymmetric monomer. |
| Mechanical Properties | Elastic (high cis-1,4) to rigid (high trans-1,4) | Expected to be a rigid, brittle material if a high molecular weight polymer could be formed. |
| Solubility | Soluble in nonpolar solvents like hexane (B92381) and toluene (B28343) | Solubility would depend on molecular weight and microstructure. |
Experimental Protocols
Anionic Polymerization of Isoprene
Objective: To synthesize high cis-1,4-polyisoprene with a controlled molecular weight.
Materials:
-
Isoprene (freshly distilled from CaH₂)
-
Cyclohexane (anhydrous, freshly distilled from a sodium/benzophenone ketyl)
-
n-Butyllithium (in hexane, titrated)
-
Methanol (B129727) (for termination)
-
Argon (high purity)
Procedure:
-
A flame-dried, argon-purged Schlenk flask equipped with a magnetic stir bar is charged with anhydrous cyclohexane.
-
The desired amount of purified isoprene is added to the flask via a gas-tight syringe.
-
The solution is brought to the desired polymerization temperature (e.g., 50 °C).
-
A calculated amount of n-butyllithium initiator is added via syringe to initiate the polymerization. The amount is calculated based on the target molecular weight (Mn = [Monomer (g)] / [Initiator (mol)]).
-
The reaction is allowed to proceed for a specified time (e.g., 4-24 hours) under an argon atmosphere.
-
The polymerization is terminated by the addition of a small amount of methanol.
-
The polymer is precipitated by pouring the reaction mixture into a large excess of methanol.
-
The precipitated polyisoprene is collected by filtration, washed with methanol, and dried under vacuum at room temperature.
Hypothetical Polymerization of this compound
Objective: To attempt the homopolymerization of a sterically hindered diene.
Note: Due to the lack of specific literature, this is a generalized protocol for polymerizing a challenging monomer, likely requiring more forcing conditions.
Materials:
-
This compound (purified by distillation)
-
Toluene (anhydrous)
-
A highly reactive initiator system (e.g., a strong Lewis acid for cationic polymerization or a specialized Ziegler-Natta catalyst)
-
Methanol (for quenching)
-
Argon (high purity)
Procedure:
-
A high-pressure reactor, thoroughly dried and purged with argon, is charged with anhydrous toluene and the purified this compound.
-
The reactor is sealed and heated to a higher temperature than typically used for unhindered dienes (e.g., 80-120 °C) to overcome the steric hindrance.[1]
-
The initiator system is prepared separately and injected into the reactor under argon pressure.
-
The reaction is allowed to proceed for an extended period (e.g., 24-72 hours), with stirring.
-
The reaction is quenched by the addition of methanol.
-
The reaction mixture is concentrated, and the product is precipitated in a non-solvent (e.g., methanol or acetone).
-
Any resulting solid is collected, washed, and dried under vacuum. Extensive characterization (NMR, GPC, etc.) would be necessary to confirm if any polymer was formed.
Diagrams
Polymerization Pathways of Isoprene
Caption: Polymerization pathways for isoprene.
Steric Hindrance Comparison
Caption: Impact of steric hindrance on reactivity.
Conclusion
Isoprene is a versatile and highly reactive monomer that can be polymerized through various controlled methods to yield polymers with tailored properties, making it a cornerstone of the synthetic rubber industry. In stark contrast, this compound represents a significant challenge for polymer synthesis due to the severe steric hindrance imposed by the gem-dimethyl group. While this steric bulk is likely to impart unique thermal and mechanical properties to a potential homopolymer, its low reactivity makes it difficult to polymerize using conventional techniques. Further research into novel catalyst systems and polymerization conditions is necessary to unlock the potential of sterically hindered dienes like this compound for advanced material applications. This guide highlights the fundamental principles that govern the polymerizability of these two dienes, providing a framework for researchers exploring new frontiers in polymer chemistry.
References
- 1. openscience.ub.uni-mainz.de [openscience.ub.uni-mainz.de]
- 2. mdpi.com [mdpi.com]
- 3. Green perspective drives the renaissance of anionic diene polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Unlocking regioselectivity: steric effects and conformational constraints of Lewis bases in alkyllithium-initiated butadiene polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to the Diels-Alder Reactivity of 3,3-Dimethyl-1,4-pentadiene versus 1,3-butadiene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of 3,3-Dimethyl-1,4-pentadiene and 1,3-butadiene (B125203) in Diels-Alder reactions. The information presented herein is supported by established chemical principles and experimental data to assist researchers in understanding the factors governing this powerful cycloaddition reaction.
Executive Summary
The Diels-Alder reaction is a cornerstone of organic synthesis, enabling the construction of six-membered rings through a [4+2] cycloaddition between a conjugated diene and a dienophile. The conformation and electronic nature of the diene are critical for reaction success. This guide demonstrates that while 1,3-butadiene is a reactive diene, this compound is fundamentally unreactive in Diels-Alder reactions. This stark difference in reactivity is primarily due to two factors: a lack of conjugation and insurmountable steric hindrance that prevents the adoption of the necessary s-cis conformation in the hypothetical conjugated analogue.
Reactivity Comparison: A Tale of Two Dienes
The reactivity of a diene in a Diels-Alder reaction is fundamentally dependent on its ability to adopt a planar s-cis conformation, where the two double bonds are on the same side of the central single bond. This geometric arrangement is essential for the concerted overlap of orbitals with the dienophile in the transition state.[1][2][3]
1,3-Butadiene: The Archetypal Diene
1,3-Butadiene is a conjugated diene that readily participates in Diels-Alder reactions. While the s-trans conformation is slightly more stable due to reduced steric interactions, the energy barrier to rotation around the central C2-C3 bond is low, allowing it to easily adopt the reactive s-cis conformation.[1][4] The presence of electron-donating groups on the diene generally increases the reaction rate.[1][5]
This compound: An Unreactive Counterpart
In stark contrast, this compound is not a conjugated diene; its double bonds are separated by a saturated carbon atom. This lack of conjugation is the primary reason for its inability to undergo a Diels-Alder reaction.[3] Even if the double bonds were conjugated, the presence of two methyl groups on the central carbon atom (a gem-dimethyl group) would create significant steric hindrance, making the adoption of a planar s-cis conformation energetically prohibitive.[6][7] Dienes with bulky substituents that destabilize the s-cis conformation are known to be unreactive.[4][6][7]
Quantitative Data: Reactivity of 1,3-Butadiene
The following table summarizes the reactivity of 1,3-butadiene with various dienophiles. It is important to note that no experimental data for the Diels-Alder reaction of this compound is available in the scientific literature, which is a strong indicator of its lack of reactivity.
| Dienophile | Reaction Conditions | Product | Yield | Reference |
| Maleic Anhydride (B1165640) | Xylene, reflux | cis-4-Cyclohexene-1,2-dicarboxylic anhydride | High | [8][9] |
| Maleic Anhydride | Microwave irradiation (60°C) in [MOIM]AlCl4 with LiNTf2 | cis-4-Cyclohexene-1,2-dicarboxylic anhydride | 80-96% (in 45-120s) | [10][11] |
| Cyclopentene | (Slow reaction) | Bicyclic adduct | Low | [12] |
| Ethylene | High temperature and pressure | Cyclohexene | Low | [13] |
Experimental Protocols
Diels-Alder Reaction of 1,3-Butadiene with Maleic Anhydride
This protocol is a representative example of a typical Diels-Alder reaction involving 1,3-butadiene.[8][9]
Materials:
-
3-Sulfolene (a source of 1,3-butadiene)
-
Maleic anhydride
-
Xylenes (solvent)
-
Petroleum ether (for recrystallization)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Filtration apparatus
Procedure:
-
In-situ generation of 1,3-butadiene: 3-Sulfolene is heated in a high-boiling solvent like xylenes. This thermal decomposition releases gaseous 1,3-butadiene and sulfur dioxide.[2][9]
-
Reaction with dienophile: The generated 1,3-butadiene immediately reacts with the maleic anhydride present in the reaction mixture.
-
Reflux: The reaction mixture is heated under reflux for a specified period (e.g., 30 minutes) to ensure the complete reaction.[9]
-
Isolation and Purification: The reaction mixture is cooled, and the product, cis-1,2,3,6-tetrahydrophthalic anhydride, crystallizes. The solid product is then collected by vacuum filtration and can be further purified by recrystallization from a suitable solvent like petroleum ether.[10]
Note on this compound: No established experimental protocol for a Diels-Alder reaction involving this compound exists due to its inherent unreactivity under typical conditions.
Visualization of Reactivity Factors
The following diagrams illustrate the key structural and conformational differences that dictate the disparate reactivity of the two dienes.
Caption: Conformational differences governing Diels-Alder reactivity.
Conclusion
The comparison between 1,3-butadiene and this compound provides a clear illustration of the fundamental principles governing the Diels-Alder reaction. The reactivity of 1,3-butadiene stems from its conjugated π-system and the relative ease with which it can adopt the required s-cis conformation. Conversely, this compound is unreactive due to the absence of conjugation and the severe steric hindrance imposed by the gem-dimethyl group. This understanding is crucial for researchers in the fields of organic synthesis and drug development when designing synthetic routes that utilize or avoid this powerful cycloaddition reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 5. Diels Alder Reaction: Dienes and Dienophiles - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. article.aascit.org [article.aascit.org]
- 11. researchgate.net [researchgate.net]
- 12. brainly.com [brainly.com]
- 13. The Diels-Alder Cycloaddition Reaction of Substituted Hemifullerenes with 1,3-Butadiene: Effect of Electron-Donating and Electron-Withdrawing Substituents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Spectroscopic Analysis for the Structural Confirmation of 3,3-Dimethyl-1,4-pentadiene Adducts
For Researchers, Scientists, and Drug Development Professionals
The structural elucidation of novel chemical entities is a cornerstone of chemical and pharmaceutical research. For adducts derived from reactions involving 3,3-Dimethyl-1,4-pentadiene, a combination of spectroscopic techniques is essential for unambiguous structural confirmation. This guide provides a comparative overview of three primary analytical methods—Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—supported by experimental data and detailed protocols. These techniques, when used in concert, provide complementary information that is crucial for a comprehensive structural analysis.
Comparison of Core Spectroscopic Techniques
The confirmation of an adduct's structure relies on piecing together different types of molecular information. NMR spectroscopy reveals the carbon-hydrogen framework and connectivity, IR spectroscopy identifies the functional groups present, and mass spectrometry determines the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution.[1] It provides information on the chemical environment of individual nuclei (¹H, ¹³C), their connectivity, and through-space relationships.[2] For this compound adducts, ¹H NMR can confirm the disappearance of the starting diene's terminal vinyl protons and the appearance of new signals corresponding to the adduct's structure. ¹³C NMR provides direct information about the carbon skeleton.[2] Two-dimensional NMR techniques like COSY and HSQC can be used to establish proton-proton and proton-carbon correlations, respectively, which is invaluable for complex structures.[2]
-
Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and straightforward technique used to identify the functional groups present in a molecule.[3] The absorption of infrared radiation corresponds to the vibrational energies of specific covalent bonds.[4] When this compound forms an adduct (e.g., via a Diels-Alder reaction with an electron-withdrawing dienophile), IR spectroscopy can quickly confirm the incorporation of new functional groups, such as the characteristic carbonyl (C=O) stretches of an anhydride (B1165640) or ester, while also showing changes in C=C and C-H bond vibrations.[5]
-
Mass Spectrometry (MS): Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[6][7] It provides the molecular weight of the compound with high accuracy, which can be used to determine its elemental formula.[8] The ionization process can also cause the molecule to break apart into characteristic fragments. Analyzing these fragmentation patterns can provide valuable clues about the molecule's structure.[7][8] For a this compound adduct, MS would confirm the expected molecular weight from the addition reaction and fragmentation may show a characteristic retro-Diels-Alder pathway, further supporting the proposed structure.
Quantitative Data Summary
To illustrate the application of these techniques, the following tables summarize the expected spectroscopic data for a hypothetical Diels-Alder adduct of this compound with maleic anhydride.
Table 1: Predicted ¹H NMR Data for the Adduct (500 MHz, CDCl₃)
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Feature |
|---|---|---|---|---|
| Vinylic Protons (CH=CH) | 6.0 - 6.4 | Doublet of Doublets | 2H | Confirms new internal C=C bond |
| Anhydride Protons (CH-CO) | 3.2 - 3.6 | Multiplet | 2H | Protons adjacent to carbonyls |
| Allylic Protons (CH₂) | 2.0 - 2.5 | Multiplet | 2H | Protons adjacent to C=C bond |
| Bridgehead Proton (CH) | 1.8 - 2.2 | Multiplet | 1H | Connects the two rings |
| Geminal Methyls (C(CH₃)₂) | 1.0 - 1.2 | Singlet | 6H | Characteristic singlet for the gem-dimethyl group |
Table 2: Predicted ¹³C NMR Data for the Adduct (125 MHz, CDCl₃)
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Key Feature |
|---|---|---|
| Carbonyl (C=O) | 170 - 175 | Confirms presence of anhydride |
| Vinylic (C=C) | 130 - 140 | Confirms new internal C=C bond |
| Quaternary (C(CH₃)₂) | 40 - 50 | Carbon bearing the gem-dimethyl group |
| Anhydride (CH-CO) | 45 - 55 | Carbons adjacent to carbonyls |
| Allylic (CH₂) | 30 - 40 | Carbon adjacent to C=C bond |
| Methyl (CH₃) | 25 - 35 | Gem-dimethyl carbons |
Table 3: Predicted IR Spectroscopy Data for the Adduct
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3050 - 3100 | C-H Stretch | Vinylic (=C-H) |
| 2850 - 3000 | C-H Stretch | Aliphatic (sp³ C-H)[4] |
| 1820 - 1865 & 1750 - 1790 | C=O Stretch (Symmetric & Asymmetric) | Anhydride |
| 1640 - 1680 | C=C Stretch | Alkene |
Table 4: Predicted Mass Spectrometry Data for the Adduct
| m/z Value | Assignment | Interpretation |
|---|---|---|
| 194.09 | [M]⁺ | Molecular ion peak, confirms adduct MW (C₁₁H₁₄O₃) |
| 96.09 | [M - C₄H₂O₃]⁺ | Fragment from retro-Diels-Alder reaction (loss of maleic anhydride) |
| 81.07 | [C₆H₉]⁺ | Common fragment from cleavage of the cyclohexene (B86901) ring |
Experimental Workflows and Logical Relationships
The process of structural elucidation follows a logical workflow where data from multiple spectroscopic techniques are integrated to build a conclusive structural model.
Caption: Workflow for adduct structural confirmation.
Detailed Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol is for obtaining ¹H and ¹³C NMR spectra of a liquid or solid sample.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified adduct sample.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. The solvent should be chosen based on the sample's solubility and its chemical shift to avoid signal overlap.[9]
-
Add a small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), which provides a reference signal at 0 ppm.[1]
-
Transfer the solution to a standard 5 mm NMR tube using a pipette. Ensure there are no solid particles.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Set the acquisition parameters, including the number of scans, relaxation delay (e.g., 1-2 seconds for ¹H), and spectral width.[10] For quantitative analysis, a longer relaxation delay is crucial.[9]
-
-
Data Acquisition:
-
Acquire the ¹H spectrum. This is typically a rapid experiment.
-
Acquire the broadband proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, this requires a significantly larger number of scans and a longer acquisition time.[2]
-
If necessary, perform 2D experiments (e.g., COSY, HSQC, HMBC) to establish correlations.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the raw data.
-
Calibrate the chemical shift scale using the TMS reference signal (or the residual solvent peak).
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
-
Infrared (IR) Spectroscopy
This protocol describes the analysis of a solid sample using the thin solid film method.[11]
-
Sample Preparation:
-
Place a small amount (~10-20 mg) of the solid adduct into a small vial.
-
Add a few drops of a volatile solvent (e.g., acetone (B3395972) or methylene (B1212753) chloride) to completely dissolve the solid.[11]
-
Using a pipette, place one or two drops of the resulting solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[4][11]
-
Allow the solvent to evaporate completely in a fume hood, which will leave a thin, even film of the solid sample on the plate.[11]
-
-
Data Acquisition:
-
Place the salt plate into the sample holder of the FT-IR spectrometer.[11]
-
Acquire a background spectrum of the empty sample compartment to subtract atmospheric (CO₂, H₂O) absorptions.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Label the significant absorption peaks (in cm⁻¹) on the spectrum.
-
Correlate the observed absorption bands with specific functional groups using standard correlation tables.
-
Mass Spectrometry (MS)
This protocol outlines a general procedure for analyzing a sample via Electrospray Ionization (ESI) Mass Spectrometry.
-
Sample Preparation:
-
Prepare a stock solution of the adduct by dissolving ~1 mg of the sample in 1 mL of an appropriate organic solvent (e.g., methanol (B129727) or acetonitrile).[12]
-
Create a dilute solution for analysis by taking a small aliquot (e.g., 100 µL) of the stock solution and diluting it with 1 mL of the analysis solvent (often a mixture of methanol, acetonitrile, and/or water). The final concentration should be in the low µg/mL to ng/mL range.[12]
-
If any precipitate forms, the solution must be filtered through a syringe filter (e.g., 0.22 µm) to prevent clogging of the instrument.[12]
-
Transfer the final solution to a 2 mL autosampler vial.[12]
-
-
Data Acquisition:
-
Set the ESI source parameters, including the capillary voltage, gas flow rates, and temperature. These will vary depending on the instrument and analyte.
-
Set the mass analyzer to scan over the desired m/z range (e.g., 50-500 amu).
-
Inject the sample into the instrument, typically via direct infusion or coupled with a liquid chromatography (LC) system.
-
Acquire the mass spectrum. For high-resolution mass spectrometry (HRMS), the instrument is calibrated to provide highly accurate mass measurements.[8]
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺, [M+H]⁺, or [M+Na]⁺).
-
Use the accurate mass data (if available) to calculate the most likely elemental formula.
-
Analyze the fragmentation pattern to identify characteristic neutral losses or fragment ions that support the proposed structure.[8]
-
References
- 1. NMR Spectroscopy [www2.chemistry.msu.edu]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. webassign.net [webassign.net]
- 4. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 5. amherst.edu [amherst.edu]
- 6. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. fiveable.me [fiveable.me]
- 8. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. auremn.org [auremn.org]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
A Comparative Guide to Non-Conjugated Dienes in Ring-Closing Metathesis for Cycloalkene Synthesis
For researchers, scientists, and professionals in drug development, the strategic selection of starting materials is paramount to the success of a synthetic route. In the realm of cyclic compound synthesis, Ring-Closing Metathesis (RCM) has emerged as a powerful and versatile tool. This guide provides a comparative analysis of alternative non-conjugated dienes in RCM, with a focus on the synthesis of five, six, and seven-membered rings. The performance of these dienes is evaluated based on reaction efficiency and stereoselectivity, supported by experimental data to inform substrate choice in the design of novel synthetic pathways.
The efficiency of Ring-Closing Metathesis (RCM) is significantly influenced by the structure of the starting diene, particularly the length of the tether connecting the two terminal alkenes. This guide focuses on the impact of varying chain lengths in α,ω-dienes on the yield and reaction times for the synthesis of common carbocycles. The data presented here is primarily based on reactions utilizing Grubbs-type catalysts, which are widely employed for their functional group tolerance and stability.
Performance Comparison in Cycloalkene Synthesis
The synthesis of five, six, and seven-membered rings via RCM from 1,5-hexadiene, 1,6-heptadiene, and 1,7-octadiene, respectively, are benchmark reactions that demonstrate the influence of substrate structure on cyclization efficiency. The following tables summarize quantitative data for these transformations.
Synthesis of Five-Membered Rings (Cyclopentene Derivatives)
The RCM of 1,5-dienes to form five-membered rings is generally a facile process. A systematic comparison of enyne versus diene RCM for the formation of cyclopentene (B43876) derivatives showed that the diene metathesis proceeds much more easily for this ring size.[1]
| Substrate | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| Diethyl diallylmalonate | Grubbs II (3) | CH₂Cl₂ | 1 | >95 | (Ondrusek & Chung, 2013) |
| Diethyl diallylmalonate | Hoveyda-Grubbs II (3) | DCM | 0.5 | >90 | [2] |
Synthesis of Six-Membered Rings (Cyclohexene Derivatives)
The formation of six-membered rings from 1,6-dienes is also typically efficient.
| Substrate | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| 1,6-Heptadiene | Grubbs I (0.5) | Dichloromethane | 0.5 | >98 | [3] |
| 1,6-Heptadiene | Grubbs II (0.1) | Toluene | 1 | 97 | [3] |
Synthesis of Seven-Membered Rings (Cycloheptene Derivatives)
The synthesis of seven-membered rings via RCM can be more challenging due to entropic factors. However, with appropriate catalyst selection and reaction conditions, high yields can be achieved. For instance, the RCM of a diene precursor was a key step in an eight-step synthesis of (−)-balanol, affording the desired 7-membered ring in 87% yield using a ruthenium indenylidene complex.[4]
| Substrate | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| 1,7-Octadiene | Grubbs I (Not Specified) | Not Specified | Not Specified | Moderate | (General observation) |
| Diene precursor for Balanol | Ruthenium indenylidene complex | Not Specified | Not Specified | 87 | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and adaptation in the laboratory.
General Procedure for Ring-Closing Metathesis
Materials:
-
Appropriate α,ω-diene
-
Grubbs catalyst (First or Second Generation)
-
Anhydrous, degassed solvent (e.g., Dichloromethane or Toluene)
-
Inert atmosphere apparatus (e.g., Schlenk line or glovebox)
Procedure:
-
Under an inert atmosphere, the diene is dissolved in the anhydrous, degassed solvent to a concentration of 0.05–0.2 M.
-
The Grubbs catalyst (typically 1-5 mol%) is added to the stirred solution.
-
The reaction mixture is stirred at room temperature or heated to reflux, and the progress is monitored by a suitable technique (e.g., TLC, GC-MS, or ¹H NMR).
-
Upon completion, the reaction is quenched by the addition of a phosphine (B1218219) scavenger (e.g., triphenylphosphine) or by exposure to air.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel.
Specific Protocol: RCM of Diethyl Diallylmalonate
This protocol is adapted from a procedure for the RCM of diethyl diallylmalonate using a Grubbs catalyst.[5]
-
To a dry 25 mL round-bottom flask containing a stir bar, under a nitrogen atmosphere, add 6 mL of dry dichloromethane.
-
Add 9.2 mg (0.010 mmol) of the Grubbs catalyst.
-
To this solution, add 0.1 mL (0.44 mmol) of diethyl diallylmalonate and stir the mixture at room temperature for 1 hour.
-
After stirring, remove the solvent by rotary evaporation.
-
Determine the conversion to the ring-closed product by ¹H NMR spectroscopy in CDCl₃.
Factors Influencing Stereoselectivity
The stereoselectivity of RCM, particularly the E/Z ratio of the resulting double bond, is influenced by several factors including the catalyst, the substrate structure, and the reaction conditions. For macrocyclic ring-closing metathesis, a kinetic study has shown that a high E/Z ratio can be due to secondary metathesis reactions that isomerize the product to the thermodynamic E/Z ratio.[6] The stereochemistry of the resulting olefins in the RCM of tethered dihexenoyl derivatives was found to be largely influenced by the template used.[3]
Signaling Pathways and Experimental Workflows
To visualize the relationships in the synthetic processes discussed, the following diagrams are provided.
References
- 1. Enyne versus diene RCM in the synthesis of cyclopentene derivatives toward the A ring of FR182877 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 6. scholar.utc.edu [scholar.utc.edu]
A Comparative Guide to the Characterization of Poly(3,3-Dimethyl-1,4-pentadiene) and Alternative Polyolefins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the characterization of poly(3,3-dimethyl-1,4-pentadiene) and two common alternative polyolefins: poly(4-methyl-1-pentene) (PMP) and isotactic polypropylene (B1209903) (iPP). While detailed experimental data for poly(this compound) is not widely available in published literature, this guide outlines the synthetic route and expected characterization methods based on available academic research. The guide is intended to serve as a valuable resource for researchers interested in synthesizing and characterizing this polymer and comparing its potential properties to well-established materials.
Introduction to Poly(this compound)
Poly(this compound) is a specialty polymer that can be synthesized via acyclic diene metathesis (ADMET) polymerization.[1] This method offers a pathway to creating unsaturated polymers with unique architectures. Due to the gem-dimethyl group on the polymer backbone, it is hypothesized to possess distinct thermal and mechanical properties compared to other polyolefins. Its characterization is crucial for understanding its potential applications in various scientific and industrial fields, including drug development where polymer properties can influence drug delivery systems and medical device components.
Comparison of Polymer Properties
A direct quantitative comparison of poly(this compound) with PMP and iPP is challenging due to the limited availability of published data for the former. However, based on its structure, we can anticipate certain properties. The following tables summarize the known properties of PMP and iPP, which can serve as a benchmark for future characterization of poly(this compound).
Table 1: Comparison of Thermal Properties
| Property | Poly(this compound) | Poly(4-methyl-1-pentene) (PMP) | Isotactic Polypropylene (iPP) |
| Melting Temperature (Tm) | Data not available | ≈ 235 °C[2] | 160 - 165 °C |
| Glass Transition Temperature (Tg) | Data not available | 52 - 67 °C[3] | -20 to 20 °C |
| Decomposition Temperature (Td) | Data not available | Data not available | 450 - 470 °C |
Table 2: Comparison of Mechanical and Physical Properties
| Property | Poly(this compound) | Poly(4-methyl-1-pentene) (PMP) | Isotactic Polypropylene (iPP) |
| Density | Data not available | 0.833 g/cm³[2] | 0.9 g/cm³[4] |
| Yield Tensile Strength | Data not available | Data not available | 33 MPa[4] |
| Tensile Modulus | Data not available | Data not available | 2 GPa[4] |
| Molecular Weight (Mw) | Synthesizable | Data varies with grade | Data varies with grade |
| Polydispersity Index (PDI) | Synthesizable | Data varies with grade | Data varies with grade |
Experimental Protocols
Detailed methodologies for the key experiments required to characterize these polymers are provided below.
Synthesis of Poly(this compound) via ADMET Polymerization
Acyclic diene metathesis (ADMET) is a step-growth condensation polymerization for the synthesis of unsaturated polymers.[5][6][7]
Materials:
-
This compound (monomer)
-
Grubbs' catalyst (e.g., first or second generation)
-
Anhydrous toluene (B28343) (solvent)
-
Methanol (quenching agent)
Procedure:
-
In a glovebox, the monomer and solvent are rigorously degassed.
-
The Grubbs' catalyst is dissolved in a minimal amount of degassed solvent.
-
The catalyst solution is added to the monomer solution under an inert atmosphere.
-
The reaction mixture is stirred at a specific temperature (e.g., 50-80 °C) under vacuum to facilitate the removal of the ethylene (B1197577) byproduct, which drives the polymerization.[8][9]
-
The reaction is monitored for an increase in viscosity.
-
Once the desired molecular weight is achieved, the polymerization is terminated by the addition of methanol.
-
The polymer is precipitated in a large excess of a non-solvent (e.g., methanol), filtered, and dried under vacuum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to determine the chemical structure and microstructure of the polymer.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Procedure for 1H and 13C NMR of Polyolefins:
-
Dissolve 10-20 mg of the polymer sample in a suitable deuterated solvent (e.g., 1,1,2,2-tetrachloroethane-d2 (B1582424) for polyolefins) in an NMR tube.
-
Acquire 1H and 13C NMR spectra at an elevated temperature (e.g., 100-120 °C) to ensure polymer solubility and sharp signals.
-
For quantitative 13C NMR, use a long relaxation delay (e.g., 5-10 seconds) to ensure full relaxation of the carbon nuclei.
-
Process the spectra to identify characteristic peaks corresponding to the polymer backbone and side chains to confirm the structure and determine tacticity.
Gel Permeation Chromatography (GPC)
GPC is used to determine the molecular weight (Mw, Mn) and polydispersity index (PDI) of the polymer.
Instrumentation:
-
High-temperature GPC system equipped with a refractive index (RI) detector.
-
GPC columns suitable for polyolefins.
Procedure for High-Temperature GPC of Polyolefins:
-
Prepare polymer solutions (e.g., 1-2 mg/mL) in a suitable high-boiling solvent (e.g., 1,2,4-trichlorobenzene) at an elevated temperature (e.g., 140-160 °C).
-
Ensure complete dissolution of the polymer by gentle agitation.
-
Filter the hot solution through a high-temperature filter (e.g., 0.45 µm) to remove any particulates.
-
Inject the filtered solution into the GPC system.
-
Calibrate the system using narrow-PDI polystyrene or polyethylene (B3416737) standards.
-
Analyze the resulting chromatogram to determine Mw, Mn, and PDI.
Differential Scanning Calorimetry (DSC)
DSC is used to determine the thermal transitions of the polymer, such as the glass transition temperature (Tg) and melting temperature (Tm).
Instrumentation:
-
Differential Scanning Calorimeter
Procedure:
-
Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan and seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample to a temperature above its expected melting point (e.g., 250 °C for polyolefins) at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere to erase the thermal history.
-
Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature below its expected glass transition temperature.
-
Perform a second heating scan at the same rate to determine the Tg and Tm.
Thermogravimetric Analysis (TGA)
TGA is used to evaluate the thermal stability and decomposition profile of the polymer.
Instrumentation:
-
Thermogravimetric Analyzer
Procedure:
-
Accurately weigh 5-10 mg of the polymer sample into a TGA pan.
-
Place the pan in the TGA furnace.
-
Heat the sample from ambient temperature to a high temperature (e.g., 600-800 °C) at a controlled heating rate (e.g., 10 or 20 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Record the weight loss of the sample as a function of temperature.
-
The onset of decomposition and the temperature at which maximum weight loss occurs provide information about the thermal stability of the polymer.
Visualizations
The following diagrams illustrate the synthetic pathway for poly(this compound) and a comparison of the chemical structures of the three polymers.
References
- 1. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]
- 2. Polymethylpentene - Wikipedia [en.wikipedia.org]
- 3. scribd.com [scribd.com]
- 4. ProtoXYZ | [protoxyz.com]
- 5. mdpi.com [mdpi.com]
- 6. Stereocontrolled acyclic diene metathesis polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cis-Selective Acyclic Diene Metathesis Polymerization of α,ω-Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. preprints.org [preprints.org]
A Comparative Guide to DFT Calculations for the Transition State of the Cope Rearrangement
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of DFT Functionals for a Prototypical Pericyclic Reaction
The Cope rearrangement, a thermally induced[1][1]-sigmatropic shift of 1,5-dienes, serves as a fundamental benchmark for computational methods in organic chemistry. Accurate prediction of the transition state energetics and geometries of such pericyclic reactions is crucial for understanding reaction mechanisms and designing novel synthetic pathways. This guide provides a comparative analysis of Density Functional Theory (DFT) calculations for the Cope rearrangement, using the parent system, 1,5-hexadiene (B165246), as a key exemplar due to the extensive availability of both experimental and computational data. While the specific focus is on providing a framework for evaluating DFT performance, the principles and methodologies discussed are directly applicable to substituted systems such as 3,3-Dimethyl-1,4-pentadiene.
Performance of DFT Functionals in Predicting Activation Energies
The selection of an appropriate DFT functional is paramount for obtaining results that are in good agreement with experimental findings. A variety of functionals have been employed to study the Cope rearrangement, each with varying degrees of success. Below is a comparison of calculated activation energies for the Cope rearrangement of 1,5-hexadiene using different DFT functionals, benchmarked against the experimental value.
| Reactant | DFT Functional | Basis Set | Calculated Activation Energy (kcal/mol) | Experimental Activation Energy (kcal/mol) | Reference |
| 1,5-Hexadiene | B3LYP | 6-31G | 33.7 | ~33.5 | [2] |
| 1,5-Hexadiene | M06-2X | Not Specified | Generally provides high accuracy for pericyclic reactions | ~33.5 | [3] |
| 1,5-Hexadiene | CASSCF | 6-31G | 44.1 | ~33.5 | |
| Phenyl-substituted 1,5-hexadienes | B3LYP | 6-31G(d) | Good agreement with experimental values | Not Applicable | [4] |
Note: The experimental activation energy for the Cope rearrangement of 1,5-hexadiene is approximately 33.5 kcal/mol.
Analysis of Transition State Geometries
Beyond energetics, the accurate prediction of transition state geometries provides valuable insight into the mechanism of the rearrangement. The Cope rearrangement is known to proceed through a chair-like transition state. DFT calculations can elucidate key geometrical parameters of this transition state, such as the lengths of the breaking and forming carbon-carbon bonds.
| System | Method | C1-C6 Bond Length (Å) | C3-C4 Bond Length (Å) | Reference |
| 1,5-Hexadiene | CASSCF/6-31G* | 2.189 | 2.189 | [5] |
Experimental Protocols
Gas-Phase Kinetic Studies of the Cope Rearrangement
The experimental activation energy for the Cope rearrangement of 1,5-hexadiene and its derivatives is typically determined through gas-phase kinetic studies. A common experimental setup involves:
-
Sample Preparation: The 1,5-diene of interest is purified and introduced into a temperature-controlled reaction vessel.
-
Heating: The vessel is heated to a series of precise temperatures, typically in the range of 200-300°C, to induce the rearrangement.
-
Monitoring Reaction Progress: The composition of the gas mixture is monitored over time using techniques such as gas chromatography (GC). This allows for the determination of the rate constant (k) at each temperature.
-
Arrhenius Analysis: The rate constants are then used to construct an Arrhenius plot (ln(k) vs. 1/T). The slope of this plot is equal to -Ea/R, where Ea is the activation energy and R is the gas constant. From this, the experimental activation energy can be calculated.
Computational Methodologies
Standard DFT Calculation Workflow for a Transition State
The following protocol outlines a typical workflow for calculating the transition state of the Cope rearrangement using DFT:
-
Initial Geometry Optimization: The ground state geometry of the reactant (e.g., 1,5-hexadiene) is optimized using the chosen DFT functional and basis set (e.g., B3LYP/6-31G*).
-
Transition State Search: A transition state search is initiated from an initial guess structure that resembles the expected chair-like transition state. Various algorithms, such as the Berny algorithm, are employed for this purpose.
-
Frequency Calculation: Once a stationary point is located, a frequency calculation is performed. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) Calculation: To confirm that the located transition state connects the reactant and product, an IRC calculation is performed. This traces the reaction path downhill from the transition state to the reactant and product minima on the potential energy surface.
-
Energy Calculation: The single-point energies of the optimized reactant and transition state structures are calculated to determine the activation energy (Ea = E_TS - E_reactant).
Visualizing the Computational Workflow
The logical flow of a DFT transition state calculation can be visualized as follows:
Caption: A flowchart illustrating the typical workflow for a DFT calculation of a reaction transition state.
References
A Predictive Comparative Analysis of the Thermal Stability of Poly(3,3-Dimethyl-1,4-pentadiene)
A Guide for Researchers in Polymer Science and Drug Development
Published: December 20, 2025
This guide provides a comparative analysis of the predicted thermal stability of poly(3,3-dimethyl-1,4-pentadiene), a polymer with a unique structure featuring gem-dimethyl groups within its backbone. Due to the limited availability of direct experimental data for this specific polymer, this analysis leverages established structure-property relationships and compares its expected thermal behavior with that of common, well-characterized polyolefins. This document is intended to guide researchers in predicting the performance of such polymers in applications where thermal stability is a critical parameter.
Introduction: The Structural Uniqueness of Poly(this compound)
Poly(this compound) is a polyolefin characterized by the presence of a quaternary carbon atom, substituted with two methyl groups, in every repeating unit of its backbone. This "gem-dimethyl" group significantly influences the polymer's conformational flexibility and is expected to play a crucial role in its thermal degradation behavior. Understanding this relationship is vital for the design of new materials with tailored thermal properties for various applications, including as excipients in drug formulations or as components in medical devices that undergo heat sterilization.
Predictive Thermal Stability Analysis
The thermal stability of a polymer is fundamentally linked to the strength of the chemical bonds within its structure and the mechanisms by which these bonds break at elevated temperatures. For polyolefins, thermal degradation is typically a radical chain reaction involving initiation, propagation, and termination steps. The presence of specific structural features can either inhibit or accelerate these degradation pathways.
The Influence of Gem-Dimethyl Groups
The key structural feature of poly(this compound) is the gem-dimethyl group. This feature is anticipated to influence its thermal stability in the following ways:
-
Steric Hindrance: The bulky gem-dimethyl groups can sterically hinder the rotation of the polymer backbone, leading to a more rigid chain. This rigidity can increase the energy barrier for bond scission, potentially leading to a higher onset temperature of degradation compared to linear polymers like polyethylene (B3416737).
-
Absence of Tertiary Hydrogens: Unlike polypropylene, which has tertiary hydrogens that are susceptible to radical abstraction and act as initiation sites for degradation, the quaternary carbon in the backbone of poly(this compound) lacks such a labile hydrogen atom. This absence of weak points is predicted to enhance the polymer's intrinsic thermal stability.
Comparative Predicted Thermal Stability
Based on these structural considerations, a qualitative comparison of the thermal stability of poly(this compound) with other common polyolefins can be proposed:
| Polymer | Key Structural Feature | Predicted Relative Thermal Stability | Rationale |
| Polyethylene (PE) | Linear or branched chains of -CH₂- | Lower | Presence of primary and secondary C-H bonds, which are more susceptible to radical abstraction than the C-C backbone. |
| Polypropylene (PP) | Methyl group on every other carbon | Lower | Presence of tertiary C-H bonds, which are known initiation sites for thermal degradation.[1] |
| Polyisobutylene (PIB) | Gem-dimethyl groups on every other carbon | Similar to Higher | Contains quaternary carbons and lacks tertiary hydrogens, leading to high thermal stability. The degradation mechanism is primarily through random chain scission. |
| Poly(this compound) | Gem-dimethyl groups within the main chain | Higher | The absence of tertiary hydrogens and the steric hindrance from the gem-dimethyl groups are expected to result in a higher activation energy for thermal degradation. |
Note: This is a predictive table based on established principles of polymer degradation. Experimental verification is required.
Experimental Protocol: Thermogravimetric Analysis (TGA) of Polyolefins
To experimentally determine and compare the thermal stability of poly(this compound) and other polymers, thermogravimetric analysis (TGA) is the standard technique.[2] The following protocol provides a general methodology.
Objective
To determine the onset temperature of decomposition (Tonset), the temperature of maximum rate of decomposition (Tmax), and the residual mass at a specified temperature for the polymer samples.
Materials and Equipment
-
Thermogravimetric Analyzer (TGA)
-
High-purity nitrogen gas (or other inert gas)
-
Air or oxygen gas (for oxidative stability studies)
-
Microbalance
-
Sample pans (e.g., platinum, alumina)
-
Polymer samples (e.g., poly(this compound), polyethylene, polypropylene) in powder or film form.
Procedure
-
Sample Preparation: Ensure the polymer sample is dry and free of residual solvents. A typical sample mass is 5-10 mg.
-
Instrument Setup:
-
Place the accurately weighed sample into a TGA pan.
-
Place the pan onto the TGA balance.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to establish an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C).
-
Heat the sample at a constant heating rate (e.g., 10 °C/min or 20 °C/min) to a final temperature that is beyond the expected decomposition range (e.g., 600 °C or 800 °C).[3]
-
Record the sample mass as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature to obtain the TGA curve.
-
Plot the derivative of the TGA curve (DTG curve) to identify the temperature of the maximum rate of mass loss (Tmax).
-
Determine the onset temperature of decomposition (Tonset) using a standard method (e.g., the intersection of the baseline tangent with the tangent at the point of maximum slope).
-
Determine the residual mass at the final temperature.
-
Visualization of Concepts
To further illustrate the concepts discussed, the following diagrams are provided.
Chemical Structures
Caption: Figure 1. Chemical Structures of Polyolefins
Experimental Workflow for TGA
Caption: Figure 2. General Experimental Workflow for TGA
Structure-Stability Relationship
Caption: Figure 3. Influence of Structure on Thermal Stability
Conclusion
References
Safety Operating Guide
Proper Disposal of 3,3-Dimethyl-1,4-pentadiene: A Guide for Laboratory Professionals
The proper disposal of 3,3-Dimethyl-1,4-pentadiene, a flammable and potentially hazardous chemical, is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides detailed, step-by-step procedures for its safe handling and disposal, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols will minimize risks and contribute to a culture of safety.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its properties and associated hazards. This chemical is a highly flammable liquid and vapor, and can cause skin and eye irritation.[1][2][3]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or eyeglasses as described by OSHA's eye and face protection regulations.[1][2]
-
Hand Protection: Wear protective gloves.
-
Skin and Body Protection: Wear protective clothing to prevent skin contact.[1][2] In case of a splash, immediately remove all contaminated clothing and rinse the skin with water.[1][2]
-
Respiratory Protection: Use only in a well-ventilated area. If vapors or mists are generated, a respirator may be required.[1][2][3]
Storage and Handling:
-
Store in a designated flammables area, away from heat, sparks, open flames, and hot surfaces.[1][2]
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][4]
-
Ground and bond containers when transferring material to prevent static discharge.[1][2][3] Use only non-sparking tools.[1][2][5]
-
Empty containers may retain product residue and can be dangerous. Do not cut, weld, or expose empty containers to ignition sources.[1][2][3]
Quantitative Data Summary
The following table summarizes key quantitative data for similar flammable dienes, which can serve as a reference for handling this compound.
| Property | Value | Source Compound |
| Flash Point | < 60 °C (140 °F) | General for Flammable Liquids[6][7] |
| Boiling Point | 78.1 °C at 760 mmHg | This compound[8] |
| Density | 0.715 g/cm³ | This compound[8] |
Step-by-Step Disposal Procedure
The disposal of this compound is regulated as a hazardous waste due to its flammability.[7][9] Never pour this chemical down the drain. [6][7][10]
1. Waste Collection:
-
Collect waste this compound in a designated, compatible container. The original container is often a suitable choice.[6][7][11]
-
Ensure the container is in good condition, leak-proof, and has a secure cap.[11][12]
-
Do not mix with incompatible waste streams. For instance, segregate from oxidizing agents.[1][2]
2. Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "Waste this compound".[7][12] Avoid using abbreviations or chemical formulas.[7]
-
Include the name and contact information of the generating individual or lab.[12]
3. Storage of Waste:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage area.[11]
-
The storage area must be well-ventilated and away from ignition sources.[9]
-
Keep the container closed at all times except when adding waste.[7][11][12][13]
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal company to schedule a pickup.[7]
-
Provide them with accurate information about the waste, including its composition and quantity.[12]
Spill Response Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate hazards.
1. Immediate Actions:
-
Alert personnel in the immediate area and evacuate if necessary.
-
Ensure adequate ventilation.
2. Containment and Cleanup:
-
For small spills, use a non-combustible, inert absorbent material such as sand, silica (B1680970) gel, or universal binder to soak up the liquid.[1][2]
-
Place the absorbed material and any contaminated items into a suitable, sealed container for disposal as hazardous waste.[1][2]
3. Decontamination:
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. airgas.com [airgas.com]
- 6. triumvirate.com [triumvirate.com]
- 7. safety.pitt.edu [safety.pitt.edu]
- 8. lookchem.com [lookchem.com]
- 9. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 10. How to Safely Dispose of Flammable Liquids | Vision Environmental [visionenv.net]
- 11. engineering.purdue.edu [engineering.purdue.edu]
- 12. geo.utexas.edu [geo.utexas.edu]
- 13. pfw.edu [pfw.edu]
Personal protective equipment for handling 3,3-Dimethyl-1,4-pentadiene
Essential Safety and Handling Guide for 3,3-Dimethyl-1,4-pentadiene
Disclaimer: As of the compilation of this document, a specific Safety Data Sheet (SDS) for this compound (CAS No. 1112-35-2) was not publicly available. The following guidance is based on the known chemical properties of this compound and general safety protocols for handling flammable and potentially irritating liquid hydrocarbons. This information should be used as a preliminary guide only. It is imperative to obtain a substance-specific SDS from the supplier and conduct a thorough risk assessment before handling this chemical.
Chemical and Physical Properties
A summary of the known properties of this compound is provided below. This information is crucial for understanding its potential hazards.
| Property | Value |
| Molecular Formula | C₇H₁₂[1][2] |
| Molecular Weight | 96.17 g/mol [1] |
| Boiling Point | 78.1°C at 760 mmHg[1][2] |
| Density | 0.715 g/cm³[1][2] |
| Vapor Pressure | 104 mmHg at 25°C[1][2] |
| Appearance | Colorless liquid[1] |
Note: A flash point was not available in the searched documents, but given its structure and boiling point, it should be treated as a highly flammable liquid.
Personal Protective Equipment (PPE)
The following PPE recommendations are general guidelines for handling flammable and potentially hazardous liquid hydrocarbons. The selection of specific PPE, such as glove material and respirator cartridges, should be based on a detailed risk assessment and, ideally, the chemical's SDS.
| PPE Category | General Recommendations |
| Eye and Face Protection | Chemical safety goggles are mandatory. A face shield should be worn in situations with a high risk of splashing. |
| Hand Protection | Chemical-resistant gloves are required. Given the lack of specific data, nitrile gloves (minimum 4mil thickness) may be suitable for incidental contact. For extended contact or immersion, heavier-duty gloves made of a material resistant to non-polar organic solvents should be chosen. Always inspect gloves for integrity before use. |
| Skin and Body Protection | A flame-resistant lab coat is recommended. At a minimum, a 100% cotton lab coat should be worn over clothing that covers the entire body.[3] Additional protective clothing, such as an apron or oversleeves, may be necessary depending on the scale of the operation.[3] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4] If engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator with organic vapor cartridges is necessary. |
Operational Plan: Safe Handling and Storage
Adherence to a strict operational plan is vital for the safe handling and storage of this compound.
Key Handling Procedures:
-
Ventilation: Always handle this chemical in a well-ventilated area, such as a certified chemical fume hood, to minimize the inhalation of vapors.[4]
-
Ignition Sources: Eliminate all potential ignition sources from the handling area. This includes open flames, hot surfaces, and spark-producing equipment.[5][6]
-
Grounding and Bonding: Use proper grounding and bonding procedures when transferring the liquid between metal containers to prevent the buildup of static electricity.[4][5]
-
Spill Preparedness: Have a spill kit readily available that contains non-flammable absorbent materials like sand or vermiculite.[4] Do not use combustible materials like paper towels to absorb spills.[4]
-
Personal Hygiene: Wash hands thoroughly after handling the chemical. Do not eat, drink, or smoke in the laboratory.[7]
Storage:
-
Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area designated for flammable liquids.[6][8]
-
Keep away from heat, sparks, and open flames.[8]
-
Store separately from oxidizing agents and other incompatible materials.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all liquid waste in a designated, properly labeled, and sealed container.
-
Contaminated Materials: Any materials used for spill cleanup (e.g., absorbent pads, gloves) must also be collected in a sealed container for hazardous waste disposal.[4]
-
Disposal Route: Do not dispose of this chemical down the drain.[5][6] All waste must be disposed of through an approved hazardous waste management service in accordance with local, state, and federal regulations.[9]
Visual Workflow Guides
The following diagrams illustrate key decision-making and procedural workflows for handling this compound.
Caption: PPE selection logic for this compound.
Caption: Safe handling and disposal workflow.
References
- 1. Cas 1112-35-2,this compound | lookchem [lookchem.com]
- 2. lookchem.com [lookchem.com]
- 3. ehs.yale.edu [ehs.yale.edu]
- 4. - Division of Research Safety | Illinois [drs.illinois.edu]
- 5. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 6. Safe Handling & Storage of Flammable Liquids | Safety Storage [safetystoragesystems.co.uk]
- 7. qa1.safeatworkca.com [qa1.safeatworkca.com]
- 8. triumvirate.com [triumvirate.com]
- 9. samex-env.com [samex-env.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
